molecular formula C14H14O B073073 Di-p-tolyl ether CAS No. 1579-40-4

Di-p-tolyl ether

Cat. No.: B073073
CAS No.: 1579-40-4
M. Wt: 198.26 g/mol
InChI Key: YWYHGNUFMPSTTR-UHFFFAOYSA-N
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Description

Di-p-tolyl ether, a diaryl ether characterized by two para-methyl substituted phenyl rings linked by an oxygen atom, is a valuable building block and intermediate in sophisticated organic synthesis and materials science research. Its molecular structure, which combines ethereal linkage with aromatic systems and electron-donating methyl groups, confers significant thermal stability and influences its electronic properties. Researchers primarily utilize this compound as a rigid, non-polar spacer in the construction of advanced organic frameworks, including ligands for metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and macrocyclic compounds. Its application extends to the development of novel polymers and liquid crystals, where its structure can modulate chain flexibility, mesomorphic properties, and overall material stability. In catalytic studies, it can serve as a model substrate for investigating C-O bond activation or as a constituent of phosphine-free ligand systems in cross-coupling reactions. The compound's mechanism of action in these contexts is predominantly structural, providing a defined geometry and influencing electron density distribution within the larger molecular architecture. This high-purity reagent is essential for chemists and material scientists exploring the structure-property relationships of complex molecules and advanced functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-(4-methylphenoxy)benzene
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InChI

InChI=1S/C14H14O/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYHGNUFMPSTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061800
Record name p-Tolyl ether
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Molecular Weight

198.26 g/mol
Source PubChem
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CAS No.

1579-40-4
Record name 1,1′-Oxybis[4-methylbenzene]
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Record name Benzene, 1,1'-oxybis(4-methyl-
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Record name Benzene, 1,1'-oxybis[4-methyl-
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Record name p-Tolyl ether
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Record name Di-p-tolyl ether
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Foundational & Exploratory

An In-depth Technical Guide to Di-p-tolyl Ether (CAS 28299-41-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-p-tolyl ether, with the CAS number 28299-41-4, is an aromatic ether that serves as a valuable intermediate in organic synthesis and a building block in materials science.[1] Its structure, consisting of two p-tolyl groups linked by an oxygen atom, imparts specific chemical and physical properties that make it suitable for various applications, including the synthesis of complex molecules and polymers. This guide provides a comprehensive overview of this compound, including its properties, synthesis, spectral analysis, and safety information, tailored for a technical audience.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 28299-41-4[2][3][4][5]
Molecular Formula C₁₄H₁₄O[2][4]
Molecular Weight 198.26 g/mol [2][4]
Melting Point 47-49 °C[2][3][5]
Boiling Point 285 °C[2][3][5]
Density 1.029 g/cm³[2]
Water Solubility 2.82 mg/L at 20 °C[2]
Solubility Soluble in acetone, benzene, and ether.[1]
Vapor Pressure 0.00902 mmHg at 25 °C[2]
Flash Point >230 °F (>110 °C)[2]
Refractive Index 1.56[2]

Synthesis of this compound

The primary method for synthesizing diaryl ethers such as this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[6][7]

Experimental Protocol: Ullmann Condensation

A general, modern approach for the Ullmann-type synthesis of diaryl ethers under mild conditions has been developed, which can be adapted for the synthesis of this compound.[8]

Reactants:

  • p-Cresol

  • 4-Iodotoluene (or 4-Bromotoluene)

  • Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI) as the catalyst

  • An inexpensive ligand such as salicylaldoxime or dimethylglyoxime

  • Cesium carbonate (Cs₂CO₃) as the base

  • Acetonitrile as the solvent

  • Molecular sieves (optional, to remove moisture)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add p-cresol, 4-iodotoluene, the copper catalyst, the ligand, and cesium carbonate in acetonitrile.

  • The reaction mixture is stirred and heated. Modern protocols often allow for lower reaction temperatures compared to traditional Ullmann reactions.[6]

  • The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then filtered to remove the catalyst and inorganic salts.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.

Logical Relationship of Ullmann Condensation ```dot graph Ullmann_Condensation { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

ArylHalide [label="p-Iodotoluene"]; Phenol [label="p-Cresol"]; Catalyst [label="Cu(I) Catalyst", shape=ellipse, fillcolor="#FBBC05"]; Base [label="Base (Cs2CO3)", shape=ellipse, fillcolor="#FBBC05"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

ArylHalide -> Reaction; Phenol -> Reaction; Reaction [label="Ullmann\nCondensation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction -> Product [label="C-O bond formation"]; Catalyst -> Reaction [style=dashed]; Base -> Reaction [style=dashed]; }

References

An In-depth Technical Guide to the Physicochemical Properties of Di-p-tolyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of di-p-tolyl ether (also known as 4,4'-dimethyldiphenyl ether). The document details its key physical constants and outlines standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Core Physicochemical Data

The essential physical properties of this compound are summarized below. These values are critical for its handling, purification, and application in various research and development contexts.

PropertyValueUnit
Melting Point47 - 49[1][2][3][4]°C
116.6 - 120.2[1]°F
Boiling Point285[1][2][3][4]°C
545[1]°F
Molecular FormulaC₁₄H₁₄O[4]-
Molecular Weight198.26[2][4] g/mol

Experimental Protocols for Determination of Physical Properties

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. The following sections describe detailed methodologies for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[5] This can be performed using either a manual apparatus like a Thiele tube or a modern digital melting point apparatus.

1. Sample Preparation:

  • Ensure the this compound sample is completely dry and finely powdered to ensure uniform heat distribution.[5][6]

  • Press the open end of a glass capillary tube into the powdered sample.[7]

  • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed bottom.[7] The packed sample height should be approximately 2-3 mm.[7][8]

2. Thiele Tube Method:

  • Apparatus Setup: Clamp a Thiele tube to a ring stand and fill it with a suitable heat-transfer oil (e.g., mineral or silicone oil) to a level just above the upper side-arm opening.[3][9]

  • Sample Mounting: Attach the prepared capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb.[1]

  • Measurement: Insert the thermometer and attached capillary into the Thiele tube, ensuring the sample is immersed in the oil and positioned midway in the main tube.[1]

  • Heating: Gently heat the side arm of the Thiele tube with a microburner.[1] The design of the tube promotes convection currents, ensuring uniform temperature distribution.[10]

  • Observation: Heat rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[8]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a transparent liquid (T2).[1] The melting range is T1-T2.

3. Digital Melting Point Apparatus Method:

  • Setup: Turn on the apparatus and set the plateau temperature to approximately 10-15°C below the expected melting point of this compound.[7][11] Set the ramp rate to a slow value (e.g., 1-2°C/min) for accurate measurement.[7][12]

  • Measurement: Insert the prepared capillary tube into the heating block.[5]

  • Observation: Look through the magnifying eyepiece to observe the sample.[5]

  • Data Recording: Record the temperature at the first sign of melting and the temperature when the sample is fully liquefied.[12] Modern devices may record these values automatically.

Boiling Point Determination: Microscale Method

For determining the boiling point with a small amount of substance, the micro boiling point method is highly effective.

1. Apparatus Setup:

  • Attach a small test tube (e.g., 6x50 mm) containing 0.2-0.5 mL of the liquid sample to a thermometer with a rubber band. The bottom of the test tube should be level with the thermometer bulb.[2]

  • Obtain a glass capillary tube sealed at one end. Place this capillary tube, open end down, into the test tube with the sample.[13][14]

  • Assemble the apparatus in a heating bath, such as a Thiele tube filled with oil, ensuring the sample is below the oil level.[2]

2. Heating and Observation:

  • Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[15]

  • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the sample's vapor is now filling the capillary.[2][15]

  • Remove the heat source and allow the apparatus to cool slowly.

3. Data Recording:

  • The stream of bubbles will slow and eventually stop as the apparatus cools. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[4][15] Record this temperature.

Experimental Workflow Visualization

The logical flow for determining the physicochemical properties of a solid compound like this compound is depicted below. This workflow outlines the sequential steps from sample preparation to the final determination of both melting and boiling points.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Melting Point Determination cluster_2 Phase 3: Boiling Point Determination (Micro-Method) cluster_3 Phase 4: Data Finalization A Obtain this compound Sample B Dry and Powder Sample A->B C Prepare Capillary Tube (Solid) B->C D Choose Method: Thiele Tube or Digital Apparatus C->D E Heat Sample Slowly (1-2°C/min) D->E F Observe & Record Melting Range (T1-T2) E->F L Compile Physicochemical Data F->L G Place Liquid Sample in Test Tube H Insert Inverted Capillary G->H I Heat Until Vigorous Bubbling H->I J Cool and Observe I->J K Record Temperature as Liquid Enters Capillary J->K K->L

Caption: Workflow for Determining Physical Properties of this compound.

References

An In-depth Technical Guide to the Solubility of Di-p-Tolyl Ether in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of di-p-tolyl ether in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental protocol for researchers to determine these values in their own laboratory settings. The guide also includes a framework for the systematic presentation of solubility data and visualizations to aid in experimental design and data interpretation.

Introduction to this compound

This compound, also known as 4,4'-dimethyldiphenyl ether, is an aromatic ether with the chemical formula (CH₃C₆H₄)₂O. It is a solid at room temperature with a melting point between 47-49 °C and a boiling point of approximately 285 °C.[1][2][3][4][5][6] Its structural characteristics, particularly the presence of two phenyl rings, render it largely nonpolar, which dictates its solubility behavior. Understanding its solubility in a range of organic solvents is crucial for its application in organic synthesis, as a high-temperature solvent, or in the formulation of various chemical products. While qualitatively described as soluble in acetone, benzene, and ether, precise quantitative data is essential for reproducible and scalable applications.[7][8]

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed journals or chemical databases. The table below is presented as a template for researchers to populate with their experimentally determined data. The values for water solubility are based on available data.[1][2][3]

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Acetone25Data to be determinedData to be determinedGravimetric
Benzene25Data to be determinedData to be determinedGravimetric
Diethyl Ether25Data to be determinedData to be determinedGravimetric
Ethanol25Data to be determinedData to be determinedGravimetric
Toluene25Data to be determinedData to be determinedGravimetric
Chloroform25Data to be determinedData to be determinedGravimetric
Hexane25Data to be determinedData to be determinedGravimetric
Water200.0002821.42 x 10⁻⁵Reported

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is reliable for solid compounds and provides accurate and reproducible results.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Constant temperature bath (e.g., water bath or oil bath)

  • Erlenmeyer flasks with stoppers

  • Magnetic stirrer and stir bars

  • Analytical balance (accurate to ±0.0001 g)

  • Glass funnels and filter paper (or syringe filters)

  • Pre-weighed evaporation dishes or vials

  • Drying oven

  • Thermometer

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to an Erlenmeyer flask containing a known volume (e.g., 25 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Place the flask in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle at the bottom of the flask while maintaining the constant temperature.

    • Carefully withdraw a known volume (e.g., 10 mL) of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

    • Immediately filter the withdrawn sample through a syringe filter or filter paper to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Transfer the filtered saturated solution into a pre-weighed, clean, and dry evaporation dish.

    • Record the exact mass of the dish and the solution.

    • Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating may be applied to expedite this process, but care must be taken to avoid splattering or decomposition of the solute.

    • Once the solvent has completely evaporated, place the evaporation dish containing the solid residue in a drying oven at a temperature below the melting point of this compound (e.g., 40 °C) until a constant weight is achieved.

    • Cool the dish in a desiccator and weigh it on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass of the dish with the dried residue.

    • The solubility can then be expressed in grams per 100 mL ( g/100 mL) or converted to molar solubility (mol/L) using the molecular weight of this compound (198.26 g/mol ).[6]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with stirring prep1->prep2 samp1 Withdraw a known volume of supernatant prep2->samp1 samp2 Filter to remove undissolved solid samp1->samp2 analysis1 Transfer to a pre-weighed evaporation dish samp2->analysis1 analysis2 Evaporate the solvent analysis1->analysis2 analysis3 Dry residue to a constant weight analysis2->analysis3 calc1 Determine mass of dissolved solid analysis3->calc1 calc2 Calculate solubility (g/100 mL or mol/L) calc1->calc2

Caption: Experimental workflow for the gravimetric determination of solubility.

Factors Influencing Solubility

The solubility of this compound is primarily governed by the principle of "like dissolves like." As a relatively nonpolar molecule, it is expected to exhibit higher solubility in nonpolar or weakly polar organic solvents.

  • Solvent Polarity: Solvents with polarity similar to this compound, such as benzene, toluene, and diethyl ether, are likely to be effective at dissolving it. Highly polar solvents, like water, show very low solubility.

  • Temperature: The dissolution of a solid is typically an endothermic process, meaning that solubility generally increases with temperature. It is recommended to determine solubility at various temperatures to establish a solubility curve.

  • Intermolecular Forces: The primary intermolecular forces in this compound are van der Waals forces. Solvents that can effectively overcome these forces will be better solvents.

Conclusion

This technical guide provides a framework for the systematic study of the solubility of this compound in organic solvents. By following the detailed experimental protocol, researchers in drug development and other scientific fields can generate the precise, quantitative data necessary for their specific applications. The provided templates for data presentation and the visual representation of the experimental workflow are intended to facilitate clear and standardized reporting of these crucial physical properties.

References

Di-p-Tolyl Ether: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synonyms, Properties, Synthesis, and Analytical Methodologies of a Key Aromatic Ether

Foreword

As a Senior Application Scientist, my experience in the synthesis and characterization of organic molecules has consistently highlighted the foundational importance of understanding the nuances of key chemical scaffolds. The diaryl ether motif, in particular, is a recurring structural element in a multitude of applications, from materials science to the pharmaceutical industry. This guide focuses on a specific, yet representative, member of this class: di-p-tolyl ether. While seemingly a simple molecule, a deep dive into its characteristics and handling reveals a wealth of practical knowledge essential for any researcher working with aromatic compounds. This document is designed not as a rigid set of instructions, but as a comprehensive resource, empowering researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to confidently and effectively utilize this compound and its analogs in their work. We will delve into its various nomenclatures, explore its physicochemical properties, detail its synthesis and purification, and outline robust analytical methods for its characterization. The causality behind experimental choices will be explained, ensuring a thorough understanding of the "why" behind the "how."

Chemical Identity and Synonyms: A-Molecule of Many Names

Clarity in scientific communication is paramount, and this begins with a precise understanding of the nomenclature of a chemical entity. This compound is known by a variety of names, reflecting different systematic and common naming conventions. A comprehensive awareness of these synonyms is crucial for effective literature searches and clear communication within the scientific community.

The most common and IUPAC-preferred name is 1-methyl-4-(4-methylphenoxy)benzene . However, it is frequently referred to by several other names, which are essential to recognize.

Synonym Nomenclature System
This compoundCommon Name
4,4'-Dimethyldiphenyl etherCommon/Semi-Systematic
p-Tolyl etherCommon Name
bis(4-methylphenyl) etherSemi-Systematic
4,4'-Oxybis(methylbenzene)Semi-Systematic
Ditolyl etherCommon Name (less specific)
1,1'-oxybis[4-methylbenzene]Systematic

Key Identifiers:

  • CAS Number: 1579-40-4[1][2][3][4]

  • Molecular Formula: C₁₄H₁₄O[1][2][3][4]

  • Molecular Weight: 198.26 g/mol [1][2][3][4]

  • InChI Key: YWYHGNUFMPSTTR-UHFFFAOYSA-N[5]

Physicochemical Properties: Understanding the Behavior of this compound

A thorough understanding of a compound's physicochemical properties is the bedrock upon which its successful application is built. These properties dictate its solubility, reactivity, and suitability for various experimental conditions, from reaction solvent to purification method.

Physical Properties

This compound is a white to pale yellow crystalline solid at room temperature, possessing a mild, somewhat woody, and green-rosy odor.[4] Its solid nature and relatively high boiling point are indicative of a stable aromatic compound.

Property Value Reference(s)
Melting Point47-49 °C[6]
Boiling Point285 °C[6]
Flash Point>112 °C (>230 °F)[7]
Density~1.034 g/cm³ at 20 °C[6]
Water Solubility2.82 mg/L at 20 °C (practically insoluble)[7]
SolubilitySoluble in acetone, benzene, and ether[4]
Properties Relevant to Drug Development

While there is limited specific data on the direct application of this compound in drug development, we can infer some of its potential characteristics as a molecular scaffold based on its physicochemical properties.

Property Value Significance in Drug Development Reference(s)
LogP (Octanol-Water Partition Coefficient) 4.9 at 25 °CThis high LogP value indicates significant lipophilicity. While this can enhance membrane permeability, it may also lead to poor aqueous solubility and potential for non-specific binding.[7]
Topological Polar Surface Area (TPSA) 9.23 ŲThe low TPSA, arising from the single ether oxygen, suggests good potential for oral bioavailability, as it is well below the general guideline of <140 Ų for orally active drugs.[5]
Hydrogen Bond Acceptors 1The single ether oxygen can act as a hydrogen bond acceptor, a crucial feature for molecular recognition and binding to biological targets.[5]
Rotatable Bonds 2The two rotatable bonds around the ether linkage provide a degree of conformational flexibility, which can be advantageous for fitting into a binding pocket.[5]

Synthesis and Purification: From Precursors to Pure Product

The construction of the diaryl ether linkage is a classic transformation in organic synthesis. For this compound, the Ullmann condensation and the Williamson ether synthesis are the most relevant and historically significant methods.

Synthesis via Ullmann Condensation

The Ullmann condensation is a robust, copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol. For the synthesis of this compound, this would involve the reaction of p-cresol with a p-tolyl halide.

Ullmann Condensation for this compound cluster_reactants Reactants cluster_conditions Reaction Conditions p_cresol p-Cresol di_p_tolyl_ether This compound p_cresol->di_p_tolyl_ether + p_tolyl_halide p-Tolyl Halide (X = Br, I) p_tolyl_halide->di_p_tolyl_ether catalyst Cu(I) Catalyst (e.g., CuI, Cu2O) catalyst->di_p_tolyl_ether base Base (e.g., K2CO3, Cs2CO3) base->di_p_tolyl_ether solvent High-Boiling Solvent (e.g., Toluene, Xylene) solvent->di_p_tolyl_ether

Caption: Ullmann condensation for this compound synthesis.

Experimental Protocol: Ullmann Condensation

This protocol is a representative procedure based on established methods for Ullmann-type reactions and may require optimization.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (1.0 eq), p-bromotoluene (1.0-1.2 eq), potassium carbonate (2.0 eq), and a copper(I) catalyst (e.g., CuI, 5-10 mol%).

  • Solvent Addition: Add a high-boiling point solvent such as toluene or xylene to the flask. The reaction should be reasonably concentrated.

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may take 12-24 hours to reach completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of celite to remove the inorganic salts and the copper catalyst.

    • Wash the organic layer sequentially with an aqueous solution of a mild acid (e.g., 1M HCl) to remove any unreacted p-cresol, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Purification by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful purification.

Recrystallization Workflow start Crude this compound dissolve Dissolve in minimum hot solvent (e.g., ethanol) start->dissolve hot_filtration Hot filtration (if insoluble impurities are present) dissolve->hot_filtration Optional cool Slowly cool to room temperature dissolve->cool hot_filtration->cool ice_bath Cool in an ice bath cool->ice_bath filter Vacuum filtration to collect crystals ice_bath->filter wash Wash with a small amount of cold solvent filter->wash dry Dry the crystals wash->dry end Pure this compound dry->end

Caption: General workflow for the recrystallization of this compound.

Experimental Protocol: Recrystallization from Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with swirling until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to a constant weight.

Analytical Characterization: Confirming Identity and Purity

Rigorous analytical characterization is non-negotiable in research and drug development. A combination of chromatographic and spectroscopic techniques should be employed to confirm the identity and assess the purity of synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It is an excellent method for assessing the purity of this compound and for monitoring reaction progress.

Experimental Protocol: GC-MS Analysis

This is a general protocol and may require optimization based on the available instrumentation.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Expected Mass Spectrum: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 198. Characteristic fragmentation patterns arising from the cleavage of the ether bond and the aromatic rings will also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of this compound.

Expected ¹H NMR Spectrum (in CDCl₃):

  • A singlet at approximately δ 2.3 ppm, integrating to 6H, corresponding to the two equivalent methyl groups.

  • A set of two doublets in the aromatic region (δ 6.8-7.2 ppm), each integrating to 4H, corresponding to the two equivalent aromatic rings. The protons ortho to the ether linkage will appear as a doublet, and the protons meta to the ether linkage will appear as another doublet, with typical ortho-coupling constants (J ≈ 8 Hz).

Expected ¹³C NMR Spectrum (in CDCl₃):

  • A signal for the methyl carbons at approximately δ 20-21 ppm.

  • Four signals in the aromatic region (δ 118-156 ppm) corresponding to the four types of inequivalent aromatic carbons.

Applications and Relevance in Drug Development

The diaryl ether scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. This is due to its metabolic stability, ability to adopt a low-energy, non-planar conformation, and its capacity to engage in various non-covalent interactions with biological targets.

While this compound itself is not a known therapeutic agent, its structural motif is of significant interest to drug development professionals for several reasons:

  • As a Synthetic Building Block: this compound can serve as a starting material or an intermediate in the synthesis of more complex molecules. The methyl groups can be further functionalized, or the aromatic rings can be substituted to create a library of analogs for structure-activity relationship (SAR) studies.

  • As a Scaffold for Bioactive Molecules: The diaryl ether core is present in numerous approved drugs and clinical candidates. For example, derivatives of diphenyl ether have been investigated as inhibitors of various enzymes, including kinases and enoyl-ACP reductase.[8] The p-tolyl groups in this compound can mimic the phenyl groups in these more complex structures, making it a valuable tool for initial studies and as a control compound.

  • In the Development of Kinase Inhibitors: Many kinase inhibitors incorporate a diaryl ether hinge-binding motif. The ether oxygen acts as a hydrogen bond acceptor, a key interaction in the ATP-binding pocket of many kinases. While this compound is a simple representation of this, it provides a fundamental scaffold that can be elaborated upon to design potent and selective kinase inhibitors.

It is important to note that there is currently a lack of specific studies on the biological activity of this compound itself or its direct involvement in any signaling pathways. Its primary relevance to drug development at this stage is as a foundational chemical structure and a starting point for synthetic exploration.

Safety and Handling

As with any chemical, proper handling and safety precautions are essential when working with this compound.

  • Hazards: this compound is classified as causing skin and serious eye irritation.[9] It is also considered very toxic to aquatic life with long-lasting effects.[9] The toxicological properties have not been fully investigated.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its aquatic toxicity, avoid release into the environment.

Conclusion

This compound, while a seemingly straightforward molecule, provides an excellent case study for the principles of chemical nomenclature, the importance of physicochemical properties, the application of classic synthetic reactions, and the necessity of rigorous analytical characterization. For researchers, scientists, and drug development professionals, a deep understanding of such foundational molecules is not merely academic; it is a prerequisite for innovation. The diaryl ether motif continues to be a fertile ground for the discovery of new medicines and materials. By mastering the fundamentals of a core structure like this compound, we are better equipped to design, synthesize, and analyze the more complex molecules that will drive future scientific advancements. This guide serves as a comprehensive starting point for that journey, providing both the theoretical underpinnings and the practical guidance necessary for success in the laboratory.

References

Thermal Stability of Ditolyl Ether Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of ditolyl ether compounds. Ditolyl ethers are a class of aromatic ethers that find applications as high-temperature heat transfer fluids and solvents due to their favorable thermal properties. Understanding their thermal stability is crucial for ensuring safe and efficient operation in various industrial and research settings. This document summarizes available quantitative data, details relevant experimental protocols, and presents a logical workflow for assessing the thermal stability of these compounds.

Quantitative Thermal Properties

Table 1: Thermal Properties of a Mixture of Ditolyl Ether Isomers

PropertyValue
Boiling Range 284 - 294 °C
Pour Point -54 °C
Flash Point 135 °C
Autoignition Temperature 545 °C
Maximum Film Temperature 340 °C

Table 2: Physical Properties of Specific Ditolyl Ether Isomers

IsomerMelting Point (°C)Boiling Point (°C)
Di-p-tolyl ether 47-49285
Di-m-tolyl ether Not specifiedNot specified
Other Isomers Data not readily availableData not readily available

Note: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data for the individual isomers of ditolyl ether (o,o'-, m,m'-, p,p'-, o,m'-, o,p'-, and m,p'-) are not widely available in published literature. The data presented is based on available safety data sheets and chemical supplier information.

Experimental Protocols for Thermal Stability Assessment

The thermal stability of ditolyl ether compounds is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide critical information about the decomposition temperature, weight loss profile, and thermal events associated with heating the material.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is crucial for determining the onset of decomposition and the temperature range over which degradation occurs.

Methodology:

  • Sample Preparation: A small, representative sample of the ditolyl ether compound (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • A temperature program is set, typically involving a linear heating ramp (e.g., 10 °C/min) from ambient temperature to a final temperature above the expected decomposition range (e.g., 500-600 °C).

  • Data Acquisition: The instrument continuously records the sample mass and temperature as the furnace heats up.

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset temperature of decomposition is determined from this curve, often defined as the temperature at which a significant weight loss begins. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.

Methodology:

  • Sample Preparation: A small amount of the ditolyl ether sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • The DSC cell is purged with an inert gas.

    • A temperature program is established, similar to TGA, with a linear heating rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (like melting and boiling) and exothermic events (like decomposition) appear as peaks. The onset temperature and peak temperature of these events provide critical information about the thermal stability of the compound.

Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the thermal stability of ditolyl ether compounds, from initial characterization to the analysis of decomposition products.

Thermal_Stability_Workflow cluster_0 Sample Preparation & Initial Analysis cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation cluster_3 Decomposition Product Analysis Sample Ditolyl Ether Isomer Sample Purity Purity Analysis (e.g., GC-MS) Sample->Purity TGA Thermogravimetric Analysis (TGA) Purity->TGA DSC Differential Scanning Calorimetry (DSC) Purity->DSC Decomp_Temp Determine Decomposition Temperature TGA->Decomp_Temp Py_GC_MS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) TGA->Py_GC_MS Thermal_Events Identify Thermal Events (Melting, Boiling) DSC->Thermal_Events Kinetics Kinetic Analysis of Decomposition (Optional) Decomp_Temp->Kinetics Final_Report Comprehensive Thermal Stability Report Decomp_Temp->Final_Report Thermal_Events->Final_Report Kinetics->Final_Report Product_ID Identify Decomposition Products Py_GC_MS->Product_ID Product_ID->Final_Report

Workflow for assessing the thermal stability of ditolyl ether compounds.

Signaling Pathways and Logical Relationships

The thermal decomposition of ditolyl ether compounds is a complex process that can proceed through various pathways, influenced by factors such as temperature, pressure, and the presence of catalysts. The primary decomposition mechanism is believed to involve the cleavage of the ether bond (C-O-C) and the C-H bonds on the methyl groups and aromatic rings.

The following diagram illustrates a simplified logical relationship of the factors influencing the thermal stability and the potential decomposition pathways.

Decomposition_Pathways cluster_0 Influencing Factors cluster_1 Initial Compound cluster_2 Primary Decomposition Pathways cluster_3 Decomposition Products Temperature Temperature Ditolyl_Ether Ditolyl Ether Temperature->Ditolyl_Ether initiates Pressure Pressure Pressure->Ditolyl_Ether influences Atmosphere Atmosphere (Inert/Oxidative) Atmosphere->Ditolyl_Ether influences Ether_Cleavage Ether Bond Cleavage (C-O-C) Ditolyl_Ether->Ether_Cleavage Methyl_Oxidation Methyl Group Oxidation/Cleavage Ditolyl_Ether->Methyl_Oxidation Ring_Cleavage Aromatic Ring Cleavage Ditolyl_Ether->Ring_Cleavage Phenols Cresols, Phenols Ether_Cleavage->Phenols Aromatics Toluene, Benzene Ether_Cleavage->Aromatics Gases CO, CO2, H2O, CH4 Methyl_Oxidation->Gases Ring_Cleavage->Gases Char Char/Residue Ring_Cleavage->Char

Factors influencing and potential pathways of ditolyl ether decomposition.

Conclusion

This technical guide has provided an overview of the thermal stability of ditolyl ether compounds, highlighting the available data and standard experimental methodologies for their assessment. While a complete dataset for all individual isomers is currently lacking in the public domain, the provided protocols for TGA and DSC offer a robust framework for researchers to determine these properties. The presented workflow and logical diagrams serve as a guide for a systematic approach to evaluating the thermal stability of these important industrial chemicals. Further research is encouraged to generate and publish comprehensive thermal stability data for all ditolyl ether isomers to enhance safety and process optimization in their various applications.

Di-p-Tolyl Ether: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic organic compound di-p-tolyl ether, covering its chemical and physical properties, synthesis methodologies, and key reactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Compound Properties

This compound, also known as 4,4'-dimethyldiphenyl ether, is a diaryl ether with the chemical formula C₁₄H₁₄O. It is a white to off-white crystalline solid at room temperature. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₄O[1]
Molecular Weight 198.26 g/mol [1]
CAS Number 28299-41-4[1]
Melting Point 47-49 °C[1]
Boiling Point 285 °C[1]
Density 1.029 g/cm³[1]
Water Solubility 2.82 mg/L at 20°C[1]
Flash Point >230 °F (>110 °C)[1]
Refractive Index 1.56[1]
Vapor Pressure 0.00902 mmHg at 25°C[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through cross-coupling reactions, primarily the Ullmann condensation and to a lesser extent, variations of the Williamson ether synthesis.

Ullmann Condensation

The Ullmann condensation is a classic and widely used method for the synthesis of diaryl ethers. It involves the copper-catalyzed reaction of an aryl halide with a phenol. In the case of this compound, this involves the reaction of p-cresol with a p-halotoluene, such as p-bromotoluene, in the presence of a copper catalyst and a base.

Experimental Protocol: Ullmann Condensation for this compound Synthesis

This protocol is a representative procedure based on general Ullmann-type diaryl ether syntheses.

Materials:

  • p-Cresol

  • p-Bromotoluene

  • Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (finely powdered and dried)

  • High-boiling point, polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,3-Dimethyl-2-imidazolidinone (DMI))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add p-cresol (1.0 equivalent), p-bromotoluene (1.0-1.2 equivalents), potassium carbonate or cesium carbonate (2.0 equivalents), and the copper catalyst (5-10 mol%).

  • Evacuate the flask and backfill with an inert gas. This is repeated three times to ensure an inert atmosphere.

  • Add the dry, degassed solvent to the flask.

  • Heat the reaction mixture to a high temperature (typically 150-210 °C) with vigorous stirring. The optimal temperature will depend on the solvent used.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically run for 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or toluene) and filter through a pad of celite to remove the inorganic salts and copper catalyst.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Ullmann_Condensation pCresol p-Cresol ReactionMixture Reaction Mixture pCresol->ReactionMixture pBromotoluene p-Bromotoluene pBromotoluene->ReactionMixture Base Base (e.g., K₂CO₃) Base->ReactionMixture Copper Cu(I) Catalyst Copper->ReactionMixture Solvent High-Boiling Solvent Solvent->ReactionMixture Heating Heating (150-210°C) ReactionMixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the Ullmann condensation synthesis of this compound.

Key Reactions of this compound

This compound can undergo various electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation and nitration. The ether linkage and the methyl groups are activating and direct incoming electrophiles to the ortho and para positions.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring of this compound using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation of this compound

This protocol is a representative procedure based on general Friedel-Crafts acylation methods.

Materials:

  • This compound

  • Acetyl chloride (or another acyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1-1.3 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting ketone by column chromatography or recrystallization.

Friedel_Crafts_Acylation Di_p_tolyl_ether This compound Substitution Electrophilic Aromatic Substitution Di_p_tolyl_ether->Substitution Acyl_Chloride Acyl Chloride (e.g., CH₃COCl) Reaction_Complex Formation of Acylium Ion Intermediate Acyl_Chloride->Reaction_Complex Lewis_Acid Lewis Acid (AlCl₃) Lewis_Acid->Reaction_Complex Solvent Inert Solvent (e.g., DCM) Solvent->Reaction_Complex Reaction_Complex->Substitution Quenching Quenching with Acid/Ice Substitution->Quenching Purification Purification Quenching->Purification Product Acylated this compound Purification->Product

Caption: Logical workflow of the Friedel-Crafts acylation of this compound.

Applications

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structural motif is found in various compounds of interest in materials science and medicinal chemistry. Additionally, its thermal stability makes it suitable for use as a high-temperature heat transfer fluid.

Applications Di_p_tolyl_ether This compound Intermediate Synthetic Intermediate Di_p_tolyl_ether->Intermediate Heat_Transfer Heat Transfer Fluid Di_p_tolyl_ether->Heat_Transfer Polymers Monomer for High-Performance Polymers Intermediate->Polymers Pharmaceuticals Scaffold in Drug Discovery Intermediate->Pharmaceuticals Fine_Chemicals Precursor for Fine Chemicals Intermediate->Fine_Chemicals

Caption: Key application areas of this compound.

References

Ullmann condensation for diaryl ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Ullmann Condensation for Diaryl Ether Synthesis

Introduction

The diaryl ether linkage is a crucial structural motif present in a wide array of natural products, pharmaceuticals, and agrochemicals.[1] Prominent examples of bioactive molecules containing this functional group include the antibiotic vancomycin and the antifungal agent piperazinomycin.[1] The Ullmann condensation, first reported by Fritz Ullmann in 1903, is a cornerstone of synthetic chemistry for the formation of these C-O bonds, typically involving the copper-catalyzed coupling of an aryl halide with a phenol.[1][2]

Historically, the reaction was hampered by harsh conditions, such as high temperatures (often exceeding 200°C) and the need for stoichiometric or greater amounts of copper.[1][3] However, modern advancements, particularly the introduction of catalytic systems employing specific ligands, have transformed the Ullmann condensation into a more versatile and milder reaction, significantly broadening its applicability in complex molecule synthesis.[1][4] This guide provides a comprehensive overview of the , focusing on its mechanism, reaction components, quantitative data, and detailed experimental protocols for researchers in organic synthesis and drug development.

Core Mechanism: A Catalytic Cycle

The modern ligand-assisted Ullmann condensation is generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle. The process is initiated by the formation of a copper(I) phenoxide species from the reaction of a Cu(I) salt with the phenol in the presence of a base. This complex then undergoes oxidative addition with the aryl halide to form a transient, high-energy copper(III) intermediate. The final step is a reductive elimination event that forges the C-O bond of the diaryl ether and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[5]

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst CuPhenoxide Cu(I)-Phenoxide [L-Cu-OAr'] CuI->CuPhenoxide CuIII Cu(III) Intermediate [L-Cu(Ar)(X)(OAr')] CuPhenoxide->CuIII CuIII->CuI Catalyst Regeneration Product Diaryl Ether (Ar-O-Ar') CuIII->Product Reductive Elimination Phenol Phenol (Ar'-OH) + Base Phenol->CuI Coordination ArylHalide Aryl Halide (Ar-X) ArylHalide->CuPhenoxide Oxidative Addition

Caption: Catalytic cycle of the ligand-assisted Ullmann condensation.

Key Reaction Components and Conditions

The success and efficiency of the Ullmann diaryl ether synthesis are highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

  • Copper Source: While classical methods used copper powder or bronze, modern protocols utilize well-defined copper(I) salts like copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) as catalyst precursors.[1][4] These are typically used in catalytic amounts, ranging from 1 to 10 mol%.[1]

  • Ligands: The development of ligands has been the most significant advancement, allowing for lower reaction temperatures (80-120°C) and improved yields.[6] Ligands stabilize the copper catalyst, enhance its solubility, and facilitate the key steps of oxidative addition and reductive elimination. Effective ligands are often N,N- or N,O-chelating compounds.[1] Amino acids, such as N,N-dimethylglycine, and diamines are among the most successful and widely used classes of ligands.[1][7]

  • Base: A base is required to deprotonate the phenol, forming the active phenoxide nucleophile. The choice of base is critical, as it can influence reaction rate and yield. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][3] Cs₂CO₃ is often effective for less reactive substrates, while K₃PO₄ has proven suitable for preventing side reactions and does not require stringent drying.[1]

  • Aryl Halide and Phenol: The reactivity of the aryl halide typically follows the trend I > Br > Cl > F. Aryl iodides and bromides are the most common substrates.[4] Electron-withdrawing groups on the aryl halide generally accelerate the reaction, whereas electron-donating groups can slow it down.[8] Conversely, electron-rich phenols are often more reactive than their electron-poor counterparts.[8]

  • Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), pyridine, or acetonitrile are frequently used.[1][9] In some cases, non-polar solvents like toluene or xylene can also be effective, particularly with the right catalyst-ligand system.[3][8]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the Ullmann diaryl ether synthesis, illustrating the impact of different components.

Table 1: Effect of Base and Solvent on a Model Reaction [1]

Reaction: 4-bromoanisole + 4-methoxyphenol, catalyzed by CuI (10 mol%) with N,N-dimethylglycine (L1, 10 mol%)

EntryBase (2.0 equiv)SolventTemp (°C)Time (h)Yield (%)
1Cs₂CO₃Dioxane1102422
2K₃PO₄Dioxane1102482
3K₃PO₄Toluene1102460
4K₃PO₄DMF802475
5K₃PO₄Acetonitrile802495

Table 2: Substrate Scope Using an Optimized Protocol [7]

Protocol: Aryl halide (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol), N,N-dimethylglycine (0.2 mmol), Cs₂CO₃ (2.0 mmol) in DMF at 90°C.

EntryAryl HalidePhenolTime (h)Yield (%)
14-IodotoluenePhenol2493
24-Bromoanisole4-Methoxyphenol3092
31-Bromo-4-nitrobenzene4-tert-Butylphenol598
42-BromotoluenePhenol4881
51-Iodonaphthalene3,5-Dimethylphenol2494

Experimental Protocols

Adherence to a well-defined experimental procedure is crucial for reproducibility and safety. The following is a representative protocol for a ligand-assisted Ullmann condensation.

General Procedure for Diaryl Ether Synthesis[1]
  • Vessel Preparation: A dried reaction tube equipped with a magnetic stir bar is charged with anhydrous potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv) under an inert atmosphere (e.g., argon).

  • Reagent Addition: To the tube, add copper(I) iodide (CuI, 0.10 mmol, 10 mol%), the chosen ligand (e.g., N,N-dimethylglycine, 0.10 mmol, 10 mol%), the phenol (1.00 mmol, 1.0 equiv), and the aryl halide (1.00 mmol, 1.0 equiv).

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., acetonitrile, ~0.6 mL) via syringe.

  • Reaction: The reaction tube is sealed and the mixture is stirred vigorously at the desired temperature (e.g., 80°C) for the specified time (typically 24-48 hours), monitoring progress by TLC or GC/MS.

  • Workup: After completion, the reaction mixture is cooled to room temperature. It is then diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: The filtrate is washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure diaryl ether.

Workflow start Start prep Prepare Reaction Vessel (Dried tube, stir bar) start->prep 1 charge Charge Reagents under Inert Gas (Base, CuI, Ligand, Phenol, Aryl Halide) prep->charge 2 solvent Add Anhydrous Solvent charge->solvent 3 react Seal and Heat with Stirring (e.g., 80°C, 24h) solvent->react 4 workup Cool, Dilute, and Filter react->workup 5 extract Aqueous Workup (Wash with H₂O, Brine) workup->extract 6 purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify 7 end Pure Diaryl Ether purify->end 8

Caption: General experimental workflow for Ullmann diaryl ether synthesis.

Conclusion

The Ullmann condensation has evolved from a classical, high-temperature reaction to a sophisticated and versatile synthetic tool. The development of efficient, ligand-based copper catalyst systems has enabled the synthesis of complex diaryl ethers under significantly milder conditions, with broader substrate scope and higher yields.[4][5] This reaction is a powerful method for forging C-O bonds, making it indispensable in the fields of medicinal chemistry, natural product synthesis, and materials science. For researchers and drug development professionals, a thorough understanding of the interplay between the catalyst, ligand, base, and solvent is paramount to successfully applying this reaction to the synthesis of novel and valuable molecules.

References

A Comprehensive Technical Guide to Copper-Catalyzed Etherification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of ether linkages, particularly diaryl and alkyl-aryl ethers, is a cornerstone of modern organic synthesis, integral to the creation of a vast array of pharmaceuticals, natural products, and advanced materials. Among the methodologies available, copper-catalyzed etherification reactions, stemming from the foundational Ullmann condensation, have emerged as a powerful and versatile tool. This technical guide provides an in-depth exploration of the core principles, mechanistic pathways, and practical applications of these reactions, with a focus on providing actionable data and detailed experimental protocols for laboratory use.

Introduction to Copper-Catalyzed Etherification

The copper-catalyzed cross-coupling reaction to form C-O bonds, historically known as the Ullmann ether synthesis, traditionally involved the coupling of an aryl halide with a phenol in the presence of stoichiometric amounts of copper at high temperatures.[1][2][3] While effective, these harsh conditions limited the substrate scope and functional group tolerance. The last few decades have witnessed a renaissance in this field, with the development of milder, more efficient catalytic systems.[4][5] Modern protocols often utilize catalytic amounts of a copper source, facilitated by a diverse array of ligands, enabling these transformations to proceed at lower temperatures and with greater functional group compatibility, thus broadening their applicability in complex molecule synthesis.[6][7]

The significance of copper catalysis lies in its cost-effectiveness and lower toxicity compared to other transition metals like palladium.[8][9] These reactions are broadly categorized as Ullmann-type reactions and are comparable to the Buchwald-Hartwig amination, though they often require higher temperatures.[1] The evolution of this methodology has expanded the scope to include not only phenols but also aliphatic alcohols and other oxygen nucleophiles, reacting with aryl halides, organoboron reagents, and even through C-H activation pathways.[10][11][12]

Mechanistic Pathways

The mechanism of copper-catalyzed etherification is complex and has been the subject of extensive investigation. Several pathways have been proposed, and the operative mechanism can depend on the specific catalyst system (copper source, ligand) and reaction conditions. The most commonly accepted mechanisms involve a Cu(I)/Cu(III) catalytic cycle.

A generalized catalytic cycle for the coupling of an aryl halide with an alcohol is depicted below. The cycle is thought to initiate with the formation of a copper(I) alkoxide species. This species then undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. Subsequent reductive elimination from this intermediate furnishes the desired ether product and regenerates the active Cu(I) catalyst.

Copper_Catalyzed_Etherification_Mechanism Generalized Cu(I)/Cu(III) Catalytic Cycle Cu_I_L Cu(I)L Cu_I_OR Cu(I)-OR Cu_I_L->Cu_I_OR Cu_III_Intermediate [Ar-Cu(III)-OR]L Cu_I_OR->Cu_III_Intermediate Oxidative Addition Product Ar-O-R Cu_III_Intermediate->Product Regen_Cu_I Cu(I)L Cu_III_Intermediate->Regen_Cu_I Base_ROH Base, R-OH Ar_X Ar-X Red_Elim Reductive Elimination

Caption: Generalized Cu(I)/Cu(III) catalytic cycle for etherification.

Alternative mechanisms have also been proposed, including those involving Cu(I)/Cu(II) cycles and radical pathways, particularly under certain reaction conditions.[13][14][15] The choice of ligand is crucial as it stabilizes the copper center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.

Key Reaction Components and Conditions

The success of a copper-catalyzed etherification reaction is highly dependent on the careful selection of the copper source, ligand, base, and solvent.

Copper Sources

A variety of copper sources can be employed, with the choice often dictated by cost, stability, and reactivity. Common sources include:

  • Copper(I) salts: CuI, CuBr, CuCl, [Cu(CH₃CN)₄]ClO₄[16]

  • Copper(II) salts: Cu(OAc)₂, CuSO₄, CuCO₃·Cu(OH)₂[10][16][17]

  • Copper metal: Activated copper powder[1]

  • Copper oxides: Cu₂O[18]

In many modern protocols, soluble copper catalysts are preferred over heterogeneous sources like copper powder.[1]

Ligands

The development of new ligands has been a driving force in advancing copper-catalyzed etherifications. Ligands serve to solubilize the copper salt, prevent catalyst agglomeration, and tune the electronic and steric properties of the catalyst, leading to milder reaction conditions and broader substrate scope.[6][4]

Ligand ClassExamplesKey Features
Diamines N,N'-Dimethylethylenediamine (DMEDA), 1,10-PhenanthrolineEffective for coupling with aliphatic alcohols and phenols.[10]
Amino Acids N,N-Dimethylglycine, L-ProlineInexpensive and effective for a range of couplings.
Picolinic Acids Picolinic acidEnables the synthesis of sterically hindered and heteroaryl diaryl ethers.[7]
β-Diketones AcetylacetoneImproves catalyst solubility and performance.[1]
N-Heterocyclic Ligands 4-(Dimethylamino)pyridine (DMAP), ImidazoleHigh yields under an atmosphere of air for certain reactions.[10]
N¹,N²-diarylbenzene-1,2-diamines L8Enables room-temperature coupling of aryl bromides with alcohols.[19][20]
Bases and Solvents

A base is typically required to deprotonate the alcohol or phenol, forming the active nucleophile. The choice of base is critical and can influence the reaction outcome. Common bases include K₃PO₄, Cs₂CO₃, K₂CO₃, and LiOtBu.[7][18][21]

The solvent choice depends on the specific reaction, but high-boiling polar aprotic solvents are common. These include N-Methylpyrrolidone (NMP), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and toluene.[1][7][22]

Quantitative Data on Selected Copper-Catalyzed Etherification Reactions

The following tables summarize quantitative data from various published protocols, providing a comparative overview of reaction conditions and yields for different substrate combinations.

Table 1: Diaryl Ether Synthesis
Aryl HalidePhenolCopper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChloronitrobenzenePhenolCu (stoich.)NoneKOH->210--[1]
4-IodotoluenePhenolCuI (5)Picolinic acid (10)K₃PO₄DMSO1102-895[7]
4-Bromotoluene4-MethoxyphenolCuI (5)Picolinic acid (10)K₃PO₄DMSO1102-891[7]
1-Iodonaphthalene2,6-DimethylphenolCuI (5)Picolinic acid (10)K₃PO₄DMSO1102-885[7]
Aryl IodidePhenolCuI·L1-K₂CO₃Toluene120-67-98[22]
NitroarenePhenolCu (catalytic)NoneCs₂CO₃DMF100-61-97[22]
Table 2: Aryl Alkyl Ether Synthesis
Aryl HalideAlcoholCopper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl Bromiden-ButanolCuIL8NaOtBuDMSORT--[19][20]
Aryl HalideAliphatic AlcoholCuINoneLiOtBuAlcohol80-120-up to 99[21]
Table 3: Etherification with Organoboron Reagents
Organoboron ReagentAlcoholCopper Source (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
PhBF₃⁻K⁺Cinnamyl alcoholCu(OAc)₂·H₂O (10)DMAP (20)4 Å MSCH₂Cl₂RT2485[10]
PhBF₃⁻K⁺1-ButanolCu(OAc)₂·H₂O (10)DMAP (20)4 Å MSCH₂Cl₂RT2475[10]
Arylboronic acidPhenolCuFAPNoneCs₂CO₃MethanolRT-49-96[22]

Experimental Protocols

This section provides detailed methodologies for representative copper-catalyzed etherification reactions.

Protocol 1: General Procedure for Diaryl Ether Synthesis using Picolinic Acid[8]

Protocol_Diaryl_Ether Workflow for Diaryl Ether Synthesis Start Start Charge_Tube Charge screw-cap tube with: - CuI (5 mol%) - Picolinic acid (10 mol%) - Aryl halide (1.0 mmol) - Phenol (1.2 mmol) - K₃PO₄ (2.0 mmol) Start->Charge_Tube Add_Solvent Add DMSO (solvent) Charge_Tube->Add_Solvent Seal_Heat Seal tube and heat at 110 °C Add_Solvent->Seal_Heat Cool_Quench Cool to room temperature and quench with water Seal_Heat->Cool_Quench Extract Extract with ethyl acetate Cool_Quench->Extract Dry_Concentrate Dry organic layer (Na₂SO₄) and concentrate in vacuo Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End End Purify->End

Caption: Experimental workflow for diaryl ether synthesis.

Procedure:

  • An oven-dried screw-cap test tube is charged with a magnetic stir bar, copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%), picolinic acid (12.3 mg, 0.10 mmol, 10 mol%), the aryl halide (if solid, 1.0 mmol), the phenol (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).[7]

  • If the aryl halide is a liquid, it is added via syringe at this stage.

  • The tube is sealed with a Teflon-lined cap and the mixture is stirred at the specified temperature (typically 110 °C) for the indicated time (typically 2-8 hours).[7][11]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The reaction mixture is diluted with ethyl acetate and water. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired diaryl ether.

Protocol 2: Copper(II)-Catalyzed Etherification of Aliphatic Alcohols with Potassium Organotrifluoroborate Salts[7]

Procedure:

  • To a reaction vessel are added the potassium organotrifluoroborate salt (2.0 equiv), the alcohol (1.0 equiv), Cu(OAc)₂·H₂O (10 mol %), 4-(dimethylamino)pyridine (DMAP, 20 mol %), and 4 Å molecular sieves.[10]

  • Dichloromethane (CH₂Cl₂) is added as the solvent.

  • The vessel is placed under an atmosphere of oxygen.

  • The reaction mixture is stirred at room temperature for 24 hours.[10]

  • Upon completion, the reaction is quenched, and the product is extracted using a suitable organic solvent.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.

Protocol 3: Ligand-Free Copper-Catalyzed Etherification of Aryl Halides with Aliphatic Alcohols[21]

Procedure:

  • In a reaction vessel, the aryl halide, lithium tert-butoxide (LiOtBu), and CuI are combined.[21]

  • The corresponding aliphatic alcohol is used as the solvent.[21]

  • The mixture is heated to the specified temperature (e.g., 80-120 °C) and stirred until the reaction is complete.[21]

  • After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent.

  • The organic layer is separated, dried, and concentrated.

  • The final product is purified by standard methods such as column chromatography.

Applications in Drug Discovery and Development

The structural motif of a diaryl or alkyl-aryl ether is prevalent in a wide range of biologically active molecules and pharmaceuticals. The advancements in copper-catalyzed etherification have made the synthesis of these complex molecules more efficient and scalable. This methodology is frequently employed in the synthesis of compounds relevant to medicinal chemistry and agrochemicals.[9][23][24] The milder reaction conditions and improved functional group tolerance allow for the late-stage introduction of ether linkages in complex synthetic routes, a valuable strategy in drug discovery programs.

Conclusion

Copper-catalyzed etherification reactions have evolved from a classical named reaction requiring harsh conditions to a sophisticated and versatile synthetic tool. The continuous development of new ligands and a deeper understanding of the reaction mechanisms have significantly expanded the scope and utility of this transformation. For researchers in organic synthesis and drug development, a thorough understanding of the principles and practicalities of these reactions is essential for the efficient construction of molecules containing the vital ether linkage. The data and protocols presented in this guide offer a solid foundation for the application of copper-catalyzed etherification in the laboratory.

References

A Technical Guide to the Core Principles of Carbon-Oxygen Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental principles and methodologies governing the formation of carbon-oxygen (C-O) bonds, a cornerstone of modern organic synthesis. The construction of ethers and esters is critical in the synthesis of natural products, pharmaceuticals, and advanced materials. This document details the mechanisms, scope, and practical application of key C-O bond-forming reactions, supported by detailed experimental protocols and comparative data.

Williamson Ether Synthesis

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains one of the most reliable and straightforward methods for preparing symmetrical and unsymmetrical ethers.[1][2]

Core Principles and Mechanism

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The process involves two primary steps:

  • Deprotonation: An alcohol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a highly reactive alkoxide ion.[3]

  • Nucleophilic Attack: The newly formed alkoxide acts as a nucleophile, attacking an alkyl halide (or other substrate with a good leaving group, like a tosylate) in a concerted SN2 reaction to form the ether and a salt byproduct.[1][2]

Due to its SN2 nature, the reaction is most efficient with methyl or primary alkyl halides.[4] Secondary alkyl halides may yield a mixture of substitution and elimination products, while tertiary alkyl halides predominantly undergo elimination (E2).[4][5]

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack R_OH R-OH (Alcohol) R_O_minus R-O⁻ (Alkoxide) R_OH->R_O_minus Base + Base (e.g., NaH) Ether R-O-R' (Ether) R_O_minus->Ether Backside Attack R_prime_X R'-X (Alkyl Halide) X_minus + X⁻

Caption: Mechanism of the Williamson Ether Synthesis.

Data Presentation: Reaction Parameters
ParameterCondition / SubstrateOutcome / RemarksCitations
Alcohol Primary, Secondary, Tertiary, PhenolsAlkoxide can be formed from a wide range of alcohols.[1][2]
Electrophile Methyl or Primary Alkyl Halide/TosylateHigh yield of ether product.[4]
Secondary Alkyl Halide/TosylateMixture of SN2 (ether) and E2 (alkene) products.[4]
Tertiary Alkyl Halide/TosylateE2 elimination is the major pathway.[4][5]
Base NaH, KH, Na, K, NaOH, K2CO3Strong bases (NaH, KH) for aliphatic alcohols; weaker bases (K2CO3) for phenols.[3][5]
Solvent Aprotic polar (DMF, DMSO), or parent alcoholAprotic solvents accelerate SN2 reactions.[5]
Temperature 50-100 °CReaction time is typically 1-8 hours.[2]
Yield 50-95%Yield is highly dependent on substrate sterics and reaction conditions.[2]
Detailed Experimental Protocol: Synthesis of Phenacetin

This protocol describes the synthesis of Phenacetin from para-acetamidophenol via Williamson etherification.[3]

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5.0 g of para-acetamidophenol in 25 mL of ethanol.

  • Base Addition: Slowly add 2.0 g of sodium hydroxide pellets to the solution while stirring. The mixture will warm up as the phenoxide forms.

  • Electrophile Addition: Once the sodium hydroxide has dissolved, add 4.5 mL of ethyl iodide to the reaction mixture.

  • Reflux: Heat the mixture to reflux using a heating mantle and maintain reflux for 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. The crude Phenacetin will precipitate out of solution.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to obtain pure Phenacetin.

  • Analysis: Dry the purified crystals and determine the melting point and yield. Characterize the product using IR and NMR spectroscopy.

Williamson_Workflow A Dissolve p-acetamidophenol in Ethanol B Add NaOH (Base) A->B Formation of Phenoxide C Add Ethyl Iodide (Electrophile) B->C D Reflux for 1 hour C->D E Cool and Pour into Ice Water D->E Precipitation F Vacuum Filtration E->F G Recrystallize Product F->G Purification H Dry and Analyze G->H

Caption: Experimental workflow for Phenacetin synthesis.

Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[6][7] It is a classic and cost-effective method, particularly for large-scale synthesis.[7]

Core Principles and Mechanism

The reaction is an equilibrium process and is typically slow.[6][8] To achieve high yields, the equilibrium must be shifted toward the products. This is accomplished by either using a large excess of one reactant (usually the alcohol) or by removing water as it is formed (e.g., via azeotropic distillation).[8][9]

The mechanism involves several reversible steps:[7]

  • Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, activating it toward nucleophilic attack.[6]

  • Nucleophilic Attack: The alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

  • Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The catalyst is regenerated by deprotonation of the carbonyl oxygen, yielding the final ester product.[10]

Fischer_Mechanism RCOOH R-COOH Protonated_Acid R-C(OH)₂⁺ RCOOH->Protonated_Acid Protonation H_plus + H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack R_prime_OH + R'-OH Proton_Transfer R-C(OH)(OH₂⁺)(OR') Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Elimination R-C(O⁺H)(OR') + H₂O Proton_Transfer->Elimination Elimination of H₂O Ester R-COOR' + H⁺ Elimination->Ester Deprotonation inv1 inv2 inv3 inv4

Caption: Mechanism of Fischer Esterification.

Data Presentation: Reaction Parameters
ParameterCondition / SubstrateOutcome / RemarksCitations
Carboxylic Acid Primary, Secondary, TertiarySteric hindrance around the carbonyl group can significantly slow the reaction rate.[8]
Alcohol Primary, SecondaryPrimary alcohols react fastest. Tertiary alcohols are prone to elimination.[8]
Catalyst Concentrated H₂SO₄, p-TsOH, HCl gasStrong Brønsted or Lewis acids are required.[6][9]
Equilibrium Shift Use excess alcohol or remove H₂OEssential for driving the reaction to completion (Le Châtelier's Principle).[8][10]
Temperature RefluxThe reaction is typically slow and requires heating.[6]
Yield Variable (60-90%+)Highly dependent on the method used to shift the equilibrium.[11]
Detailed Experimental Protocol: Synthesis of Ethyl Laurate

This protocol details the synthesis of ethyl laurate from lauric acid and ethanol.[12]

  • Apparatus Setup: Assemble a reflux apparatus using a 50 mL round-bottom flask, a condenser, and a heating mantle.

  • Reagent Addition: To the flask, add 7.0 g of lauric acid and 10.0 mL of absolute ethanol. Swirl to dissolve.

  • Catalyst Addition: Carefully add 0.3 mL of concentrated sulfuric acid to the mixture. Add a few boiling chips.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 1 hour.[12]

  • Work-up: Cool the mixture to room temperature. Transfer the solution to a separatory funnel containing 25 mL of water.

  • Extraction: Extract the aqueous layer with 20 mL of diethyl ether. Combine the organic layers.

  • Washing: Wash the organic layer sequentially with 15 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst) and 15 mL of saturated sodium chloride solution.[12]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Decant the solution and remove the solvent using a rotary evaporator to yield the crude ethyl laurate.

  • Purification: Purify the ester by simple distillation if necessary.

Fischer_Workflow A Combine Lauric Acid, Ethanol, and H₂SO₄ B Reflux for 1 hour A->B C Cool and Quench with Water B->C D Extract with Diethyl Ether C->D E Wash with NaHCO₃ and Brine D->E Neutralization F Dry over Na₂SO₄ E->F G Remove Solvent (Rotary Evaporator) F->G Isolation H Purify by Distillation G->H Mitsunobu_Mechanism PPh3 PPh₃ Betaine PPh₃⁺-N⁻-N=C(O)OEt... PPh3->Betaine DEAD DEAD IonPair [PPh₃⁺-NH-N=C...] RCOO⁻ Betaine->IonPair RCOOH RCOOH Alkoxyphosphonium [R'O-PPh₃]⁺ IonPair->Alkoxyphosphonium ROH R'OH Ester RCOOR' (Inverted) Alkoxyphosphonium->Ester SN2 Attack by RCOO⁻ Byproducts + Ph₃P=O + DEAD-H₂ Mitsunobu_Workflow A Dissolve Alcohol, Acid, PPh₃ in Anhydrous THF B Cool to 0 °C A->B C Add DEAD Solution Dropwise B->C Exothermic D Stir at Room Temperature (4-12 hours) C->D E Concentrate in vacuo D->E Work-up F Purify by Column Chromatography E->F Purification G Isolate Inverted Ester F->G Buchwald_Hartwig_Cycle Pd0 LₙPd(0) OxAdd LₙPd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Alkoxide LₙPd(II)(Ar)(OR') OxAdd->Alkoxide Ligand Exchange + Deprotonation Alkoxide->Pd0 Reductive Elimination ArOR Ar-O-R' Alkoxide->ArOR ArX Ar-X ArX->OxAdd ROH R'-OH, Base ROH->Alkoxide

References

An In-depth Technical Guide to Di-p-tolyl Ether in Aromatic Hydrocarbon Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Di-p-tolyl ether, a diaryl ether with two para-methyl substituted phenyl rings, serves as a significant molecule in the field of aromatic hydrocarbon research. Its robust thermal stability and well-defined structure, featuring a strong C-O-C linkage, make it an ideal model compound for investigating catalytic C-O bond cleavage, a critical reaction in lignin valorization and the synthesis of complex molecules. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methodologies, and its application as a model substrate in mechanistic studies. Detailed experimental protocols and graphical representations of synthetic and experimental workflows are presented to support researchers in this domain.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid at room temperature.[1] Its symmetrical aromatic structure and the ether linkage dictate its physical and chemical characteristics, which are crucial for its application in high-temperature studies and as a synthetic intermediate.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₄O[2][3][4]
Molecular Weight 198.26 g/mol [2][3][4]
CAS Number 28299-41-4 (for p,p' isomer)[2][5]
Melting Point 47-49 °C[2][3][5]
Boiling Point 285 °C[2][3][5]
Density 1.029 - 1.034 g/cm³ at 20°C[2][4]
Flash Point >110 °C (>230 °F)[2][3]
Water Solubility 2.82 mg/L at 20°C[2][4]
Appearance White to Almost white powder to crystal[1]
Synonyms 4,4'-Dimethyldiphenyl Ether, p-Tolyl Ether[1][2][3]

Synthesis of this compound

The synthesis of diaryl ethers like this compound has evolved from harsh, classical methods to milder, more efficient catalytic protocols. The two primary approaches are the Ullmann condensation and modern palladium- or copper-catalyzed cross-coupling reactions.

Synthesis Methodologies
  • Ullmann Condensation: This classical method involves the copper-promoted reaction of an aryl halide with a phenol in the presence of a base at high temperatures.[3][6] While effective, traditional Ullmann reactions often require stoichiometric amounts of copper and harsh conditions (temperatures >200 °C).[3] Modern modifications have introduced the use of catalytic amounts of copper salts (e.g., CuI) and ligands, which accelerate the reaction and allow for significantly milder conditions.[7][8]

  • Palladium-Catalyzed Cross-Coupling: Analogous to the Buchwald-Hartwig amination, palladium-catalyzed C-O cross-coupling provides a versatile and high-yielding route to diaryl ethers.[9] These reactions typically employ a palladium precursor, a specialized phosphine ligand, and a base to couple an aryl halide or triflate with a phenol.[9][10] Suzuki-Miyaura type couplings, which traditionally form C-C bonds, have also been adapted to formally insert an oxygen atom, providing another advanced route to diaryl ethers from widely available aryl halides and organoboron reagents.[2][10]

Synthesis_Pathway cluster_product Product p_cresol p-Cresol catalyst Catalyst System (e.g., CuI / Ligand or Pd(OAc)₂ / Ligand) + Base (e.g., Cs₂CO₃) p_cresol->catalyst p_tolyl_halide p-Tolyl Halide (Br, I) p_tolyl_halide->catalyst product This compound catalyst->product C-O Coupling Workflow_Catalytic_Cleavage A 1. Reactor Setup B 2. Reagent Loading - this compound - Catalyst & Ligand - Solvent A->B C 3. Inert Atmosphere (Purge with Ar or N₂) B->C D 4. Reaction (Heat & Stir) C->D E 5. Monitoring (TLC / GC-MS) D->E Aliquots F 6. Quench & Workup (Cooling, Extraction) D->F Reaction Complete E->D G 7. Product Analysis (NMR, MS, GC) F->G H 8. Data Interpretation (Yield, Selectivity, Kinetics) G->H

References

An In-Depth Technical Guide to the Chemical Structure of Bis(4-methylphenyl) Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of bis(4-methylphenyl) ether, also known as di-p-tolyl ether. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Identity and Physical Properties

Bis(4-methylphenyl) ether is an aromatic ether characterized by two p-tolyl groups linked by an oxygen atom. Its chemical structure and key identifiers are summarized below.

IdentifierValue
IUPAC Name 1-methyl-4-(4-methylphenoxy)benzene[1]
Synonyms This compound, p-Tolyl ether, 4,4'-Dimethyldiphenyl ether[1][2]
CAS Number 1579-40-4[1][2]
Molecular Formula C₁₄H₁₄O[1][2]
Molecular Weight 198.26 g/mol [1][2]

A summary of its physical properties is provided in the table below.

PropertyValueSource
Melting Point 47-49 °C[1][3]
Boiling Point 285 °C[1][3][4]
Density 1.029 g/cm³[1][5]
Flash Point >110 °C[1]
Solubility Soluble in acetone, benzene, and ether.[3] Practically insoluble in water.[6]
Appearance White to pale yellow crystalline powder or solid.[3][5]

Spectroscopic Data

The structural characterization of bis(4-methylphenyl) ether is confirmed by various spectroscopic techniques.

SpectroscopyData
¹H NMR (300 MHz, CDCl₃) δ 2.32 (s, 6H), 6.87 (d, J=8.4Hz, 4H), 7.06 (d, J=8.4Hz, 4H)[7]
¹³C NMR (75 MHz, CDCl₃) δ 20.6, 118.5, 130.1, 132.3, 155.3[7]
Infrared (IR) Spectroscopy Key absorptions indicating aromatic C-H and C-O-C ether linkages.
Mass Spectrometry (MS) Molecular ion peak consistent with the molecular weight.

Synthesis of Bis(4-methylphenyl) ether

The most common and established method for the synthesis of bis(4-methylphenyl) ether is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[8] For the synthesis of the symmetric this compound, this would typically involve the self-condensation of a 4-halotoluene in the presence of a copper catalyst and a base, or the reaction of p-cresol with a 4-halotoluene.

Experimental Protocol: Ullmann Condensation for Diaryl Ether Synthesis

The following is a general experimental procedure for the Ullmann-type synthesis of diaryl ethers, which can be adapted for the synthesis of bis(4-methylphenyl) ether.

Materials:

  • p-Cresol

  • 4-Bromotoluene or 4-Iodotoluene

  • Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • A suitable high-boiling solvent such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or toluene.

  • Optional: A ligand such as 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) to accelerate the reaction.[9]

Procedure:

  • Reaction Setup: To a dry reaction flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add p-cresol, 4-halotoluene, the copper catalyst (typically 5-10 mol%), and the base (usually in excess).

  • Solvent and Ligand Addition: Add the solvent and, if used, the ligand to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a high temperature (typically between 100-220 °C) under a nitrogen atmosphere.[10] The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and copper salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure bis(4-methylphenyl) ether.

Synthesis Workflow

The logical workflow for the synthesis of bis(4-methylphenyl) ether via the Ullmann condensation is depicted below.

G Ullmann Condensation for Bis(4-methylphenyl) ether Synthesis cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification p-Cresol p-Cresol Reaction Mixture Reaction Mixture p-Cresol->Reaction Mixture 4-Halotoluene 4-Halotoluene 4-Halotoluene->Reaction Mixture Copper Catalyst (CuI or Cu₂O) Copper Catalyst (CuI or Cu₂O) Copper Catalyst (CuI or Cu₂O)->Reaction Mixture Base (K₂CO₃ or Cs₂CO₃) Base (K₂CO₃ or Cs₂CO₃) Base (K₂CO₃ or Cs₂CO₃)->Reaction Mixture Heating under N₂ Heating under N₂ Reaction Mixture->Heating under N₂ High Temp. Work-up Work-up Heating under N₂->Work-up Cooling & Extraction Purification Purification Work-up->Purification Chromatography/ Recrystallization Bis(4-methylphenyl) ether Bis(4-methylphenyl) ether Purification->Bis(4-methylphenyl) ether

Caption: Ullmann condensation synthesis workflow.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of di-p-tolyl ether via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of di-p-tolyl ether, a diaryl ether of significant interest in organic synthesis and medicinal chemistry. The protocols focus on the Ullmann condensation, a classical and effective method for the formation of the diaryl ether linkage.

Introduction

The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[1] While traditional Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern modifications have led to milder and more efficient protocols.[2][3] These advancements, including the use of various ligands and bases, have expanded the substrate scope and improved yields.[4][5] this compound is a symmetrical diaryl ether that can be synthesized via the Ullmann condensation of p-cresol and a p-tolyl halide.

Reaction Scheme

The synthesis of this compound from p-cresol and p-bromotoluene is depicted below:

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound and related diaryl ethers via the Ullmann condensation, providing a comparison of different reaction conditions and their impact on the product yield.

Aryl HalidePhenolCatalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
p-Bromotoluenep-CresolCuIPPh₃ (5)PPh₃K₂CO₃ (2)Toluene1002421.4[6]
4-Bromoanisole4-MethoxyphenolCuI (10)N,N-DimethylglycineK₃PO₄ (2)Acetonitrile80-High[2]
2-Bromonaphthalenep-CresolCuIPPh₃ (5)PPh₃K₂CO₃ (2)Toluene1002458.3[4]
Aryl Iodides/BromidesPhenolsCu₂O (cat.)SalicylaldoximeCs₂CO₃Acetonitrile--Excellent[3]
4-Bromotoluene2,4-DimethylphenolCuI1,10-phenanthrolineK₂CO₃----[7]

Detailed Experimental Protocol

This protocol is based on a reported procedure for the synthesis of this compound via the Ullmann condensation.[6]

Materials:

  • p-Cresol

  • p-Bromotoluene

  • Copper(I) iodide-triphenylphosphine complex (CuIPPh₃)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reactant Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (1.2 mmol, 1.2 equiv.), p-bromotoluene (1.0 mmol, 1.0 equiv.), anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.), and the CuIPPh₃ catalyst (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the reaction flask.

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Maintain this temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the inorganic salts and the catalyst.

    • Wash the filter cake with additional ethyl acetate.

  • Purification:

    • Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Ullmann condensation.

G Experimental Workflow for Ullmann Synthesis of this compound A Reactant & Catalyst Loading (p-Cresol, p-Bromotoluene, K₂CO₃, CuIPPh₃) B Solvent Addition (Anhydrous Toluene) A->B C Inert Atmosphere (Purge with Ar or N₂) B->C D Reaction (100 °C, 24 h) C->D E Work-up (Cool, Dilute, Filter) D->E F Extraction & Washing (Ethyl Acetate, Water, Brine) E->F G Drying & Concentration (Na₂SO₄, Rotary Evaporation) F->G H Purification (Column Chromatography) G->H I Pure this compound H->I

Caption: A flowchart of the Ullmann condensation for this compound synthesis.

Logical Relationship of Reaction Components

This diagram illustrates the roles and relationships of the key components in the Ullmann condensation for diaryl ether synthesis.

G Key Components and Their Roles in Ullmann Condensation cluster_reactants Reactants cluster_reagents Reagents & Conditions ArylHalide Aryl Halide (p-Bromotoluene) Product This compound ArylHalide->Product Phenol Phenol (p-Cresol) Phenol->Product Catalyst Copper Catalyst (CuIPPh₃) Catalyst->Product Catalyzes Base Base (K₂CO₃) Base->Product Activates Phenol Solvent Solvent (Toluene) Solvent->Product Provides Medium Temperature Temperature (100 °C) Temperature->Product Provides Energy

Caption: Interplay of reactants and reagents in the Ullmann synthesis.

References

Application Notes and Protocols for Copper-Catalyzed p-Cresol O-Arylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the copper-catalyzed O-arylation of p-cresol, a crucial transformation in the synthesis of diaryl ethers. Diaryl ethers are significant structural motifs in pharmaceuticals, agrochemicals, and materials science. The methodologies outlined below are based on established literature procedures, offering a range of catalytic systems to accommodate various research and development needs.

Introduction

The Ullmann condensation, a classic method for forming carbon-oxygen bonds, has been significantly refined through the development of modern copper-catalyzed systems.[1][2] These advancements allow for the O-arylation of phenols, such as p-cresol, under milder conditions with lower catalyst loadings and broader substrate scope.[3][4] This protocol focuses on practical and efficient copper-catalyzed methods for coupling p-cresol with various aryl halides.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data from various reported protocols for the copper-catalyzed O-arylation of phenols, including p-cresol, with aryl halides. This allows for a direct comparison of different catalytic systems and their efficiencies.

Catalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
CuI / TMHDIodobenzeneCs₂CO₃DMF602495
CuI / Picolinic Acid2-IodotolueneK₃PO₄DMSO10012100[2]
CuIPPh₃2-BromonaphthaleneK₂CO₃Toluene100-Moderate to Good[5]
CuI4-ChloroiodobenzeneK₃PO₄DMSO1102485[6]
CuBrSubstituted Aryl HalidesK₃PO₄---Good[7]

Note: Yields are isolated yields as reported in the respective literature. Reaction conditions and substrates may vary.

Experimental Protocols

Below are detailed experimental protocols for key copper-catalyzed O-arylation reactions of p-cresol.

Protocol 1: CuI/TMHD Catalyzed O-Arylation

This protocol is adapted from a method utilizing a low loading of copper iodide with 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) as a ligand under mild conditions.[3]

Materials:

  • Copper(I) iodide (CuI)

  • 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD)

  • Cesium carbonate (Cs₂CO₃)

  • p-Cresol

  • Aryl iodide (e.g., Iodobenzene)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add CuI (1 mol%), Cs₂CO₃ (2.0 equiv.), and p-cresol (1.5 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF, the aryl iodide (1.0 equiv.), and TMHD (10 mol%).

  • Place the reaction vessel in a preheated oil bath at 60 °C and stir for 24 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

Protocol 2: CuI/Picolinic Acid Catalyzed O-Arylation

This protocol is effective for the synthesis of sterically hindered diaryl ethers and is adapted from a method using picolinic acid as the ligand.[2][4]

Materials:

  • Copper(I) iodide (CuI)

  • Picolinic acid

  • Potassium phosphate (K₃PO₄)

  • p-Cresol

  • Aryl halide (e.g., 2-Iodotoluene)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • In a glovebox, charge a screw-cap vial with CuI (5 mol%), picolinic acid (10 mol%), and K₃PO₄ (2.0 equiv.).

  • Add p-cresol (1.2 equiv.) and the aryl halide (1.0 equiv.).

  • Add anhydrous DMSO.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the product.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for a typical copper-catalyzed O-arylation of p-cresol.

experimental_workflow reagents 1. Add Reagents (p-cresol, Aryl Halide, Base) catalyst 2. Add Catalyst System (Cu Source, Ligand) reagents->catalyst solvent 3. Add Solvent catalyst->solvent reaction 4. Heat & Stir (Inert Atmosphere) solvent->reaction workup 5. Work-up (Quench, Extract) reaction->workup purification 6. Purification (Chromatography) workup->purification product 7. Final Product (Diaryl Ether) purification->product

Caption: General experimental workflow for p-cresol O-arylation.

Catalytic Cycle

This diagram depicts a plausible catalytic cycle for the copper-catalyzed O-arylation of p-cresol, a process often referred to as an Ullmann-type reaction.

catalytic_cycle cluster_reactants Reactants Cu_I_X Cu(I)X Cu_I_OAr L-Cu(I)-OAr' Cu_I_X->Cu_I_OAr + Ar'O⁻ Cu_III_complex L-Cu(III)(Ar)(X)(OAr') Cu_I_OAr->Cu_III_complex + ArX (Oxidative Addition) Cu_III_complex->Cu_I_X - L Product Ar-O-Ar' Cu_III_complex->Product (Reductive Elimination) p_cresol p-cresol (Ar'OH) + Base aryl_halide Aryl Halide (ArX) ligand Ligand (L)

Caption: Proposed catalytic cycle for Cu-catalyzed O-arylation.

References

Application Notes and Protocols for Di-p-Tolyl Ether as a High-Temperature Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-p-tolyl ether is a high-boiling point, thermally stable aromatic ether that presents significant potential as a high-temperature solvent for various chemical reactions. Its chemical inertness and high boiling point make it a suitable medium for reactions requiring sustained elevated temperatures, particularly in the fields of organic synthesis and materials science. These notes provide a comprehensive overview of the properties, potential applications, and safety protocols for the effective use of this compound in a laboratory setting. While specific, detailed experimental protocols using this compound as a solvent are not extensively documented in publicly available literature, this document provides generalized procedures for key high-temperature reactions where its use is theoretically advantageous.

Physicochemical Properties

This compound's utility as a high-temperature solvent is underscored by its key physical and chemical properties. A summary of these properties is presented in the table below.

PropertyValueReferences
Molecular Formula C₁₄H₁₄O[1][2]
Molecular Weight 198.26 g/mol [1][2]
Appearance White to light yellow solid[2]
Melting Point 47-49 °C[3]
Boiling Point 285 °C[3]
Flash Point >113 °C[4]
Solubility Soluble in acetone, benzene, and ether.[5]
Thermal Stability Stable under normal conditions.[6]

Potential Applications in High-Temperature Synthesis

Given its properties, this compound is a potential solvent for a range of high-temperature organic reactions, including but not limited to:

  • Ullmann Condensation: This copper-catalyzed reaction for the formation of diaryl ethers often requires high temperatures, making this compound a suitable, inert solvent.

  • Synthesis of High-Performance Polymers: The synthesis of polymers such as polyetheretherketone (PEEK) and other poly(aryl ether)s involves nucleophilic aromatic substitution at high temperatures.[7] this compound could serve as a non-polar alternative to solvents like diphenyl sulfone.

  • Cyclization and Rearrangement Reactions: Many intramolecular cyclization and rearrangement reactions have high activation energies and benefit from a high-boiling point solvent to drive the reaction to completion.

  • Nucleophilic Aromatic Substitution (SNAr): While often carried out in polar aprotic solvents, certain SNAr reactions, particularly with less reactive substrates, may benefit from the high temperatures achievable with this compound.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following guidelines are based on available safety data sheets.

AspectGuidelineReferences
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[6]
Ventilation Ensure adequate ventilation to avoid inhalation.[6]
Storage Store in a cool, dry place away from oxidizing agents. Keep container tightly closed.[5]
In case of Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[6]
In case of Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[6]
In case of Ingestion Clean mouth with water and drink plenty of water afterwards.[6]
In case of Inhalation Move to fresh air.[6]

Experimental Protocols

Note: The following protocols are generalized and should be adapted and optimized for specific substrates and reaction conditions. They are based on standard procedures for high-temperature reactions where this compound would be a suitable solvent.

Protocol 1: Generalized Procedure for Ullmann Condensation

This protocol describes a representative procedure for the copper-catalyzed synthesis of a diaryl ether using this compound as a solvent.

Materials:

  • Aryl halide

  • Phenol

  • Copper catalyst (e.g., CuI, Cu₂O)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • This compound (anhydrous)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer or thermocouple

  • Heating mantle

  • Standard glassware for workup

Procedure:

  • To a dry three-necked flask under an inert atmosphere, add the aryl halide, phenol, base, and copper catalyst.

  • Add a sufficient volume of this compound to ensure effective stirring at the reaction temperature.

  • Equip the flask with a reflux condenser, mechanical stirrer, and thermometer.

  • Heat the reaction mixture with vigorous stirring to 180-220 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., toluene, ethyl acetate).

  • Filter the mixture to remove the base and copper salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

Protocol 2: Generalized Procedure for High-Temperature Cyclodehydration

This protocol outlines a general method for intramolecular cyclodehydration reactions to form heterocyclic compounds, where a high-boiling point solvent is required to remove water azeotropically or by distillation.

Materials:

  • Diol or aminoalcohol substrate

  • Acid or base catalyst (if required)

  • This compound

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Dean-Stark trap or distillation head

  • Reflux condenser

  • Magnetic or mechanical stirrer

  • Thermometer or thermocouple

  • Heating mantle

  • Standard glassware for workup

Procedure:

  • Charge a three-necked flask with the substrate and this compound.

  • If required, add the catalyst.

  • Equip the flask with a Dean-Stark trap or distillation head, a reflux condenser, a stirrer, and a thermometer.

  • Heat the mixture to reflux (up to 285 °C) under an inert atmosphere.

  • Continuously remove the water formed during the reaction.

  • Monitor the reaction until no more water is collected or by another analytical method.

  • Cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling and can be isolated by filtration. Alternatively, perform a suitable extractive workup.

  • Purify the product as necessary by standard laboratory techniques.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents (Substrate, Catalyst, Base) prep_solvent Add this compound prep_reagents->prep_solvent setup_apparatus Assemble Glassware (Flask, Condenser, Stirrer) prep_solvent->setup_apparatus heat Heat to Target Temperature setup_apparatus->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction/ Filtration cool->extract purify Purification (Chromatography/ Recrystallization) extract->purify final_product final_product purify->final_product Isolate Product

Caption: Generalized workflow for a high-temperature organic synthesis.

solvent_selection decision decision solvent solvent start Start: Select High-Temp Solvent temp Reaction Temperature > 200°C? start->temp polarity Polar or Non-polar Solvent Required? temp->polarity Yes low_temp_solvents Consider Lower Boiling Solvents (Toluene, Xylene) temp->low_temp_solvents No reactivity Solvent Reactivity a Concern? polarity->reactivity Non-polar polar_solvents Consider Polar Aprotic Solvents (Diphenyl Sulfone, NMP, DMF) polarity->polar_solvents Polar tolyl_ether This compound reactivity->tolyl_ether Inertness Required diphenyl_ether Diphenyl Ether reactivity->diphenyl_ether Inertness Required

Caption: Decision tree for high-temperature solvent selection.

References

Application Notes and Protocols for Di-p-tolyl Ether as a Heat Transfer Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of di-p-tolyl ether, commercially known as Diphyl® DT, for its use as a heat transfer fluid. This document outlines its physical and thermal properties, key applications, and detailed experimental protocols for performance evaluation.

This compound is a synthetic aromatic heat transfer fluid composed of a mixture of isomeric ditolyl ethers (dimethyl diphenyloxides).[1] It is designed for high-temperature applications and offers excellent thermal stability and a wide operating temperature range.

Key Properties and Characteristics

This compound exhibits a range of properties that make it a suitable candidate for a heat transfer fluid in various industrial and research applications. A summary of its key quantitative data is presented in Table 1.

Table 1: Physical and Thermal Properties of this compound

PropertyValueUnits
AppearanceClear, pale yellow liquid-
Ditolyl ether contentmin. 97.5weight-%
Boiling Range (at 1.013 bar)284 - 294°C
Melting Point47 - 49°C
Pour Point-54°C
Flash Point135°C
Autoignition Temperature545°C
Maximum Film Temperature340°C
Operating Temperature Range (liquid phase)-30 to 330°C
Density (at 20°C)1035 kg/m ³
Kinematic Viscosity (at 20°C)6.3mm²/s
Thermal Conductivity (at 20°C)0.134W/m·K
Mean Specific Heat (at 20°C)1.58kJ/kg·K
Coefficient of Thermal Expansion (-20 to 300°C)10.6 x 10⁻⁴K⁻¹
Water Solubility (at 20°C)2.82mg/L

Data sourced from multiple references.[1][2][3]

One of the significant advantages of this compound is its low pour point of -54°C, which allows for operation at temperatures as low as -30°C without the need for heat tracing.[1] Its high autoignition temperature of 545°C enhances operational safety.[1] The inherent odor of this compound facilitates the quick detection of leaks.[1]

Applications

This compound is a versatile heat transfer fluid suitable for a wide range of applications, particularly those requiring precise temperature control at high temperatures.[4][5] Its primary function is in liquid-phase systems, and it can be operated under pressure up to 330°C.[1]

Key application areas include:

  • Chemical and Petrochemical Industries: Used for reactor heating, distillation processes, and waste heat recovery.[5][6]

  • Plastics and Polymer Industry: Essential for temperature control during the production and processing of plastics and synthetic fibers, such as in extruders.[4][5]

  • Pharmaceutical and Fine Chemical Synthesis: Provides precise and uniform heating for temperature-sensitive reactions.

  • Plywood and Laminate Industry: Ensures consistent heat for pressing, drying, and curing processes.[6]

  • Paint and Resin Production: Utilized in the synthesis of coating raw materials like polyesters and polyamides.[4]

  • Phthalic Anhydride Production: Employed for cooling and heating in switch condensers due to its low viscosity and high thermal stability.[4]

  • Asphalt Industry: For precise temperature control in storage, mixing, and processing.[6]

Experimental Protocols

The following protocols describe standard methods for evaluating the performance and condition of this compound as a heat transfer fluid. These tests are crucial for ensuring operational efficiency, safety, and fluid longevity.

3.1. Protocol for Determining Thermal Stability

Objective: To assess the thermal degradation of this compound under high-temperature conditions.

Methodology:

  • Sample Preparation: A known quantity of the this compound sample is placed in a high-pressure, inert-atmosphere autoclave.

  • Heating: The autoclave is heated to the desired test temperature (e.g., 330°C) and maintained for a specified duration (e.g., 100 hours).

  • Cooling and Degassing: The autoclave is cooled to room temperature, and any non-condensable gases formed due to degradation are collected and quantified.

  • Analysis of Degraded Fluid: The liquid sample is analyzed for changes in physical and chemical properties.

    • Viscosity Measurement: Kinematic viscosity is measured at a standard temperature (e.g., 40°C) using a viscometer according to ASTM D445.[7] An increase in viscosity may indicate polymerization, while a decrease suggests thermal cracking.[7]

    • Acid Number Determination: The total acid number (TAN) is determined by potentiometric titration according to ASTM D664.[7] An increase in the acid number indicates oxidation or degradation.

    • Insolubles Content: The percentage of insoluble materials is determined by filtration according to ASTM D893.[7] The presence of insolubles can lead to fouling.

    • Distillation Range: The boiling range of the used fluid is determined by distillation (ASTM D86 or D1160 for reduced pressure) to identify the presence of low-boiling (cracked) or high-boiling (polymerized) components.[7]

3.2. Protocol for Measuring Heat Transfer Coefficient

Objective: To determine the convective heat transfer coefficient of this compound under specific flow and temperature conditions.

Methodology:

  • Test Apparatus: A concentric tube heat exchanger or a heated pipe test section is used. The inner tube is heated with a known heat flux, and the this compound flows through the annulus or the pipe.

  • Instrumentation: Thermocouples are installed to measure the bulk fluid temperature at the inlet and outlet, as well as the wall temperature of the heated surface at multiple locations. A flow meter measures the mass flow rate of the fluid.

  • Experimental Procedure:

    • The fluid is circulated through the test section at a constant mass flow rate.

    • A constant heat flux is applied to the heated surface.

    • The system is allowed to reach a steady state.

    • Record the inlet and outlet bulk temperatures, wall temperatures, mass flow rate, and heat input.

  • Data Analysis:

    • The heat transfer rate (Q) is calculated from the power input to the heater.

    • The local heat transfer coefficient (h) is calculated using the formula: h = Q / (A * (Tw - Tb)) where:

      • A is the heat transfer surface area.

      • Tw is the average wall temperature.

      • Tb is the average bulk fluid temperature.

    • The Nusselt number (Nu), Reynolds number (Re), and Prandtl number (Pr) are calculated to develop correlations for the heat transfer performance.

3.3. Protocol for Assessing Material Compatibility

Objective: To evaluate the corrosive effects of this compound on common materials of construction in a heat transfer system.

Methodology:

  • Coupon Preparation: Test coupons of various materials (e.g., carbon steel, stainless steel, copper) are cleaned, weighed, and their surface area is measured.

  • Immersion Test: The coupons are fully immersed in the this compound in a sealed, inert-atmosphere vessel.

  • Aging: The vessel is placed in an oven at a high temperature (e.g., 300°C) for an extended period (e.g., 500 hours).

  • Coupon Analysis:

    • After aging, the coupons are removed, cleaned of any deposits, and re-weighed.

    • The corrosion rate is calculated in mils per year (mpy).

    • The surface of the coupons is visually and microscopically examined for signs of pitting, scaling, or discoloration.

  • Fluid Analysis: The aged fluid is analyzed for dissolved metals using techniques like inductively coupled plasma (ICP) spectroscopy.

Visualizations

The following diagrams illustrate key workflows and logical relationships related to the application and evaluation of this compound as a heat transfer fluid.

HeatTransferFluid_Lifecycle cluster_selection Fluid Selection cluster_operation System Operation cluster_analysis Fluid Analysis & Replacement app_req Application Requirements prop_eval Property Evaluation app_req->prop_eval mat_comp Material Compatibility prop_eval->mat_comp startup System Startup mat_comp->startup monitoring In-Service Monitoring startup->monitoring maintenance Preventive Maintenance monitoring->maintenance sampling Regular Sampling monitoring->sampling lab_testing Laboratory Testing sampling->lab_testing data_analysis Data Analysis lab_testing->data_analysis decision Replacement Decision data_analysis->decision decision->startup decision->monitoring Continue Use

Caption: Lifecycle management of this compound as a heat transfer fluid.

Thermal_Stability_Workflow cluster_analysis Post-Test Analysis start Start: Fresh Fluid Sample autoclave Heat in High-Pressure Autoclave (e.g., 330°C for 100h) start->autoclave cool_degas Cool to Room Temperature & Collect Non-Condensable Gases autoclave->cool_degas viscosity Viscosity Measurement (ASTM D445) cool_degas->viscosity acid_number Acid Number Determination (ASTM D664) cool_degas->acid_number insolubles Insolubles Content (ASTM D893) cool_degas->insolubles distillation Distillation Range (ASTM D86/D1160) cool_degas->distillation end End: Assess Thermal Degradation viscosity->end acid_number->end insolubles->end distillation->end

Caption: Experimental workflow for evaluating thermal stability.

Material_Compatibility_Protocol cluster_coupon_analysis Coupon Analysis start Start: Prepare & Weigh Material Coupons immersion Immerse Coupons in this compound (Sealed, Inert Atmosphere) start->immersion aging High-Temperature Aging (e.g., 300°C for 500h) immersion->aging clean_weigh Clean & Re-weigh Coupons aging->clean_weigh fluid_analysis Analyze Fluid for Dissolved Metals (ICP) aging->fluid_analysis corrosion_rate Calculate Corrosion Rate (mpy) clean_weigh->corrosion_rate surface_exam Microscopic Surface Examination corrosion_rate->surface_exam end End: Determine Material Compatibility surface_exam->end fluid_analysis->end

Caption: Protocol for assessing material compatibility with this compound.

References

Application Notes and Protocols: Di-p-tolyl Ether as a Conceptual Intermediate in Poly(arylene ether) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of high-performance poly(arylene ether)s, a class of polymers with exceptional thermal and chemical stability. While di-p-tolyl ether itself is not directly polymerizable via common industrial methods, this document outlines how its functionalized derivatives can be conceptualized as key intermediates in the synthesis of advanced polymer architectures. The provided protocol for the synthesis of Poly(ether ether ketone) (PEEK) serves as a representative example of the nucleophilic aromatic substitution polymerization technique.

Conceptual Application of this compound in Polymer Synthesis

This compound, in its native state, lacks the necessary functional groups (e.g., hydroxyl or activated halides) to participate in step-growth polymerization reactions that form poly(arylene ether)s. However, it can be considered a foundational scaffold that, through targeted functionalization, can be converted into a polymerizable monomer.

Functionalization Pathways:

To be utilized in poly(arylene ether) synthesis, this compound would need to undergo chemical modification to introduce reactive sites. Two primary conceptual pathways exist:

  • Dihalogenation: The introduction of two halogen atoms (typically fluorine or chlorine) in the para positions of the tolyl groups would yield a dihalo-monomer. This dihalide could then be polymerized with a bisphenol monomer.

  • Dihydroxylation: The conversion of the methyl groups to hydroxyl groups would produce a bisphenol monomer. This diol could then be reacted with an activated dihalide.

These functionalization routes would transform the inert this compound into a valuable building block for creating novel poly(arylene ether)s with tailored properties.

functionalization_pathway di_p_tolyl_ether This compound dihalo_monomer Dihalo-di-p-tolyl ether (Polymerizable Monomer) di_p_tolyl_ether->dihalo_monomer Dihalogenation dihydroxy_monomer Dihydroxy-di-p-tolyl ether (Polymerizable Monomer) di_p_tolyl_ether->dihydroxy_monomer Dihydroxylation polymerization Polymerization dihalo_monomer->polymerization dihydroxy_monomer->polymerization polymer Poly(arylene ether) polymerization->polymer

Caption: Conceptual functionalization of this compound for polymer synthesis.

Experimental Protocol: Synthesis of Poly(ether ether ketone) (PEEK) via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of PEEK from 4,4'-difluorobenzophenone and hydroquinone, a well-established method that exemplifies the synthesis of poly(arylene ether)s.[1][2]

Materials:

  • 4,4'-difluorobenzophenone (DFBP)

  • Hydroquinone (HQ)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Diphenyl sulfone (solvent)

  • High-purity nitrogen gas

  • Acetone

  • Deionized water

  • Isopropanol

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap

  • Condenser

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Vacuum oven

Procedure:

  • Reactor Setup: A thoroughly dried three-necked flask is equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet.

  • Charging Reactants: The flask is charged with diphenyl sulfone, 4,4'-difluorobenzophenone, hydroquinone, and anhydrous potassium carbonate.[1] For controlling molecular weight, a slight excess of the dihalide monomer can be used.

  • Inert Atmosphere: The reactor is purged with high-purity nitrogen for at least 30 minutes to ensure an inert atmosphere. A continuous gentle flow of nitrogen is maintained throughout the reaction.

  • Azeotropic Dehydration: The reaction mixture is heated to approximately 140-150°C to azeotropically remove any residual water with a co-solvent like toluene. This step is crucial as water can interfere with the polymerization.

  • Polymerization: After dehydration, the temperature is raised to initiate polymerization. A typical heating profile is as follows:

    • Heat to 160°C and hold for 2 hours.[1]

    • Increase the temperature to 250°C and hold for 2 hours.[1]

    • Further increase the temperature to 320°C and hold for 1-5 hours.[1] The viscosity of the reaction mixture will increase significantly as the polymer chain grows.

  • Cooling and Isolation: Once the desired viscosity is achieved, the heating is stopped, and the reaction mixture is allowed to cool to room temperature. The solidified polymer mass is then carefully broken up and ground into a fine powder.

  • Purification: The powdered polymer is washed sequentially with acetone and deionized water to remove the diphenyl sulfone solvent and inorganic salts. A final wash with isopropanol is performed.

  • Drying: The purified polymer is dried in a vacuum oven at 120-150°C for 12-24 hours to remove any residual solvents.

Quantitative Data for PEEK Synthesis

The following table summarizes typical quantitative data for the synthesis of PEEK. The exact values can be adjusted to target specific molecular weights and polymer properties.

ParameterValueReference
Reactants
4,4'-difluorobenzophenone to Hydroquinone Molar Ratio1.00 : 1.00 to 1.04 : 1.00[3]
Potassium Carbonate (moles per mole of hydroquinone)~1.1[1]
Reaction Conditions
SolventDiphenyl sulfone[2]
Initial Dehydration Temperature140-150°C
Polymerization Temperature Profile160°C → 250°C → 320°C[1]
Polymerization Time at 320°C1-5 hours[1]
AtmosphereInert (Nitrogen)[1]
Polymer Properties
Glass Transition Temperature (Tg)~143°C[2]
Melting Temperature (Tm)~343°C[2]
Inherent Viscosity (in H₂SO₄)0.26 - 0.65 dL/g[4]
Yield>95%

Experimental Workflow Diagram

experimental_workflow cluster_setup Reactor Setup cluster_reaction Polymerization cluster_workup Isolation and Purification charge_reactants Charge Reactants: - 4,4'-difluorobenzophenone - Hydroquinone - K₂CO₃ - Diphenyl Sulfone purge_n2 Purge with Nitrogen charge_reactants->purge_n2 dehydration Azeotropic Dehydration (140-150°C) purge_n2->dehydration polymerization_step1 Polymerization Step 1 (160°C, 2h) dehydration->polymerization_step1 polymerization_step2 Polymerization Step 2 (250°C, 2h) polymerization_step1->polymerization_step2 polymerization_step3 Polymerization Step 3 (320°C, 1-5h) polymerization_step2->polymerization_step3 cool_down Cool to Room Temperature polymerization_step3->cool_down grind Grind Solid Polymer cool_down->grind wash_acetone Wash with Acetone grind->wash_acetone wash_water Wash with Deionized Water wash_acetone->wash_water wash_ipa Wash with Isopropanol wash_water->wash_ipa dry Dry under Vacuum (120-150°C) wash_ipa->dry final_product final_product dry->final_product PEEK Polymer

Caption: A typical experimental workflow for PEEK synthesis.[1]

References

Application of Di-p-Tolyl Ether in Liquid Crystal Research: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Extensive literature searches have revealed no specific documented applications of di-p-tolyl ether as a mesogenic compound, a dopant, or a component in liquid crystal mixtures. Scientific databases and chemical reference materials do not contain quantitative data on its liquid crystalline properties or detailed experimental protocols for its use in this field. Therefore, the following information is based on the broader class of diaryl ethers and provides a general framework for how such a molecule could theoretically be adapted for liquid crystal research.

Diaryl ethers, a class of organic compounds characterized by two aryl groups linked by an oxygen atom, can serve as a core structural element in calamitic (rod-like) liquid crystals. For a molecule like this compound to exhibit liquid crystalline properties, it would typically require modification to enhance its molecular anisotropy and introduce favorable intermolecular interactions. This is usually achieved by attaching flexible terminal groups (e.g., alkyl or alkoxy chains) and often a polar substituent (e.g., a cyano or nitro group) to one of the phenyl rings. These modifications can lead to the formation of nematic or smectic mesophases.

General Principles for Diaryl Ether-Based Liquid Crystals

The potential for a diaryl ether derivative to form a liquid crystal phase is governed by several factors:

  • Molecular Shape: A high aspect ratio (length-to-breadth) is crucial. The bent structure of the ether linkage can disrupt the parallel alignment necessary for liquid crystallinity. Therefore, the overall molecular structure must be sufficiently elongated.

  • Polarizability: The aromatic rings contribute to the polarizability of the molecule, which is important for the anisotropic van der Waals interactions that stabilize the liquid crystal phase.

  • Terminal Groups: The length and nature of terminal alkyl or alkoxy chains significantly influence the melting point and the type of mesophase formed. Longer chains tend to favor smectic phases.

  • Polar Substituents: A terminal polar group, such as a cyano group, can induce a strong dipole moment, leading to positive dielectric anisotropy, a key property for liquid crystal display (LCD) applications.

Hypothetical Application as a Non-Mesogenic Dopant

While this compound itself is not a liquid crystal, it could theoretically be investigated as a non-mesogenic dopant in a liquid crystal host. In this role, it might influence the physical properties of the host material, such as:

  • Phase Transition Temperatures: The addition of a non-mesogenic dopant typically lowers the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid).

  • Viscosity: The introduction of a smaller, non-mesogenic molecule could potentially reduce the rotational viscosity of the liquid crystal mixture.

  • Elastic Constants: The elastic constants of the host could be altered, affecting the switching behavior in an electric field.

Experimental Protocols: A General Approach

The following protocols outline a general workflow for the synthesis and characterization of a hypothetical liquid crystal derived from a diaryl ether core. These are not specific to this compound but represent standard methodologies in liquid crystal research.

Synthesis of a Hypothetical Diaryl Ether-Based Liquid Crystal

A common strategy to synthesize a potential diaryl ether-based liquid crystal would involve a multi-step process. For example, to create a 4-alkoxy-4'-cyanodiphenyl ether, one could follow a synthetic route like the one depicted below.

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Etherification cluster_intermediate1 Intermediate Product cluster_step2 Step 2: Functionalization cluster_intermediate2 Intermediate Product cluster_step3 Step 3: Conversion to Nitrile cluster_final Final Product 4-Hydroxydiphenyl ether 4-Hydroxydiphenyl ether Alkylation Williamson Ether Synthesis 4-Hydroxydiphenyl ether->Alkylation Bromoalkane Bromoalkane Bromoalkane->Alkylation NaH NaH / DMF NaH->Alkylation 4-Alkoxydiphenyl ether 4-Alkoxydiphenyl ether Alkylation->4-Alkoxydiphenyl ether Formylation Vilsmeier-Haack Reaction (POCl3, DMF) 4-Alkoxydiphenyl ether->Formylation 4-Alkoxy-4'-formyldiphenyl ether 4-Alkoxy-4'-formyldiphenyl ether Formylation->4-Alkoxy-4'-formyldiphenyl ether OximeFormation Hydroxylamine, Formic Acid 4-Alkoxy-4'-formyldiphenyl ether->OximeFormation FinalLC 4-Alkoxy-4'-cyanodiphenyl ether OximeFormation->FinalLC

Caption: General synthetic workflow for a diaryl ether-based liquid crystal.

Protocol for Williamson Ether Synthesis (Step 1):

  • Dissolve 4-hydroxydiphenyl ether in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium hydride (NaH) portion-wise at 0 °C and stir the mixture for 30 minutes.

  • Add the corresponding bromoalkane dropwise and allow the reaction to warm to room temperature.

  • Stir the reaction mixture overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization of Liquid Crystalline Properties

Once a potential liquid crystal molecule is synthesized, its mesomorphic properties are characterized using standard techniques.

CharacterizationWorkflow SynthesizedCompound Synthesized Diaryl Ether Derivative POM Polarized Optical Microscopy (POM) SynthesizedCompound->POM DSC Differential Scanning Calorimetry (DSC) SynthesizedCompound->DSC DataAnalysis Data Analysis and Phase Identification POM->DataAnalysis Texture Identification DSC->DataAnalysis Transition Temperatures and Enthalpies X-Ray X-Ray Diffraction (XRD) Dielectric Dielectric Spectroscopy DataAnalysis->X-Ray If Smectic Phase is Suspected DataAnalysis->Dielectric For Electro-Optical Properties

Caption: Experimental workflow for characterizing liquid crystal properties.

Protocol for Polarized Optical Microscopy (POM):

  • Place a small amount of the synthesized compound on a clean glass microscope slide.

  • Cover with a coverslip.

  • Heat the slide on a hot stage to above the expected melting point to form an isotropic liquid.

  • Cool the sample slowly while observing it through a polarized light microscope.

  • Record the temperatures at which phase transitions occur and photograph the characteristic optical textures of any observed mesophases (e.g., Schlieren textures for nematic phases, focal conic or fan-shaped textures for smectic phases).

Protocol for Differential Scanning Calorimetry (DSC):

  • Accurately weigh a small sample (typically 1-5 mg) of the compound into an aluminum DSC pan.

  • Seal the pan.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature where it is isotropic.

  • Cool the sample at the same rate.

  • Perform a second heating and cooling cycle to ensure thermal history is removed.

  • Analyze the resulting thermogram to determine the temperatures and enthalpy changes of the phase transitions.

Quantitative Data Summary (Hypothetical)

As no data exists for this compound, the following table presents hypothetical data for a series of 4-alkoxy-4'-cyanodiphenyl ethers to illustrate how such data would be presented.

Compound (n = number of carbons in alkoxy chain)Crystal to Nematic/Smectic Transition (°C)Nematic to Isotropic Transition (°C)Smectic A to Nematic Transition (°C)
n = 4 5568-
n = 5 5275-
n = 6 4878-
n = 7 458065
n = 8 428170

Disclaimer: The data in this table is purely illustrative and not based on experimental results for any specific compound.

Application Notes and Protocols for the Laboratory-Scale Preparation of 4,4'-Dimethyldiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 4,4'-dimethyldiphenyl ether, a key intermediate in various fields of organic synthesis. We delve into the prevalent synthetic strategies, primarily focusing on the Ullmann condensation, providing a detailed, field-tested protocol. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into experimental design, execution, and characterization, grounded in established chemical principles.

Introduction and Strategic Overview

4,4'-Dimethyldiphenyl ether is a diaryl ether of significant interest due to its presence in various biologically active compounds and its utility as a building block in materials science. The synthesis of diaryl ethers can be approached through several methods, with the most common being the Ullmann condensation and the Williamson ether synthesis.[1][2]

Choosing the Right Path: Ullmann Condensation vs. Williamson Ether Synthesis

The Williamson ether synthesis , a classic SN2 reaction, involves an alkoxide nucleophile attacking an alkyl halide.[3] While highly effective for synthesizing alkyl ethers, its application to diaryl ethers is limited. The reaction would require the formation of a phenoxide and its subsequent reaction with an aryl halide. However, the nucleophilic aromatic substitution on an unactivated aryl halide is generally difficult and requires harsh conditions.[3][4]

The Ullmann condensation , on the other hand, is a copper-catalyzed reaction specifically designed for the formation of C-O bonds between aryl groups.[5][6] It involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base.[5] While traditional Ullmann conditions often required high temperatures and stoichiometric amounts of copper, modern modifications have made it a more versatile and efficient method for diaryl ether synthesis.[7] These newer protocols often utilize catalytic amounts of a copper source and can be performed under milder conditions.[7]

For the preparation of a symmetrical diaryl ether like 4,4'-dimethyldiphenyl ether, the Ullmann condensation offers a more direct and efficient route. It allows for the coupling of two identical aryl groups, starting from readily available precursors like 4-cresol and a suitable 4-halotoluene.

The Ullmann Condensation Approach: Mechanism and Rationale

The Ullmann condensation for diaryl ether synthesis is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are:

  • Formation of a Copper(I) Phenoxide: The starting phenol (4-cresol) reacts with a base to form the corresponding phenoxide, which then coordinates with the Cu(I) catalyst.

  • Oxidative Addition: The aryl halide (4-iodotoluene or 4-bromotoluene) undergoes oxidative addition to the copper(I) phenoxide complex, forming a Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired diaryl ether and regenerate the Cu(I) catalyst.

The choice of reactants and conditions is crucial for a successful synthesis:

  • Aryl Halide: Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[2] For this synthesis, 4-iodotoluene is the preferred starting material to ensure a reasonable reaction rate.

  • Copper Catalyst: Various copper sources can be used, including copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(I) chloride (CuCl).[7] The choice of catalyst can influence reaction efficiency.

  • Base: A strong base is required to deprotonate the phenol. Cesium carbonate (Cs2CO3) has been found to be particularly effective in modern Ullmann-type reactions, often leading to higher yields under milder conditions compared to other bases like potassium carbonate (K2CO3).[7][8]

  • Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to facilitate the reaction at elevated temperatures.[5]

Detailed Experimental Protocol: Synthesis of 4,4'-Dimethyldiphenyl Ether

This protocol details the synthesis of 4,4'-dimethyldiphenyl ether from 4-cresol and 4-iodotoluene via a modified Ullmann condensation.

Reagents and Equipment
Reagent/EquipmentSpecificationSupplier/Notes
4-Cresol≥99%
4-Iodotoluene99%
Copper(I) Iodide (CuI)98%
Cesium Carbonate (Cs2CO3)≥99%
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%
TolueneAnhydrous, ≥99.8%
Diethyl EtherAnhydrous, ≥99.7%
Saturated Sodium Chloride Solution (Brine)
Anhydrous Magnesium Sulfate (MgSO4)
Round-bottom flask250 mL, three-neck
Reflux condenser
Magnetic stirrer with heating mantle
Thermometer
Nitrogen inlet/outlet
Separatory funnel500 mL
Rotary evaporator
Glassware for extraction and filtration
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-cresol (10.81 g, 100 mmol), 4-iodotoluene (21.80 g, 100 mmol), copper(I) iodide (0.95 g, 5 mol%), and cesium carbonate (48.87 g, 150 mmol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. Maintain a gentle flow of nitrogen throughout the reaction.

  • Reaction: Heat the reaction mixture to 130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of water and extract with diethyl ether (3 x 150 mL).

    • Combine the organic layers and wash with water (2 x 200 mL) and then with brine (1 x 200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford pure 4,4'-dimethyldiphenyl ether.

  • Characterization:

    • Determine the yield of the purified product.

    • Characterize the product using 1H NMR, 13C NMR, and Mass Spectrometry to confirm its identity and purity. The expected 1H NMR spectrum should show signals for the aromatic protons and the methyl protons.

Experimental Workflow Diagram

experimental_workflow reagents 1. Combine Reactants: 4-Cresol, 4-Iodotoluene, CuI, Cs2CO3 in DMF reaction 2. Reaction: Heat to 130°C under Nitrogen reagents->reaction Heat workup 3. Aqueous Work-up: Water Quench, Diethyl Ether Extraction reaction->workup Cool & Quench purification 4. Purification: Column Chromatography workup->purification Crude Product characterization 5. Characterization: NMR, MS purification->characterization Pure Product

References

Application Notes and Protocols for Di-p-Tolyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and essential safety information for the handling and storage of di-p-tolyl ether (CAS No. 28299-41-4). Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of the compound for research and development applications.

Chemical and Physical Properties

This compound is a solid, light yellow aromatic ether.[1] A comprehensive summary of its key physical and chemical properties is provided in the table below to inform safe handling and experimental design.

PropertyValue
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
Appearance Light yellow solid
Melting Point 47-49 °C
Boiling Point 285 °C
Flash Point >113 °C (>235.4 °F)
Density 1.029 g/cm³
Water Solubility 2.82 mg/L at 20°C
Vapor Pressure 0.00902 mmHg at 25°C

Data sourced from multiple safety data sheets and chemical suppliers.[1][2][3][4]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous chemical and requires careful handling to avoid adverse health effects.[1]

Hazard Statements:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.

  • Very toxic to aquatic life with long-lasting effects.[1]

Precautionary Statements:

  • Wash hands and any exposed skin thoroughly after handling.[1][5]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1][6]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

  • Use only outdoors or in a well-ventilated area.

  • Avoid release to the environment.[5][6]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required. A face shield should be worn when there is a significant risk of splashing.[6]
Skin Protection Chemical-Resistant GlovesWear impervious gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[6][7]
Laboratory CoatA flame-retardant lab coat should be worn and buttoned to cover as much skin as possible.[7]
Respiratory Protection RespiratorIn case of inadequate ventilation or the potential for dust or aerosol formation, a full-face respirator with an appropriate filter should be used.[6][8]

Experimental Protocols: Handling Procedures

The following workflow outlines the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Ensure adequate ventilation (fume hood) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Weigh the required amount of this compound C->D E Transfer to reaction vessel inside a fume hood D->E F Avoid generating dust E->F G Clean work area thoroughly F->G H Dispose of waste in a labeled, sealed container for hazardous materials G->H I Remove and decontaminate or dispose of PPE properly H->I J Wash hands thoroughly I->J

Standard Handling Workflow for this compound

Storage Procedures

Proper storage of this compound is essential for maintaining its stability and preventing hazardous situations.

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area.[9]

  • Keep the container tightly closed to prevent contamination and moisture absorption.[1][9]

  • Store away from incompatible materials, particularly strong oxidizing agents.[1]

The following diagram illustrates the key considerations for the safe storage of this compound.

G Store Storage Location Cool Cool Environment Store->Cool Dry Dry Environment Store->Dry Ventilated Well-Ventilated Area Store->Ventilated Container Container Requirements TightlyClosed Tightly Closed Container->TightlyClosed ProperlyLabeled Properly Labeled Container->ProperlyLabeled Segregation Chemical Segregation AwayFromOxidizers Store away from oxidizing agents Segregation->AwayFromOxidizers

Key Storage Requirements for this compound

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

Emergency SituationProtocol
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist, seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][9]
Spill Evacuate the area. Wear appropriate PPE. Avoid dust formation.[6] For small spills, sweep up the solid material and place it in a suitable, closed container for disposal.[1] Prevent the material from entering drains or waterways.[1][6]

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] Waste should be handled as hazardous material and disposed of through a licensed waste disposal company.[1]

Disclaimer: This document is intended as a guide and does not replace a thorough review of the manufacturer's Safety Data Sheet (SDS) and adherence to all institutional safety protocols. Always perform a risk assessment before starting any new experimental procedure.

References

Application Note: Di-p-tolyl Ether as a Mechanistic Probe for Investigating Radical Pathways in Oxidative Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Oxidative coupling reactions are fundamental transformations in synthetic chemistry for constructing C-C, C-O, and C-N bonds, yet their mechanisms are often complex and challenging to elucidate. The transient and highly reactive nature of key intermediates, particularly radical species, necessitates the use of specialized diagnostic tools. This application note details the use of di-p-tolyl ether as a robust and accessible mechanistic probe to detect and interrogate the involvement of radical intermediates in oxidative coupling pathways. By monitoring the transformation of this compound into specific, readily identifiable products via hydrogen atom abstraction (HAT), researchers can gain critical insights into the operative reaction mechanism. We provide detailed protocols for the synthesis of the probe, its application in a typical experimental workflow, and the interpretation of analytical data.

Introduction to Oxidative Coupling Mechanisms

Oxidative coupling is a powerful class of reactions that forges a bond between two molecular fragments through an oxidative process, typically with the formal loss of two hydrogen atoms.[1] These reactions are central to the synthesis of biphenols, diaryl ethers, and other scaffolds prevalent in natural products, pharmaceuticals, and materials science.[2][3] Catalysis is often employed, with transition metals like copper, iron, and vanadium being particularly effective.[1][2][4]

Mechanistically, oxidative couplings can proceed through several pathways, which can be broadly categorized as:

  • Radical-based Pathways: The reaction is initiated by a one-electron oxidation of the substrate to form a radical intermediate. The coupling event can then occur through the dimerization of two such radicals (radical-radical coupling) or the reaction of a radical with a neutral substrate molecule (radical-nucleophile coupling).[2][5]

  • Inner-Sphere Pathways: The substrate coordinates directly to the metal catalyst. Bond formation occurs within the coordination sphere of the metal, often avoiding the generation of free radical intermediates.[6]

  • Outer-Sphere Pathways: An electron is transferred from the substrate to the metal complex without direct coordination, generating a radical cation that proceeds to react.[6]

Distinguishing between these pathways is non-trivial, as intermediates are often short-lived. The presence of radical species is a critical mechanistic question, and their detection provides strong evidence for a particular reaction course.

This compound: A Mechanistic Probe for Radical Intermediates

A mechanistic probe is a stable compound added to a reaction mixture to intercept or react with a transient intermediate, thereby generating a new, stable product that serves as a reporter of the intermediate's existence. For radical pathways, radical traps or clocks are commonly used.[7][8]

We propose this compound as an effective probe for detecting highly reactive radical intermediates capable of hydrogen atom abstraction (HAT). Its utility is based on the following principles:

  • Structural Stability: The diaryl ether core is generally robust and unreactive under many oxidative conditions, preventing it from acting as a primary substrate.

  • Reactive Handles: The benzylic C-H bonds of the two methyl groups are significantly weaker than aromatic C-H bonds and can serve as targets for HAT by sufficiently reactive radical intermediates.

  • Diagnostic Products: Abstraction of a benzylic hydrogen generates a stable 4-methylbenzyl radical. This radical can be further oxidized or can dimerize, leading to unique and easily detectable products such as 4,4'-oxybis(benzaldehyde) or 1,2-bis(4-(p-tolyloxy)phenyl)ethane, which would not be formed otherwise.

The detection of these specific byproducts provides compelling, albeit indirect, evidence for the presence of radical intermediates in the reaction medium.

Synthesis and Characterization of this compound Probe

For mechanistic studies, the purity of the probe is paramount. While commercially available, this compound can be readily synthesized and purified in the lab. A common method is the copper-catalyzed Chan-Lam coupling.[9]

Protocol 1: Synthesis of this compound
  • To an oven-dried round-bottom flask, add p-cresol (1.0 equiv.), 4-tolylboronic acid (1.5 equiv.), copper(II) acetate (0.1 equiv.), and powdered 4 Å molecular sieves.

  • Seal the flask with a septum and purge with air or oxygen for 5 minutes.

  • Add an anhydrous solvent such as dichloromethane (DCM) or toluene, followed by a tertiary amine base like triethylamine or pyridine (2.0 equiv.).

  • Stir the reaction vigorously at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and sieves, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

  • Verify the purity and identity of the product using ¹H NMR, ¹³C NMR, and GC-MS.

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValue
CAS Number 1579-40-4[10]
Molecular Formula C₁₄H₁₄O[11]
Molecular Weight 198.26 g/mol [10]
Appearance White to off-white crystalline solid[11]
Melting Point 47-49 °C[12]
Boiling Point 285 °C[12]
¹H NMR (CDCl₃, 400 MHz) δ ~7.15 (d, 4H), ~6.90 (d, 4H), ~2.35 (s, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ ~155.0, ~132.0, ~130.5, ~119.5, ~20.8

Protocol for Mechanistic Study Using this compound

This protocol is designed to test the hypothesis that a given oxidative coupling reaction (Substrate A + Substrate B → Product C) proceeds via a radical mechanism.

Experimental Design

Three parallel reactions are required for a conclusive study:

  • Reaction A (Standard): The target oxidative coupling reaction under optimized conditions.

  • Reaction B (Probe): The target reaction performed under identical conditions but with the addition of 1.0 equivalent of this compound.

  • Reaction C (Control): A mixture of the oxidant, catalyst, and this compound (without Substrates A and B) to test for direct, non-productive decomposition or reaction of the probe.

Visualization of the Probing Mechanism

The following diagram illustrates the proposed pathway by which this compound acts as a probe.

G sub Substrate rad_int Substrate Radical (Highly Reactive) sub->rad_int 1e⁻ Oxidation oxidant Oxidant / Catalyst probe This compound (Probe) rad_int->probe main_prod Main Coupling Product rad_int->main_prod Coupling probe_rad 4-Methylbenzyl Radical diag_prod Diagnostic Products (e.g., 4,4'-oxybis(benzaldehyde)) probe_rad->diag_prod Further Reaction (Oxidation / Dimerization)

Caption: Proposed mechanism for radical detection using this compound.

Step-by-Step Protocol
  • Set up three identical reaction vessels labeled A, B, and C.

  • To each vessel, add the catalyst and any necessary ligands or additives.

  • To Vessel A: Add Substrate A and Substrate B.

  • To Vessel B: Add Substrate A, Substrate B, and this compound (1.0 equiv.).

  • To Vessel C: Add only this compound (1.0 equiv.).

  • Dissolve the contents of each vessel in the reaction solvent.

  • Initiate all three reactions simultaneously by adding the oxidant.

  • Stir the reactions under identical conditions (temperature, atmosphere).

  • At regular time intervals (e.g., 0, 1, 4, and 24 hours), withdraw a small aliquot from each reaction mixture.

  • Quench the aliquots immediately (e.g., by diluting with a solvent and filtering through a small plug of silica).

  • Analyze the quenched aliquots by a calibrated analytical method, such as GC-MS or UPLC-MS, using an internal standard for quantification.

Data Analysis and Interpretation

The primary goal of the analysis is to monitor the concentration of the this compound probe and to identify any new products derived from it.

Analytical Workflow
  • Method: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for this analysis due to its ability to separate volatile components and provide structural information from mass spectra.

  • Quantification: Use an internal standard (e.g., dodecane, biphenyl) that is stable under the reaction conditions and does not co-elute with other components.

  • Identification: Look for new peaks in the chromatogram of Reaction B that are absent in Reactions A and C. Obtain mass spectra for these peaks and compare them to literature data or known standards for expected diagnostic products like 4,4'-oxybis(benzaldehyde) (M⁺ = 226.06) or the dimer 1,2-bis(4-(p-tolyloxy)phenyl)ethane (M⁺ = 394.19).

Table 2: Hypothetical GC-MS Results for Mechanistic Study
CompoundReaction A (Standard)Reaction B (Probe)Reaction C (Control)Mechanistic Implication
Main Product FormedFormed (yield may be lower)AbsentReaction is productive.
This compound N/AConsumed over timeUnchangedProbe is reacting only in the presence of the main reaction components.
Diagnostic Product AbsentDetected and increases over timeAbsentStrong evidence for a radical pathway. The probe is intercepting a reactive intermediate.
Interpreting the Outcomes
  • Outcome 1: Radical Mechanism Supported. If this compound is consumed in Reaction B and one or more of its characteristic oxidation/dimerization products are observed, this strongly supports the involvement of radical intermediates. A slight decrease in the yield of the main product in Reaction B compared to Reaction A may also be observed, as the probe competes with the substrate for the reactive intermediate.

  • Outcome 2: Radical Mechanism Not Supported (or Radicals are Not Energetic Enough for HAT). If the concentration of this compound remains unchanged throughout Reaction B and no diagnostic products are formed, it suggests that either the reaction is not proceeding through a free radical pathway, or any radical intermediates formed are not sufficiently energetic to abstract a benzylic hydrogen from the probe.

Conclusion

Elucidating reaction mechanisms is crucial for the rational design and optimization of chemical processes. This compound serves as an accessible, stable, and informative probe for investigating the involvement of highly reactive radical intermediates in oxidative coupling reactions. By employing a carefully controlled experimental setup and sensitive analytical techniques, researchers can use the transformation of this probe into unique, diagnostic products as a reliable indicator of a radical pathway. This methodology provides a valuable tool for scientists in both academic and industrial settings to deepen their understanding of complex chemical transformations.

References

Application Notes & Protocols: The Strategic Use of Di-p-Tolyl Ether in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the intricate landscape of pharmaceutical synthesis, the choice of solvent or reagent can profoundly influence reaction outcomes, impacting yield, purity, and scalability. Di-p-tolyl ether, a high-boiling aromatic ether, has carved a niche for itself in specialized applications where thermal stability and specific reactivity are paramount. This guide provides an in-depth exploration of the strategic deployment of this compound in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), with a focus on its role in facilitating high-temperature reactions critical for the construction of complex molecular architectures. We will delve into its physicochemical properties, its application in key synthetic transformations, and provide detailed protocols to empower researchers and drug development professionals in harnessing its unique attributes.

Physicochemical Profile and Strategic Advantages

This compound, also known as 4,4'-dimethyldiphenyl ether, is a solid at room temperature with a melting point of 47-49 °C and a high boiling point of 285 °C[1][2][3][4]. Its thermal stability and low vapor pressure at elevated temperatures make it an excellent medium for reactions that require sustained, high-energy input.

PropertyValueSignificance in Pharmaceutical Synthesis
Molecular Formula C₁₄H₁₄O[1][3]Provides a non-polar, aromatic environment.
Molecular Weight 198.26 g/mol [1][3]Relevant for stoichiometric calculations.
Melting Point 47-49 °C[1][2][3][4]Can be handled as a solid, reducing volatility concerns at ambient temperature.
Boiling Point 285 °C[1][2][3][4]Enables access to high reaction temperatures, driving sluggish reactions to completion.
Flash Point >113 °C (>235.4 °F)[3]High flash point contributes to a better safety profile at elevated temperatures.
Water Solubility Very lowFacilitates product isolation and purification through aqueous workups.
Chemical Stability Stable under normal conditionsInert nature prevents unwanted side reactions with many reagents.

The primary advantage of this compound lies in its ability to serve as a high-temperature solvent, enabling reactions that are kinetically hindered at lower temperatures. This is particularly relevant for transformations such as classical Ullmann condensations and thermal cyclization reactions, which are often essential for the synthesis of diaryl ether-containing pharmaceuticals. The diaryl ether motif is a privileged scaffold found in a wide array of therapeutic agents, including anticancer, anti-inflammatory, antiviral, and antibacterial drugs[5].

Core Application: High-Temperature Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation is a cornerstone of C-O bond formation, particularly for the synthesis of diaryl ethers[6]. Traditional Ullmann reactions often necessitate harsh conditions, including high temperatures (frequently exceeding 210 °C) and the use of stoichiometric copper[6]. The high boiling point of this compound makes it an ideal solvent for such demanding transformations, ensuring a stable and controlled reaction environment.

Causality Behind Experimental Choices:

  • High Temperature: The activation energy for the oxidative addition of an aryl halide to a copper catalyst is often high. The elevated temperatures achievable with this compound provide the necessary thermal energy to overcome this barrier, facilitating the reaction.

  • Inert Solvent: this compound is chemically robust and does not readily participate in side reactions with the reactive intermediates of the Ullmann coupling, ensuring the integrity of the desired synthetic pathway.

  • Product Solubility: The aromatic nature of this compound can aid in solubilizing the starting materials and intermediates of the Ullmann reaction, promoting a homogeneous reaction mixture and improving reaction rates.

Diagram of the Ullmann Condensation Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Halide F Heat to High Temperature (e.g., 200-250 °C) A->F B Phenol B->F C Base (e.g., K2CO3) C->F D Copper Catalyst (e.g., CuI) D->F E This compound (Solvent) E->F G Cool and Dilute F->G H Filter to Remove Inorganic Salts G->H I Aqueous Wash H->I J Chromatography or Recrystallization I->J K Diaryl Ether Product J->K

Caption: A generalized workflow for the Ullmann condensation using this compound as a high-temperature solvent.

Protocol: General Procedure for Copper-Catalyzed Synthesis of an Unsymmetric Diaryl Ether

This protocol describes a general method for the synthesis of a diaryl ether via an Ullmann condensation, employing this compound as a high-temperature solvent. This procedure is representative and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Phenol (e.g., p-cresol)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • This compound

  • Toluene

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer or magnetic stir plate and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a mechanical stirrer, add the aryl halide (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add this compound to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Heating: Heat the reaction mixture to 220-240 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture to approximately 80 °C and cautiously add toluene to dilute the reaction mixture.

  • Filtration: Filter the hot mixture through a pad of celite to remove insoluble inorganic salts. Wash the filter cake with hot toluene.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M aqueous NaOH to remove unreacted phenol, deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene. The high-boiling this compound will remain.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate, to isolate the desired diaryl ether. The this compound can often be recovered by distillation of the non-polar fractions.

Application in Thermal Cyclization Reactions

Beyond its role in coupling reactions, this compound is a valuable solvent for high-temperature intramolecular cyclization reactions, which are pivotal in the synthesis of various heterocyclic systems found in pharmaceuticals. One such reaction is the Gould-Jacobs reaction for the synthesis of quinolones, a core structure in many antibacterial and antimalarial agents[7][8]. The thermal cyclization step of the Gould-Jacobs reaction often requires temperatures exceeding 250 °C, for which this compound or diphenyl ether are suitable solvents[8][9].

Diagram of a Thermal Cyclization Logic:

G Start Acyclic Precursor Heat Apply High Heat (>250 °C) Start->Heat Solvent This compound (High-Boiling Solvent) Solvent->Heat TransitionState Favorable Transition State Geometry Achieved Heat->TransitionState Cyclization Intramolecular Cyclization TransitionState->Cyclization Product Cyclized Pharmaceutical Intermediate/API Cyclization->Product

References

Application Notes and Protocols: Di-p-tolyl Ether as a Model Compound in Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-p-tolyl ether serves as a crucial model compound in catalytic hydrogenation studies, particularly for understanding the cleavage of the diaryl ether linkage (4-O-5), a bond prevalent in lignin. The selective hydrogenolysis of this C-O bond is a key step in the valorization of biomass into valuable aromatic chemicals and biofuels. Furthermore, understanding the stability and reactivity of such linkages under hydrogenating conditions is vital in drug development, where diaryl ether motifs are present in various pharmacologically active molecules. These application notes provide a summary of quantitative data from literature, detailed experimental protocols for catalytic hydrogenation of this compound, and visualizations of the key reaction pathways.

Data Presentation: Catalytic Hydrogenation of this compound

The following tables summarize the quantitative data for the catalytic hydrogenation of this compound under various conditions, focusing on catalyst type, reaction parameters, conversion, and product selectivity.

Table 1: Nickel-Catalyzed Hydrogenolysis of this compound

Catalyst PrecursorCatalyst Loading (mol %)Base (equiv.)SolventTemp. (°C)H₂ Pressure (bar)Time (h)Toluene Yield (%)p-Cresol Yield (%)Reference
Ni(CH₂TMS)₂(TMEDA)2tBuONa (2.5)m-xylene120196>99>99[1]
Ni(CH₂TMS)₂(TMEDA)10tBuONa (2.5)m-xylene120148>99>99[1]

Table 2: Comparative Hydrogenolysis of Diaryl Ethers with Nickel Catalysts

SubstrateCatalyst PrecursorCatalyst Loading (mol %)Base (equiv.)SolventTemp. (°C)H₂ Pressure (bar)Time (h)Arene Yield (%)Phenol Yield (%)Reference
Diphenyl etherNi(COD)₂/SIPr·HCl20NaOtBu (2.5)m-xylene120148>99>99
Di-o-tolyl etherNi(COD)₂/SIPr·HCl20NaOtBu (2.5)m-xylene1201488585[2]
This compoundNi(CH₂TMS)₂(TMEDA)2tBuONa (2.5)m-xylene120196>99>99[1]

Experimental Protocols

Protocol 1: Hydrogenolysis of this compound using a Homogeneous Nickel Catalyst

This protocol is adapted from the work of Sergeev and Hartwig for the selective hydrogenolysis of diaryl ethers.

Materials:

  • This compound

  • Ni(CH₂TMS)₂(TMEDA) (Nickel catalyst precursor)

  • Sodium tert-butoxide (NaOtBu)

  • m-xylene (anhydrous)

  • Hydrogen gas (H₂)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer

  • Standard Schlenk line and vacuum pump

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: In a glovebox, add this compound (1 equiv.), Ni(CH₂TMS)₂(TMEDA) (0.02 equiv., 2 mol %), and NaOtBu (2.5 equiv.) to a Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous m-xylene to the Schlenk tube to achieve the desired concentration.

  • Hydrogenation: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill the tube with hydrogen gas three times. Finally, leave the reaction vessel under a positive pressure of hydrogen (1 bar).

  • Reaction: Place the Schlenk tube in a preheated oil bath at 120 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

  • Work-up: After the reaction is complete (e.g., 96 hours), cool the reaction mixture to room temperature. Quench the reaction by carefully adding 1 M HCl. Extract the organic products with a suitable solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the product mixture by GC and/or NMR to determine the yields of toluene and p-cresol.

Protocol 2: General Procedure for Heterogeneous Catalytic Hydrogenation using Pd/C

This is a general protocol for hydrogenation that can be adapted for this compound.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 5% or 10%)

  • Solvent (e.g., ethanol, ethyl acetate, or dichloromethane)

  • Hydrogen gas (H₂)

  • Three-neck round-bottom flask or a dedicated hydrogenation vessel

  • Hydrogen balloon or a Parr hydrogenator

  • Magnetic stirrer

  • Celite for filtration

Procedure:

  • Catalyst Handling: Handle Pd/C with care as it can be pyrophoric. It is recommended to handle it in an inert atmosphere (e.g., under argon or nitrogen).

  • Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stir bar, add the Pd/C catalyst. Evacuate the flask and backfill with an inert gas.

  • Substrate and Solvent Addition: Dissolve this compound in the chosen solvent and add it to the reaction flask via a cannula or syringe.

  • Hydrogenation: Connect a hydrogen-filled balloon to one neck of the flask. Evacuate the flask and then introduce hydrogen from the balloon. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen. For higher pressures, use a Parr hydrogenator.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80 °C).

  • Monitoring: Monitor the reaction by TLC or GC analysis of aliquots.

  • Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should be kept wet with solvent to prevent ignition and should be disposed of properly.

  • Isolation and Analysis: Remove the solvent from the filtrate under reduced pressure to obtain the crude product. Purify the product by chromatography if necessary and characterize it by spectroscopic methods.

Signaling Pathways and Experimental Workflows

Reaction Pathways in Catalytic Hydrogenation of this compound

The catalytic hydrogenation of this compound can proceed through two main competing pathways: hydrogenolysis of the C-O ether bond and hydrogenation of the aromatic rings. The selectivity towards one pathway over the other is highly dependent on the catalyst, solvent, and reaction conditions.

reaction_pathway This compound This compound Hydrogenolysis Products Hydrogenolysis Products This compound->Hydrogenolysis Products C-O Cleavage (e.g., Ni catalyst) Ring Hydrogenation Products Ring Hydrogenation Products This compound->Ring Hydrogenation Products Arene Hydrogenation (e.g., Rh, Ru catalysts) Toluene + p-Cresol Toluene + p-Cresol Hydrogenolysis Products->Toluene + p-Cresol Bis(4-methylcyclohexyl) ether Bis(4-methylcyclohexyl) ether Ring Hydrogenation Products->Bis(4-methylcyclohexyl) ether Further Hydrogenolysis Further Hydrogenolysis Ring Hydrogenation Products->Further Hydrogenolysis Methylcyclohexane + 4-Methylcyclohexanol Methylcyclohexane + 4-Methylcyclohexanol Further Hydrogenolysis->Methylcyclohexane + 4-Methylcyclohexanol

Caption: Competing pathways in the catalytic hydrogenation of this compound.

General Experimental Workflow for Catalytic Hydrogenation

The following diagram illustrates a typical workflow for performing and analyzing a catalytic hydrogenation experiment in a research laboratory.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Weigh Substrate & Catalyst Weigh Substrate & Catalyst Assemble Glassware Assemble Glassware Weigh Substrate & Catalyst->Assemble Glassware Prepare Anhydrous Solvent Prepare Anhydrous Solvent Prepare Anhydrous Solvent->Assemble Glassware Inert Atmosphere Purge Inert Atmosphere Purge Assemble Glassware->Inert Atmosphere Purge Add Reagents to Flask Add Reagents to Flask Inert Atmosphere Purge->Add Reagents to Flask Introduce H2 Atmosphere Introduce H2 Atmosphere Add Reagents to Flask->Introduce H2 Atmosphere Stir at Defined Temp & Time Stir at Defined Temp & Time Introduce H2 Atmosphere->Stir at Defined Temp & Time Purge H2 with Inert Gas Purge H2 with Inert Gas Stir at Defined Temp & Time->Purge H2 with Inert Gas Filter Catalyst (Celite) Filter Catalyst (Celite) Purge H2 with Inert Gas->Filter Catalyst (Celite) Solvent Evaporation Solvent Evaporation Filter Catalyst (Celite)->Solvent Evaporation Purification (e.g., Chromatography) Purification (e.g., Chromatography) Solvent Evaporation->Purification (e.g., Chromatography) Characterization (NMR, GC-MS) Characterization (NMR, GC-MS) Purification (e.g., Chromatography)->Characterization (NMR, GC-MS)

Caption: A typical experimental workflow for catalytic hydrogenation.

Conclusion

The catalytic hydrogenation of this compound is a valuable model system for studying the cleavage of diaryl ether bonds. The choice of catalyst and reaction conditions can be tuned to selectively favor either C-O bond hydrogenolysis or aromatic ring hydrogenation. The protocols and data presented herein provide a foundation for researchers to design and execute experiments aimed at understanding and optimizing these important transformations. Careful adherence to safety procedures, particularly when handling pyrophoric catalysts and flammable hydrogen gas, is paramount.

References

Troubleshooting & Optimization

Technical Support Center: Di-p-Tolyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of di-p-tolyl ether. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The most common and effective methods for synthesizing this compound are the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction. The Ullmann reaction is a copper-catalyzed nucleophilic aromatic substitution, while the Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction. Both methods involve the coupling of an aryl halide with a phenol.[1][2][3]

Q2: Which starting materials are typically used for the synthesis of this compound?

For the synthesis of this compound, the typical starting materials are p-cresol and an activated p-tolyl halide, such as p-bromotoluene or p-iodotoluene.

Q3: What are the key reaction parameters to control for a successful synthesis?

Optimizing the yield of this compound synthesis requires careful control of several parameters:

  • Catalyst System: The choice of catalyst (copper or palladium-based) and ligands is critical.

  • Base: The type and strength of the base can significantly influence the reaction rate and yield.

  • Solvent: The polarity and boiling point of the solvent affect reactant solubility and reaction temperature.

  • Temperature: The reaction temperature needs to be carefully controlled to ensure complete reaction while minimizing side product formation.

  • Inert Atmosphere: Both Ullmann and Buchwald-Hartwig reactions are sensitive to oxygen and moisture, requiring an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no this compound at all. What are the likely causes and how can I fix it?

A: Low or no yield is a common issue that can stem from several factors. Use the following logical progression to troubleshoot the problem.

Troubleshooting_Yield start Low/No Yield catalyst Is the catalyst active and appropriate? start->catalyst reagents Are the reactants and reagents pure and dry? start->reagents conditions Are the reaction conditions optimal? start->conditions workup Was the workup and purification performed correctly? start->workup catalyst_sol Solution: - Use fresh, high-purity catalyst. - For Ullmann, use Cu(I) salts like CuI. - For Buchwald-Hartwig, use an appropriate Pd-precatalyst and ligand combination (e.g., Pd2(dba)3/XPhos). - Ensure proper catalyst to ligand ratio. catalyst->catalyst_sol reagents_sol Solution: - Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. - Purify starting materials if necessary. reagents->reagents_sol conditions_sol Solution: - Optimize base, solvent, and temperature (see tables below). - Ensure a properly sealed, inert atmosphere. - Increase reaction time if starting material remains. conditions->conditions_sol workup_sol Solution: - Ensure complete extraction of the product. - Use appropriate chromatography conditions for purification. workup->workup_sol

Caption: Troubleshooting logic for low or no product yield.

Issue 2: Formation of Significant Side Products

Q: I am observing significant byproducts in my reaction mixture. What are these byproducts and how can I minimize them?

A: Common side reactions include hydrodehalogenation of the aryl halide (replacement of the halogen with hydrogen) and homocoupling of the starting materials.

  • Hydrodehalogenation: This is often caused by the presence of water or other protic impurities.[4]

    • Solution: Ensure all reactants, solvents, and glassware are rigorously dried. Use of anhydrous-grade solvents is highly recommended.

  • Homocoupling: The formation of biaryl compounds can occur, especially at high temperatures.

    • Solution: Optimize the reaction temperature; sometimes a lower temperature for a longer duration can minimize this side reaction. The choice of ligand in palladium-catalyzed reactions can also influence the extent of homocoupling.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for the synthesis of this compound and analogous diaryl ethers under various conditions.

Table 1: Ullmann Condensation - Effect of Catalyst, Base, and Solvent
EntryAryl HalidePhenolCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1p-Bromotoluenep-CresolCuI (5)K₂CO₃Toluene10021.4[5]
2p-Bromotoluenep-CresolCuIPPh₃ (5)K₂CO₃Toluene100-[5]
3p-IodotoluenePhenolCuI (10)K₃PO₄Acetonitrile80-[6]
4Aryl BromidePhenolCuClCs₂CO₃NMP--[7]
5p-IodotoluenePhenolK[Cu(LX1)₂]-DMSO8091[8]

Yields are for the analogous reactions and may vary for this compound.

Table 2: Buchwald-Hartwig C-O Coupling - Effect of Ligand and Base
EntryAryl HalidePhenolPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Aryl BromidePhenolPd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100-[1]
2Aryl HalidePhenolPd(OAc)₂-K₃PO₄Toluene110-[1]
3Aryl ChloridePhenolPd(OAc)₂BippyPhosK₃PO₄Toluene110High[9]

Yields are for analogous reactions and may vary for this compound.

Experimental Protocols

Protocol 1: Ullmann Synthesis of this compound

This protocol is adapted from general procedures for Ullmann diaryl ether synthesis.[10]

Materials:

  • p-Bromotoluene

  • p-Cresol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), dried

  • Anhydrous toluene

  • An inert gas source (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add p-bromotoluene (1.0 mmol, 1.0 equiv), p-cresol (1.2 mmol, 1.2 equiv), CuI (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Synthesis of this compound

This protocol is a general procedure for the palladium-catalyzed synthesis of diaryl ethers.[1]

Materials:

  • p-Bromotoluene

  • p-Cresol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • An inert gas source (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add p-bromotoluene (1.0 mmol, 1.0 equiv), p-cresol (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to an oven-dried reaction tube with a magnetic stir bar.

  • Seal the tube and remove it from the glovebox.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with the addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualized Experimental Workflow

The following diagram illustrates a general experimental workflow applicable to both Ullmann and Buchwald-Hartwig syntheses of this compound.

Experimental_Workflow prep 1. Reagent Preparation - Dry glassware - Weigh reactants, catalyst, ligand, and base setup 2. Reaction Setup - Assemble apparatus - Purge with inert gas prep->setup reaction 3. Reaction Execution - Add solvent - Heat to desired temperature - Stir for specified time setup->reaction monitoring 4. Reaction Monitoring - TLC or GC-MS analysis reaction->monitoring monitoring->reaction If incomplete workup 5. Workup - Cool to room temperature - Quench reaction - Extraction monitoring->workup If complete purification 6. Purification - Column chromatography workup->purification analysis 7. Product Analysis - NMR, MS, etc. purification->analysis

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Purification of Crude Di-p-Tolyl Ether by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude di-p-tolyl ether via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

I. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound should be a white to almost white crystalline powder. The reported melting point is in the range of 47-49 °C.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: Based on the principle of "like dissolves like," and the aromatic nature of this compound, solvents such as ethanol, methanol, acetone, and toluene are good starting points. Alcohols, in particular, are often effective for recrystallizing aromatic compounds. A mixed solvent system, such as ethanol-water, may also be effective.

Q3: What are the likely impurities in crude this compound?

A3: Crude this compound, especially if synthesized via an Ullmann condensation, may contain unreacted starting materials such as p-cresol and a p-tolyl halide. Side products from self-coupling reactions are also possible.

Q4: How can I determine the best solvent for recrystallization if I don't have solubility data?

A4: You can perform small-scale solubility tests. Place a small amount of your crude this compound in several test tubes and add a small amount of a different solvent to each. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

II. Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
Poor Crystal Yield 1. Too much solvent was used. 2. The cooling process was too rapid. 3. The compound is highly soluble in the chosen solvent even at low temperatures.1. Concentrate the solution by boiling off some of the solvent and then allow it to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Consider using a different solvent or a mixed-solvent system.
Oiling Out The boiling point of the solvent is higher than the melting point of the this compound (47-49 °C), causing it to melt before dissolving.1. Add more solvent to lower the saturation temperature. 2. Use a lower-boiling point solvent. 3. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.
No Crystals Form Upon Cooling 1. The solution is not supersaturated (too much solvent). 2. The solution has cooled too quickly, preventing nucleation.1. Evaporate some of the solvent to increase the concentration. 2. Scratch the inner surface of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of pure this compound.
Colored Crystals Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.
Crystals Form in the Funnel During Hot Filtration The solution is cooling and becoming supersaturated during filtration.1. Use a pre-heated funnel. 2. Add a small amount of extra hot solvent to the solution before filtration to keep the compound dissolved. This excess can be evaporated after filtration.

III. Data Presentation

Quantitative Solubility Data

Table 1: Recommended Solvents for Preliminary Testing

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarGood starting point for aromatic compounds.
Methanol65PolarSimilar to ethanol, but with a lower boiling point.
Acetone56Polar aproticGood solvent for a wide range of organic compounds.
Toluene111Non-polarMay be a good solvent, but its high boiling point could lead to oiling out.
Hexane69Non-polarCan be used as an anti-solvent in a mixed-solvent system.
Water100Very PolarLikely to be a poor solvent, but can be used as an anti-solvent with a miscible organic solvent like ethanol.

IV. Experimental Protocol: General Guideline for Recrystallization

This protocol provides a general workflow for the recrystallization of crude this compound. The exact solvent and volumes should be determined based on preliminary solubility tests.

1. Solvent Selection:

  • Place approximately 50 mg of crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, observing for dissolution.

  • If it does not dissolve, gently heat the test tube in a water bath.

  • An ideal solvent will dissolve the crude material when hot but show low solubility when cold.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate.

  • Continue adding solvent until the solid is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature on a benchtop.

  • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

6. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

7. Characterization:

  • Determine the melting point of the dried crystals and compare it to the literature value.

V. Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out cool->oiling_out Liquid forms filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals No Crystals crystals_form->no_crystals No poor_yield Poor Yield filter_dry->poor_yield Low mass add_seed Add Seed Crystal or Scratch Flask no_crystals->add_seed concentrate Concentrate Solution no_crystals->concentrate add_solvent Add More Solvent oiling_out->add_solvent poor_yield->concentrate From filtrate add_seed->cool concentrate->cool add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

Ullmann Condensation Reactions: A Technical Support Center for Impurity Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ullmann condensation reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N, C-O, and C-S bond-forming reaction. Our goal is to provide you with in-depth, field-proven insights to effectively troubleshoot and purify your reactions, ensuring the highest possible yield and purity of your target compounds.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common impurities in Ullmann reactions?

    • How do I minimize the formation of homocoupled byproducts?

    • Why is my reaction showing a significant amount of starting material decomposition?

    • What is the role of the ligand in impurity formation?

  • Troubleshooting Guide: Common Issues & Solutions

    • Problem 1: High Levels of Aryl Halide Homocoupling (Biphenyl Formation)

    • Problem 2: Significant Amine/Alcohol/Thiol Homocoupling

    • Problem 3: Dehalogenation of the Aryl Halide

    • Problem 4: Presence of Copper Catalyst Residues in the Product

  • Experimental Protocols: Purification Strategies

    • Protocol 1: Aqueous Workup and Extraction

    • Protocol 2: Column Chromatography Optimization

    • Protocol 3: Activated Carbon Treatment for Copper Removal

  • References

Frequently Asked Questions (FAQs)

What are the most common impurities in Ullmann reactions?

The most frequently encountered impurities in Ullmann condensation reactions stem from side reactions involving the starting materials and catalyst. These typically include:

  • Homocoupled Products: Symmetrical biaryls (from aryl halide homocoupling) and azo compounds or disulfides (from amine or thiol homocoupling, respectively).

  • Dehalogenated Arenes: The reduction of the aryl halide starting material.

  • Phenols: Formed from the hydrolysis of the aryl halide, particularly in the presence of hydroxide ions.

  • Residual Copper Catalyst: Both soluble and insoluble copper species that can contaminate the final product.

How do I minimize the formation of homocoupled byproducts?

Minimizing homocoupling requires careful control over reaction conditions. The formation of these byproducts is often linked to the reaction temperature and the nature of the copper catalyst. High temperatures can promote the reductive elimination pathway that leads to homocoupling. Using a well-chosen ligand can stabilize the copper catalyst and favor the desired cross-coupling pathway over homocoupling. Additionally, ensuring an inert atmosphere (e.g., under argon or nitrogen) is crucial to prevent oxidative homocoupling of the nucleophile.

Why is my reaction showing a significant amount of starting material decomposition?

Decomposition of starting materials, particularly the nucleophile (amine, alcohol, or thiol), can be attributed to several factors. High reaction temperatures can lead to thermal degradation. The choice of base is also critical; a base that is too strong or poorly soluble can lead to side reactions and decomposition. The presence of oxygen can also lead to oxidative decomposition of sensitive nucleophiles. It is essential to screen different bases and solvents and to maintain strict anaerobic conditions to mitigate these issues.

What is the role of the ligand in impurity formation?

Ligands play a pivotal role in modern Ullmann reactions by stabilizing the copper catalyst, increasing its solubility, and modulating its reactivity. A well-chosen ligand, such as a diamine or an amino acid, can accelerate the desired cross-coupling reaction, allowing for lower reaction temperatures. This, in turn, minimizes thermally induced side reactions like homocoupling and decomposition. Conversely, an inappropriate or absent ligand can lead to a sluggish reaction requiring harsh conditions, which invariably increases the impurity profile.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter and provides a logical framework for resolving them.

Problem 1: High Levels of Aryl Halide Homocoupling (Biphenyl Formation)

Causality: This side reaction is often promoted by high temperatures and the presence of zerovalent copper (Cu(0)), which can be formed in situ. It is particularly problematic with electron-rich aryl halides.

Troubleshooting Workflow:

Caption: Troubleshooting biphenyl formation.

Solutions:

  • Temperature Optimization: Attempt the reaction at the lowest temperature that still affords a reasonable reaction rate. A temperature screening (e.g., 80°C, 100°C, 120°C) is highly recommended.

  • Ligand Screening: The use of ligands like 1,10-phenanthroline or L-proline can significantly suppress homocoupling by stabilizing the copper catalyst in the appropriate oxidation state.

  • Copper Source: While copper powder is traditional, modern protocols often benefit from Cu(I) salts like CuI or CuBr, which can be more selective.

Problem 2: Significant Amine/Alcohol/Thiol Homocoupling

Causality: This is typically an oxidative process, often catalyzed by copper in the presence of atmospheric oxygen. It is especially common with electron-rich or sterically unhindered nucleophiles.

Solutions:

  • Strict Anaerobic Conditions: Ensure the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents and reagents are deoxygenated.

  • Use of Antioxidants: In some cases, the addition of a mild reducing agent or an antioxidant can help to suppress oxidative homocoupling.

Problem 3: Dehalogenation of the Aryl Halide

Causality: The aryl halide is reduced to the corresponding arene. This side reaction can be promoted by certain solvents that can act as hydrogen donors, or by the presence of water which can lead to a hydrodehalogenation pathway.

Solutions:

  • Anhydrous Conditions: Use dry solvents and ensure all reagents are anhydrous.

  • Solvent Choice: Aprotic polar solvents like DMF, NMP, or DMSO are generally preferred. Avoid protic solvents unless specifically required by the protocol.

Problem 4: Presence of Copper Catalyst Residues in the Product

Causality: Copper salts can be difficult to remove completely, as they may be soluble in the organic phase or form fine colloidal suspensions.

Solutions:

  • Aqueous Wash with a Chelating Agent: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution can effectively sequester and remove copper ions.

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can adsorb residual copper species.

  • Silica Gel Treatment: A short plug of silica gel can sometimes be effective at removing polar copper salts.

Experimental Protocols: Purification Strategies

Protocol 1: Aqueous Workup and Extraction for Copper Removal

This protocol is a standard first step after the reaction is complete to remove the bulk of the copper catalyst and other water-soluble impurities.

Step-by-Step Methodology:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the diluted mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • A saturated aqueous solution of ammonium chloride (to remove some copper salts).

    • A 5-10% aqueous solution of ammonium hydroxide (to form a water-soluble copper-ammonia complex).

    • Water.

    • Brine (saturated aqueous NaCl solution) to aid in phase separation.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter and concentrate the organic layer in vacuo to obtain the crude product.

Protocol 2: Column Chromatography Optimization

Column chromatography is often necessary for achieving high purity.

Key Considerations for Optimization:

ParameterRecommendationRationale
Stationary Phase Silica gelStandard choice for most small organic molecules.
Mobile Phase Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase polarity.Allows for the separation of non-polar homocoupled byproducts from the more polar desired product.
Additives A small amount of triethylamine (0.1-1%) can be added to the eluent.For amine products, this prevents streaking on the silica gel by neutralizing acidic sites.
Protocol 3: Activated Carbon Treatment for Copper Removal

This method is useful when trace amounts of colored copper impurities persist after aqueous workup.

Step-by-Step Methodology:

  • Dissolve the crude product in a suitable organic solvent.

  • Add a small amount of activated carbon (approximately 5-10% by weight of the crude product).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Filter the mixture through a pad of celite to remove the activated carbon.

  • Rinse the celite pad with fresh solvent.

  • Concentrate the filtrate in vacuo.

Purification Workflow Diagram:

Caption: General purification workflow for Ullmann reactions.

Optimizing reaction conditions for diaryl ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diaryl ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions and achieve higher yields.

Troubleshooting Guide

Low or No Product Yield

Low or no yield in diaryl ether synthesis is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Q1: My Ullmann diaryl ether synthesis is resulting in a low or no yield. What are the most common causes?

Low yields in Ullmann couplings can stem from several factors. The primary aspects to investigate are the purity of the reactants, the choice of catalyst, ligand, base, and solvent, and the reaction temperature. The electronic properties of your specific aryl halide and phenol are also crucial; electron-poor aryl halides and electron-rich phenols generally give higher yields.[1]

Q2: My Buchwald-Hartwig C-O coupling reaction is not working. What should I check first?

For Buchwald-Hartwig reactions, the primary suspects for low or no yield are the catalyst system (palladium precursor and ligand), the base, and the solvent. The reaction is also sensitive to air and moisture, so ensuring anhydrous and anaerobic conditions is critical. The choice of ligand is particularly important and often substrate-dependent.

Troubleshooting Decision Tree for Low Yields

LowYieldTroubleshooting cluster_reagents Reagent Purity cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low/No Yield check_reagents Verify Reactant Purity (Aryl Halide, Phenol) start->check_reagents check_catalyst Evaluate Catalyst System (Cu or Pd source, Ligand) check_reagents->check_catalyst Reagents OK reagent_purity_q Are reactants pure and dry? check_reagents->reagent_purity_q check_conditions Assess Reaction Conditions (Base, Solvent, Temperature) check_catalyst->check_conditions Catalyst OK catalyst_activity_q Is the catalyst active? Is the ligand appropriate? check_catalyst->catalyst_activity_q optimize Systematic Optimization check_conditions->optimize Conditions OK base_solvent_q Is the base strong enough? Is the solvent compatible? check_conditions->base_solvent_q success Improved Yield optimize->success temperature_q Is the temperature optimal? base_solvent_q->temperature_q

Caption: A decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Catalyst and Ligand Selection

Q3: How do I choose the right copper catalyst for my Ullmann reaction?

Copper(I) salts such as CuI, CuBr, and Cu₂O are the most commonly used and effective catalysts.[1] For instance, an air-stable Cu(I) catalyst, CuIPPh₃, has been used effectively at 5 mol % in non-polar solvents.[1] The choice may also depend on the specific ligands and substrates you are using. In some cases, nano-sized metal catalysts can also promote rapid C-O bond formation under milder conditions.[1]

Q4: What is the role of the ligand in Ullmann and Buchwald-Hartwig reactions, and how do I select one?

Ligands are crucial for accelerating the reaction and enabling milder reaction conditions.[1]

  • Ullmann Synthesis: N,N- and N,O-chelating ligands are known to be effective.[1] A screening of 56 multidentate ligands showed that N,N-dimethylglycine provided high catalytic activity.[1][2] Other effective ligands include salicylaldoxime and dimethylglyoxime.[1] The choice of ligand can be substrate-dependent, and screening may be necessary for novel substrates.[1]

  • Buchwald-Hartwig Synthesis: Biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for a broad range of substrates, including challenging aryl chlorides.[3] The steric bulk of the ligand is a key factor, and a direct correlation has been observed between the size of the ligand substituents and the reactivity of the derived catalyst system.[4][5]

Table 1: Ligand Selection Guide for Diaryl Ether Synthesis

Reaction TypeLigand ClassRecommended LigandsKey Considerations
Ullmann N,O-ChelatingN,N-Dimethylglycine, SalicylaldoximeEffective for electron-rich substrates.
Buchwald-Hartwig Biaryl PhosphinesXPhos, SPhos, RuPhos, AdBippyPhosBulky ligands often improve reactivity.
Base and Solvent Effects

Q5: I am observing significant side reactions. Could the base be the issue?

The choice and strength of the base are critical.

  • Ullmann Synthesis: Inexpensive bases like K₂CO₃ can be effective, particularly in non-polar solvents like toluene or xylene. For reactions in polar aprotic solvents like acetonitrile, Cs₂CO₃ is often the base of choice.[1] The solubility and hardness of the base can significantly impact the yield.[1]

  • Buchwald-Hartwig Synthesis: A variety of bases can be used, including carbonates (Cs₂CO₃, K₂CO₃) and phosphates (K₃PO₄). The choice of base can be influenced by the solvent and the specific substrates.

Q6: How does the solvent affect the reaction outcome?

The solvent plays a crucial role in solubility, reaction rate, and catalyst stability.

  • Ullmann Synthesis: Traditionally, high-boiling polar aprotic solvents like DMF, NMP, and nitrobenzene are used.[6] However, non-polar solvents such as toluene and xylene can also be effective, particularly with the appropriate catalyst-ligand system.[1][7]

  • Buchwald-Hartwig Synthesis: Anhydrous, aprotic solvents are generally used to prevent catalyst deactivation.[3] Toluene and dioxane are common choices. Ether-based solvents like 2-MeTHF and dioxane have been shown to enhance reactivity in some cases.[8]

Table 2: Base and Solvent Compatibility for Ullmann Synthesis

BaseSolventTemperature (°C)Yield (%)
Cs₂CO₃Acetonitrile8095
K₃PO₄Acetonitrile8092
K₂CO₃Toluene11075
Reaction Conditions: 4-bromoanisole (1.0 mmol), 4-methoxyphenol (1.0 mmol), CuI (10 mol%), N,N-dimethylglycine (10 mol%), base (2.0 equiv), solvent (0.6 mL). Data adapted from[2].
Substrate Scope and Limitations

Q7: My starting materials are sterically hindered. What strategies can I use to improve the yield?

Steric hindrance can significantly reduce reaction rates. For sterically demanding substrates, increasing the reaction temperature and using bulkier, more electron-rich phosphine ligands (in the case of Buchwald-Hartwig coupling) can be beneficial. For Ullmann reactions, higher temperatures may also be required.

Q8: Are there any functional groups that are incompatible with these reactions?

Both Ullmann and Buchwald-Hartwig reactions are generally tolerant of a wide range of functional groups. However, substrates with acidic protons (e.g., unprotected carboxylic acids or amides) may require an additional equivalent of base. Highly nucleophilic functional groups may also compete in the reaction.

Experimental Protocols

General Protocol for Ullmann Diaryl Ether Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Workflow for Ullmann Synthesis

UllmannWorkflow setup Reaction Setup (Oven-dried flask, inert atmosphere) reagents Add Reagents (Aryl halide, phenol, base, Cu catalyst, ligand) setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat to Reaction Temperature (e.g., 80-120 °C) solvent->reaction monitor Monitor Progress (TLC, GC) reaction->monitor workup Workup (Cool, dilute, filter) monitor->workup purify Purification (Column chromatography) workup->purify

Caption: A typical experimental workflow for the Ullmann diaryl ether synthesis.

Procedure:

  • Reactant Preparation: To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), phenol (1.2 mmol), K₂CO₃ (2.0 mmol), and CuI (0.05 mmol, 5 mol %) and the appropriate ligand (e.g., N,N-dimethylglycine, 10 mol %).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the reaction vessel.

  • Reaction: Heat the mixture to the desired temperature (e.g., 110 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

General Protocol for Buchwald-Hartwig Diaryl Ether Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Catalytic Cycle of Buchwald-Hartwig Diaryl Ether Synthesis

BuchwaldHartwigCycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)(X)L_n oxidative_addition->pd_intermediate ligand_exchange Ligand Exchange pd_intermediate->ligand_exchange Ar'-OH, Base phenoxide_complex Ar-Pd(II)(OAr')L_n ligand_exchange->phenoxide_complex reductive_elimination Reductive Elimination phenoxide_complex->reductive_elimination reductive_elimination->pd0 Ar-O-Ar'

Caption: Catalytic cycle of the Buchwald-Hartwig diaryl ether synthesis.

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol %), the phosphine ligand (e.g., XPhos, 6 mol %), and the base (e.g., K₃PO₄, 2.0 mmol) to an oven-dried reaction vessel.

  • Reactant Addition: Add the aryl halide (1.0 mmol) and the phenol (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup and Purification: Follow a similar workup and purification procedure as described for the Ullmann synthesis.

Data Presentation

Table 3: Effect of Ligand on Buchwald-Hartwig C-O Coupling Yield

LigandR¹ in LigandYield (%)
L7Cyclopentyl22
L8Cyclohexyl54
L9Cycloheptyl19
L10Cyclohexyl32
L12tert-Butyl0
Reaction Conditions: 2-bromo-p-xylene and o-cresol coupling. Data sourced from[5].

Table 4: Substrate Scope for Ullmann Synthesis in a Non-Polar Solvent

Aryl BromidePhenolYield (%)
4-Bromobenzonitrilep-Cresol85.2
4-Bromoacetophenonep-Cresol82.5
2-Bromonaphthalenep-Cresol68.3
4-Bromotoluenep-Cresol21.4
Reaction Conditions: Aryl bromide (1.0 mmol), p-cresol (1.2 mmol), CuIPPh₃ (5 mol %), K₂CO₃ (2.0 mmol), toluene, 100 °C. Data sourced from[7].

References

Technical Support Center: Copper-Catalyzed C-O Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in copper-catalyzed C-O coupling reactions, such as the Ullmann condensation.

Frequently Asked Questions (FAQs)

Q1: My copper-catalyzed C-O coupling reaction shows low or no conversion. What are the common causes?

Low or no conversion in a copper-catalyzed C-O coupling reaction can stem from several factors, ranging from the quality of reagents and catalyst system to the reaction conditions. The most common culprits include:

  • Inactive Catalyst: The copper source or ligand may be old, oxidized, or of poor quality.

  • Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates.

  • Suboptimal Base: The base may be too weak to deprotonate the alcohol or too strong, leading to side reactions.

  • Poor Solvent Choice: The solvent may not effectively solubilize the reactants or may interfere with the catalytic cycle.

  • Low Reaction Temperature: Traditional Ullmann reactions often require high temperatures, and modern ligand-assisted versions still need sufficient thermal energy.[1]

  • Impure Starting Materials: The presence of impurities in the aryl halide or the alcohol can poison the catalyst or lead to unwanted side reactions.

Q2: I am observing significant dehalogenation of my aryl halide. How can I minimize this side reaction?

Dehalogenation, the reduction of the aryl halide to the corresponding arene, is a common side reaction.[1] It is often favored when the desired coupling is slow. To minimize dehalogenation:

  • Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents and maintain a strictly inert atmosphere (e.g., nitrogen or argon). Trace water can be a hydrogen source for dehalogenation.[1]

  • Screen Solvents: Some solvents are more prone to acting as hydrogen donors. Consider switching to a different anhydrous solvent.[1]

  • Increase Reaction Rate: Optimizing the ligand, base, and temperature to accelerate the C-O coupling can outcompete the dehalogenation pathway.

Q3: How does the choice of aryl halide affect the reaction outcome?

The reactivity of the aryl halide is a critical factor. The general reactivity trend is Aryl-I > Aryl-Br > Aryl-Cl.[1]

  • Aryl Iodides are the most reactive and are often used in traditional Ullmann conditions.

  • Aryl Bromides are also effective, especially with modern catalyst systems.

  • Aryl Chlorides are the least reactive due to the strong C-Cl bond and often require more specialized and active catalyst systems to achieve good yields.[2]

Electron-withdrawing groups on the aryl halide can increase its reactivity, while electron-donating groups may decrease it.[1]

Troubleshooting Guides

Problem 1: Low or No Product Yield

If you are experiencing low or no yield, follow this troubleshooting workflow:

LowYieldTroubleshooting start Low or No Yield check_reagents 1. Verify Reagent Quality & Purity start->check_reagents check_catalyst 2. Evaluate Catalyst System check_reagents->check_catalyst Reagents OK sub_reagents • Use fresh, pure starting materials • Ensure anhydrous solvents & reagents • Check for potential inhibitors check_reagents->sub_reagents check_conditions 3. Optimize Reaction Conditions check_catalyst->check_conditions Catalyst OK sub_catalyst • Use fresh Cu(I) salt • Screen different ligands • Vary Cu/ligand ratio check_catalyst->sub_catalyst analyze_byproducts 4. Analyze Byproducts check_conditions->analyze_byproducts Still Low Yield success Improved Yield check_conditions->success Yield Improved sub_conditions • Screen different bases • Screen different solvents • Optimize temperature • Check reaction time check_conditions->sub_conditions analyze_byproducts->check_reagents Identify new issues sub_byproducts • Identify side products (e.g., dehalogenation) • Adjust conditions to minimize side reactions analyze_byproducts->sub_byproducts

Caption: Troubleshooting workflow for low yields.

Detailed Troubleshooting Steps

Reagent Quality and Purity

The quality of your starting materials is paramount. Impurities can have a significant impact on the reaction outcome.[3]

  • Action:

    • Assess the purity of your aryl halide and alcohol using techniques like NMR or GC. Commercially available starting materials can contain inhibitors or degradation products.[4]

    • Use freshly dried, anhydrous solvents.

    • Ensure all reagents are handled under an inert atmosphere to prevent degradation.

Catalyst System: Copper Source and Ligand

The combination of the copper source and the ligand is the heart of the catalytic cycle.

  • Copper Source:

    • Common Issue: Copper(I) salts can oxidize to inactive Copper(II) species.

    • Troubleshooting:

      • Use a fresh bottle of the copper salt (e.g., CuI, CuBr, Cu₂O).[5]

      • Consider adding a reducing agent if you suspect oxidation.

  • Ligand:

    • Common Issue: The chosen ligand may not be optimal for your specific substrates. The development of new ligands has been crucial for improving the scope and mildness of C-O coupling reactions.[6][7]

    • Troubleshooting:

      • Screen a variety of ligand types. Diamines, phenanthrolines, amino acids, and 1,3-diketones are common classes of ligands for these reactions.[7][8]

      • Vary the copper-to-ligand ratio.

Table 1: Comparison of Common Ligands for Copper-Catalyzed C-O Coupling

Ligand TypeExampleTypical Reaction ConditionsAdvantagesDisadvantages
Diamine N,N'-DimethylethylenediamineMild conditions, often lower temperatures (80-110 °C)Readily available, effective for a range of substrates.[7]Can be sensitive to steric hindrance.
Phenanthroline 1,10-PhenanthrolineCan be effective for challenging couplingsRobust and well-studiedCan sometimes require higher temperatures.
Amino Acid L-ProlineOften used in "ligand-free" systems where it acts as the true ligandInexpensive, environmentally friendlyMay have limited scope for complex substrates.
Oxalamide Oxalic DiamidesCan enable reactions with aryl chlorides and at low catalyst loadingsHigh turnover numbers, long-lived catalysts.[6]May be more synthetically complex.
Reaction Conditions: Base, Solvent, and Temperature
  • Base:

    • Common Issue: The base is crucial for deprotonating the alcohol, but an inappropriate choice can hinder the reaction.

    • Troubleshooting:

      • Screen common inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[9]

      • For sensitive substrates, consider weaker organic bases.

      • Ensure the base is finely powdered and dry.

  • Solvent:

    • Common Issue: The solvent affects the solubility of reactants and the stability of the catalytic species.

    • Troubleshooting:

      • Commonly used polar aprotic solvents include DMF, DMSO, and dioxane.[2][10]

      • For less polar substrates, toluene or xylene may be effective.

      • Ensure the solvent is anhydrous.

Table 2: Influence of Solvents on C-O Coupling

SolventPolarityTypical Temperature Range (°C)Notes
DMF Polar Aprotic100 - 150Good solubilizing properties, but can be difficult to remove.
DMSO Polar Aprotic80 - 160High boiling point, excellent solvent for many substrates.[5]
Dioxane Nonpolar80 - 110Lower boiling point, can be a good choice for milder conditions.[10]
Toluene Nonpolar100 - 120Useful for less polar substrates, azeotropically removes water.
  • Temperature:

    • Common Issue: Insufficient temperature can lead to slow or stalled reactions.

    • Troubleshooting:

      • Gradually increase the reaction temperature in increments of 10-20 °C.

      • Be aware that excessively high temperatures can lead to catalyst decomposition and side reactions.[1] Modern ligand systems often allow for lower reaction temperatures.[1]

Experimental Protocols

General Protocol for a Ligand-Assisted Copper-Catalyzed C-O Coupling

This protocol is a general starting point and should be optimized for specific substrates.

ExperimentalWorkflow prep 1. Preparation (Flame-dry flask, inert atm) reagents 2. Add Reagents (Aryl halide, alcohol, base, ligand, Cu(I) salt, solvent) prep->reagents reaction 3. Reaction (Heat to temp, stir) reagents->reaction workup 4. Workup (Cool, filter, extract) reaction->workup purify 5. Purification (Column chromatography) workup->purify

Caption: General experimental workflow.

Materials:

  • Aryl halide (1.0 mmol)

  • Alcohol (1.2 mmol)

  • Copper(I) salt (e.g., CuI, 0.05 - 0.1 mmol, 5-10 mol%)

  • Ligand (e.g., N,N'-Dimethylethylenediamine, 0.1 - 0.2 mmol, 10-20 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Dioxane, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add the aryl halide, alcohol, base, ligand, and copper(I) salt.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 110 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Di-p-tolyl Ether Storage and Peroxide Prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the safe handling and storage of di-p-tolyl ether. This guide is designed for researchers, scientists, and drug development professionals who utilize this and other peroxide-forming chemicals in their work. Our goal is to provide you with the technical knowledge and practical steps necessary to mitigate the significant risks associated with peroxide formation, ensuring the safety of your laboratory personnel and the integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: What are ether peroxides and why are they dangerous?

A: Ether peroxides are a class of highly unstable and explosive compounds that form when ethers, such as this compound, are exposed to atmospheric oxygen.[1][2] This process, known as autoxidation, is a slow, free-radical chain reaction that can occur even in unopened containers that were packaged in the presence of air.[1][3]

The primary danger lies in their extreme sensitivity to heat, friction, or mechanical shock.[4][5] When peroxides accumulate and become concentrated—a common occurrence during distillation or simple evaporation—they can detonate with violent force.[2][6][7] Incidents involving peroxide-containing ethers have led to serious laboratory accidents, including explosions, injuries, and fatalities.[6] It is critical to treat any container of a peroxide-forming ether with suspicion, especially if its age or storage history is unknown. If crystals are observed in the liquid or around the cap, the container should be considered extremely hazardous and not be moved.[4][8]

Q2: How does this compound form peroxides?

A: Like other ethers, this compound forms peroxides via a free-radical autoxidation mechanism.[1][9] The process is generally understood to proceed in three stages:

  • Initiation: A free radical (from light, heat, or an impurity) abstracts a hydrogen atom from a carbon atom adjacent to the ether's oxygen. This creates a carbon-based radical.[1][9]

  • Propagation: This carbon radical reacts with molecular oxygen (O₂) to form a peroxy radical. This highly reactive peroxy radical then abstracts a hydrogen atom from another ether molecule, forming a hydroperoxide and a new carbon radical, which continues the chain reaction.[1][9]

  • Termination: The reaction chain is terminated when two radicals combine to form a non-radical product.[1]

This chain reaction means that once initiated, the formation of peroxides can continue as long as oxygen is present, leading to a dangerous accumulation over time.[1]

Q3: What are the ideal storage conditions for this compound to minimize peroxide formation?

A: Proper storage is the first and most critical line of defense. To minimize peroxide formation, you must control the factors that accelerate it: air and light.[2][4]

  • Containers: Store this compound in its original, air-impermeable, light-resistant container (e.g., amber glass bottles or metal cans).[4][10] The iron in steel containers can act as a peroxide inhibitor for some ethers.[4]

  • Atmosphere: If possible, store the ether under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[2][11] After opening and using the ether, flushing the headspace of the container with an inert gas before re-sealing is a highly effective practice.[12]

  • Environment: Store containers in a cool, dark, and dry area, away from heat and sunlight.[10][13] Use a designated flammable materials storage cabinet.[10]

  • Labeling: This is a non-negotiable safety step. Every container of a peroxide-forming chemical must be clearly labeled with:

    • Date Received

    • Date Opened[4][10]

    • Date for mandatory testing/disposal.[2]

Q4: Should I add a chemical inhibitor to my this compound?

A: Many commercial ethers are supplied with an inhibitor, such as Butylated Hydroxytoluene (BHT), to slow the rate of peroxide formation.[5][14] BHT works by "scavenging" the free radicals that propagate the autoxidation chain reaction.[5][15][16]

  • When to Use: If you purchase uninhibited this compound, or if you purify the ether (e.g., by distillation, which removes the inhibitor), you should add an inhibitor like BHT (typically 0.001% to 0.01%) if you plan to store it.[5][17][18]

  • Important Limitation: Inhibitors are consumed over time and do not remove peroxides that have already formed.[5][14] They only slow down new formation. Therefore, inhibited ethers still require periodic testing.

Troubleshooting Guide: Peroxide Detection & Removal

This section provides actionable protocols for testing for and removing peroxides. Always perform these procedures in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves.[8][10]

Q5: How do I know if my this compound contains peroxides?

A: Visual inspection is the first step. If you see crystals, a viscous oily layer, or discoloration, DO NOT handle or open the container. [4][10] Treat it as a potential bomb and contact your institution's Environmental Health & Safety (EHS) office immediately for emergency disposal.[10]

If the liquid appears normal, you must test it chemically. All peroxide-forming chemicals must be tested before any distillation or evaporation procedure, regardless of age.[2][7] It is also best practice to test before each use if the container has been open for an extended period.[19]

MethodPrincipleSensitivityProsCons
Peroxide Test Strips Colorimetric reaction on a paper strip.~1-100 ppmFast, convenient, semi-quantitative.[6][17]May not detect all peroxide types; requires brief immersion in water or breath moisture to develop.[6]
Potassium Iodide (KI) Test Peroxides oxidize iodide (I⁻) to iodine (I₂), creating a yellow-brown color.[2][6]~10-100 ppmSimple, uses common lab reagents.Can give false positives; color development can be slow.[20]
Ferrous Thiocyanate Test Peroxides oxidize Fe²⁺ to Fe³⁺, which forms a red complex with thiocyanate.HighVery sensitive.Reagent is more complex to prepare.[20]
  • In a chemical fume hood, add 1 mL of the this compound to be tested to a test tube.

  • Add 1 mL of glacial acetic acid.[2]

  • Add approximately 0.1 g of potassium iodide (KI) or sodium iodide (NaI) crystals.[2][16]

  • Gently mix the solution.

  • Interpret Results:

    • No color change: Peroxides are likely absent or below the detection limit.

    • Pale Yellow: Low concentration of peroxides present.

    • Yellow to Brown: Significant concentration of peroxides present.[16][21] The ether should be treated or disposed of.

Peroxide_Workflow cluster_storage In Storage cluster_eval Pre-Use Evaluation cluster_action Action A Stored this compound (Date Received/Opened Marked) B Visually Inspect Container (Crystals, Cloudiness?) A->B C Perform Chemical Test for Peroxides B->C  No visible hazards I DANGER! Do Not Move or Open. Contact EHS Immediately. B->I  Yes, hazards visible D Peroxides Detected? C->D E Safe for Use (Record Test Date) D->E  No (< 25 ppm) F Quantify Peroxide Level (e.g., >100 ppm?) D->F  Yes G Proceed to Peroxide Removal Protocol F->G  No (25-100 ppm) H DANGER: High Peroxide Level! DO NOT USE. Contact EHS for Disposal. F->H  Yes (> 100 ppm)

Caption: Decision workflow for handling stored this compound.

Q6: My ether tested positive for peroxides. How can I safely remove them?

A: If peroxide levels are low to moderate (generally < 100 ppm), you can use a chemical reduction method or column chromatography to purify the ether.[2] If levels are high (>100 ppm) or crystals are present, do not attempt removal; contact EHS for disposal.[2]

This method is effective for reducing peroxides to harmless alcohols.[22][23]

  • Prepare the Reducing Solution: Freshly prepare a solution of 60 g of ferrous sulfate (FeSO₄·7H₂O) in 100 mL of water, and carefully add 6 mL of concentrated sulfuric acid.[7][8]

  • Extraction: In a separatory funnel inside a fume hood, add the peroxide-containing this compound. Add approximately 20 mL of the ferrous sulfate solution for each 1 L of ether.[6]

  • Shake Gently: Stopper the funnel and shake gently, venting frequently to release any pressure. Overly vigorous shaking is not necessary.

  • Separate Layers: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Wash: Wash the ether layer with water to remove any residual acid.

  • Dry: Dry the purified ether over an appropriate drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Re-test: After treatment, re-test a small aliquot of the ether to confirm that the peroxides have been removed.

  • Add Inhibitor: Add BHT or another suitable inhibitor to the purified ether before returning it to a properly labeled storage container. Remember that purification removes any original inhibitor.[6]

This method physically adsorbs peroxides and is convenient for both water-soluble and insoluble ethers.[7][8]

  • Prepare Column: In a fume hood, pack a chromatography column with activated basic alumina (approximately 100 g of alumina per 1 L of ether).

  • Elute: Pass the this compound through the column, collecting the purified eluent.

  • Re-test & Inhibit: Re-test the purified ether for peroxides and add an inhibitor before storage.

  • Decontaminate Alumina: CRITICAL: The alumina column now contains concentrated peroxides and is a hazard.[7][8] Do not allow it to dry out.[8] Immediately after use, flush the column with a dilute acidic solution of ferrous sulfate or potassium iodide to destroy the adsorbed peroxides before disposal.[7]

References

Technical Support Center: Ditolyl Ether High-Temperature Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing high-temperature reactions using ditolyl ether. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively utilizing this high-temperature solvent.

Frequently Asked Questions (FAQs)

Q1: What is ditolyl ether, and why is it used for high-temperature reactions?

A1: Ditolyl ether is an aromatic ether that exists as several isomers (o-, m-, p-). It is valued in a laboratory and industrial setting for its high boiling point and excellent thermal stability.[1] These properties make it a suitable solvent or heat transfer fluid for chemical reactions that require sustained, high temperatures, often in the range of 250-300°C.[1][2][3] Unlike lower boiling point ethers, it allows for reactions to be conducted at atmospheric pressure at temperatures where many other solvents would require a pressurized vessel.

Q2: What are the key physical and chemical properties of ditolyl ether?

A2: The properties of ditolyl ether make it ideal for high-temperature applications. Key quantitative data are summarized below.

PropertyValue
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
Boiling Point ~285 °C (lit.)[1][2][3]
Melting Point ~47-49 °C (lit.)[1][2][3]
Flash Point >110 °C (>230 °F)[1][2]
Density ~1.034 g/cm³ at 20°C[2][3]
Appearance Colorless liquid or solid[1]

Q3: What are the primary safety precautions for handling ditolyl ether?

A3: Handling ditolyl ether, especially at high temperatures, requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side-shields or goggles, and a flame-resistant lab coat.[4][5]

  • Ventilation: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[4][5]

  • Ignition Sources: Keep away from open flames, sparks, and hot surfaces, as the vapor can be combustible, although it has a high flash point.

  • Thermal Burns: The primary hazard is severe burns from the high-temperature liquid. Use thermal gloves when handling hot apparatus and ensure equipment is properly secured.

  • Spill Management: In case of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[4] Do not allow the product to enter drains.[4][5]

Q4: How should ditolyl ether be properly stored and disposed of?

A4: Proper storage and disposal are critical for safety and environmental compliance.

  • Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.[4]

  • Disposal: Dispose of waste ditolyl ether and contaminated materials as hazardous chemical waste through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[5]

Troubleshooting Guide

Q5: My reaction is proceeding very slowly or not at all. What are the common causes?

A5: Sluggish reaction rates at high temperatures can be due to several factors.

  • Insufficient Temperature: Verify the reaction temperature using a calibrated thermometer or thermocouple placed directly in the reaction mixture. The external temperature of the heating mantle may not reflect the internal temperature.

  • Poor Heat Transfer: Ensure efficient stirring to maintain a homogenous temperature throughout the reaction vessel. For very viscous mixtures, an overhead mechanical stirrer is more effective than a magnetic stir bar.

  • Reactant Purity: Impurities in starting materials can inhibit catalysts or interfere with the reaction. Confirm the purity of your reactants using appropriate analytical techniques.

  • Catalyst Deactivation: If using a catalyst, it may have deactivated at the high operating temperature. Consider adding the catalyst in portions or using a more thermally stable variant.

Q6: I am observing a sudden and uncontrolled pressure increase in my sealed reactor. What should I do and what could be the cause?

A6: A rapid pressure increase is a critical safety event indicating a potential runaway reaction or thermal decomposition. Immediate action is required.

Immediate Actions:

  • Immediately remove the heat source.

  • If possible and safe, apply cooling to the exterior of the reactor (e.g., with an ice bath).

  • Evacuate the immediate area and alert safety personnel. Do not attempt to vent the reactor manually unless you have a pre-approved and tested emergency procedure.

Potential Causes:

  • Thermal Decomposition: One or more of the reactants, intermediates, products, or even the solvent itself may be decomposing, generating gaseous byproducts. The thermal degradation of ethers and other organic molecules can accelerate rapidly at high temperatures.[6]

  • Exothermic Runaway: The reaction itself may be highly exothermic, and the heat generated is not being removed quickly enough, leading to an uncontrolled increase in temperature and pressure.

  • Side Reactions: Unwanted side reactions may become significant at elevated temperatures, producing gas.

cluster_0 Troubleshooting Pressure Buildup start Sudden Pressure Increase Detected action_1 IMMEDIATELY Remove Heat Source start->action_1 action_2 Apply External Cooling (If Safe) action_1->action_2 action_3 Evacuate Area & Alert Safety Personnel action_2->action_3 investigate Investigate Cause (After Stabilization) action_3->investigate Post-Incident cause_1 Thermal Decomposition? investigate->cause_1 Check TGA/DSC data cause_2 Runaway Exotherm? investigate->cause_2 Review reaction enthalpy cause_3 Side Reaction? investigate->cause_3 Analyze headspace gas remedy_1 Lower Reaction Temperature Review Reactant Stability cause_1->remedy_1 remedy_2 Improve Heat Removal Use Semi-Batch Addition cause_2->remedy_2 remedy_3 Monitor by GC/NMR Optimize Conditions cause_3->remedy_3

Caption: Troubleshooting workflow for a pressure increase event.

Q7: How can I effectively remove the high-boiling ditolyl ether solvent after my reaction is complete?

A7: Removing a high-boiling solvent like ditolyl ether can be challenging.

  • High-Vacuum Distillation: The most direct method is distillation under high vacuum. A good vacuum pump and appropriate glassware are necessary to lower the boiling point to a manageable temperature and prevent product decomposition.

  • Solvent Extraction: If your product has significantly different solubility properties than ditolyl ether, extraction may be an option. For example, if the product is soluble in a non-polar solvent like hexane and ditolyl ether is not, you can precipitate the product or extract it. This often requires finding a solvent in which your product is soluble but the ditolyl ether is not, or vice-versa.

  • Crystallization/Precipitation: If the product is a solid at room temperature, it may be possible to crystallize it directly from the ditolyl ether solution upon cooling. Alternatively, an anti-solvent (a solvent in which your product is insoluble) can be added to precipitate the product.

Q8: Are there any common materials that are incompatible with hot ditolyl ether?

A8: While ditolyl ether is relatively inert, material compatibility at high temperatures is crucial for reactor integrity.

  • Elastomers and Plastics: Many common laboratory plastics and elastomers (e.g., natural rubber, PVC, neoprene) will degrade, soften, or dissolve at the operating temperatures of ditolyl ether. For seals and gaskets, use chemically resistant materials rated for high temperatures, such as PTFE, Kalrez®, or graphite composites.

  • Metals: Ditolyl ether is generally compatible with stainless steel and other common reactor materials. However, always consult a detailed chemical compatibility chart for your specific alloy and operating conditions.[7][8][9]

  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as this can lead to a vigorous and potentially explosive reaction, especially at elevated temperatures.

Experimental Protocols

General Protocol for a High-Temperature Reaction in Ditolyl Ether under an Inert Atmosphere

This protocol provides a general methodology. Specific temperatures, reaction times, and reactant stoichiometry must be optimized for your specific transformation.

1. Apparatus Setup:

  • Assemble a three-neck round-bottom flask equipped with a magnetic stir bar (or overhead stirrer), a reflux condenser, a thermocouple adapter with a probe, and a septum for reagent addition.
  • Ensure all glassware is dry and free of contaminants.
  • Connect the top of the condenser to a bubbler or an inert gas line (e.g., Nitrogen or Argon).
  • Place the flask in a heating mantle that is appropriately sized.

2. Inert Atmosphere Purge:

  • Purge the system with an inert gas for 15-30 minutes to remove oxygen and moisture. Maintain a slight positive pressure of the inert gas throughout the reaction.

3. Reagent Addition:

  • Add the ditolyl ether solvent and any solid reactants to the flask.
  • Begin stirring.
  • Liquid reactants can be added via syringe through the septum. For additions at high temperatures, use a syringe pump for slow, controlled addition to manage any exotherms.

4. Reaction Execution:

  • Slowly heat the mixture to the target temperature while monitoring the internal thermocouple.
  • Monitor the reaction progress using an appropriate technique (e.g., taking small aliquots for TLC, GC, or NMR analysis).[10]

5. Workup and Product Isolation:

  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
  • Choose an appropriate method for product isolation as described in Q7 (e.g., vacuum distillation, extraction, or crystallization).

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// Edges prep -> purge [color="#5F6368"]; purge -> add_reagents [color="#5F6368"]; add_reagents -> heat [color="#5F6368"]; heat -> monitor [color="#5F6368"]; monitor -> complete [color="#5F6368"]; complete -> cool [label="Yes", color="#34A853"]; complete -> monitor [label="No", color="#EA4335"]; cool -> workup [color="#5F6368"]; workup -> end_node [color="#5F6368"]; }

Caption: General experimental workflow for high-temperature reactions.

References

Technical Support Center: Addressing Solubility Issues of Reactants in Di-p-tolyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with reactants in di-p-tolyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a high-boiling (285 °C), non-polar, aromatic solvent.[1][2] Based on the principle of "like dissolves like," it is most effective at dissolving non-polar to moderately polar organic compounds.[3][4] It is particularly well-suited for dissolving other aromatic and hydrocarbon-based reactants. However, highly polar or ionic compounds will likely exhibit poor solubility. Its water solubility is extremely low (2.82 mg/L at 20°C).[1]

Q2: My reactant is a polar organic molecule. Will it dissolve in this compound?

Highly polar reactants are expected to have limited solubility in the non-polar this compound. The presence of multiple polar functional groups (e.g., -OH, -COOH, -NH2) and a low number of carbon atoms generally leads to poor solubility in non-polar solvents.[5] However, larger molecules with both polar functional groups and significant non-polar regions may exhibit partial solubility, especially at elevated temperatures.

Q3: Are there any common reaction types where this compound is used as a solvent?

Yes, this compound is utilized in high-temperature reactions such as the Ullmann condensation for the synthesis of diaryl ethers and the Suzuki-Miyaura cross-coupling reaction.[6][7][8] These reactions often involve aryl halides and other relatively non-polar to moderately polar reactants that are soluble in this solvent at elevated temperatures.

Q4: Can increasing the temperature always solve solubility issues in this compound?

Increasing the temperature is a common and often effective method to enhance the solubility of solids in liquids. Given this compound's high boiling point, there is significant scope for heating to improve dissolution. However, the thermal stability of the reactants must be considered. Sensitive molecules may decompose at the high temperatures required for dissolution.

Q5: What is sonication and can it help dissolve my reactants in this compound?

Sonication uses high-frequency sound waves to induce acoustic cavitation in the solvent, a process of forming and collapsing microscopic bubbles.[9][10] This generates localized high pressure and temperature, which can break down solid agglomerates and enhance mass transfer, thereby accelerating dissolution and potentially increasing solubility.[11][12] It can be a valuable technique for compounds that are slow to dissolve even at elevated temperatures.

Q6: When should I consider using a co-solvent with this compound?

A co-solvent can be beneficial when a reactant has very poor solubility in pure this compound, particularly if the reactant has a higher polarity. A small amount of a miscible, more polar, high-boiling solvent can be added to increase the overall polarity of the solvent system and improve the solubility of the polar reactant. Care must be taken to ensure the co-solvent is stable at the reaction temperature and does not interfere with the desired chemical transformation.

Q7: What is Phase Transfer Catalysis (PTC) and how can it be applied with this compound?

Phase Transfer Catalysis is a technique used for reactions where the reactants are in different, immiscible phases, such as a solid or aqueous salt and an organic solution.[13] A phase transfer catalyst, often a quaternary ammonium salt or a crown ether, transports an ionic reactant from the solid/aqueous phase into the organic phase (this compound) where it can react with the other substrate.[13] This is particularly useful for reacting ionic nucleophiles, which are insoluble in non-polar solvents, with organic electrophiles that are soluble in this compound.

Troubleshooting Guides

Issue 1: Solid reactant is not dissolving in this compound, even with heating and stirring.

Possible Causes:

  • High Polarity of the Reactant: The reactant may be too polar to dissolve in the non-polar this compound.

  • Insufficient Temperature: The temperature may not be high enough to overcome the lattice energy of the solid.

  • Large Particle Size: Large crystals have a smaller surface area-to-volume ratio, slowing down dissolution.

Solutions:

  • Increase Temperature: Gradually increase the temperature of the mixture while stirring, up to the boiling point of this compound if the reactant is thermally stable.

  • Particle Size Reduction: Grind the solid reactant into a fine powder before adding it to the solvent to increase the surface area for dissolution.

  • Introduce a Co-solvent: Add a small amount of a compatible, high-boiling, more polar solvent (e.g., NMP, DMF, or sulfolane) to increase the polarity of the solvent mixture. Start with a small percentage (e.g., 5-10% v/v) and observe for dissolution.

  • Utilize Sonication: If available, use an ultrasonic bath or probe to apply sonic energy to the mixture. This can aid in breaking up solid particles and enhancing dissolution.[11]

Issue 2: One of my reactants is an ionic salt and is completely insoluble in this compound.

Possible Cause:

  • Incompatibility of Phases: Ionic compounds are generally insoluble in non-polar organic solvents.

Solution:

  • Implement Phase Transfer Catalysis (PTC):

    • Select a suitable phase transfer catalyst. Quaternary ammonium salts (e.g., tetrabutylammonium bromide) are common choices. Crown ethers can be used to solubilize alkali metal cations.[13]

    • Add the ionic reactant as a solid or a concentrated aqueous solution.

    • Add a catalytic amount of the phase transfer catalyst to the reaction mixture.

    • Vigorous stirring is crucial to maximize the interfacial area between the phases.[14]

Issue 3: Reactants dissolve initially at high temperature but precipitate out upon cooling.

Possible Cause:

  • Temperature-Dependent Solubility: The reactant has low solubility at lower temperatures.

Solutions:

  • Maintain Higher Reaction Temperature: Ensure the reaction is carried out at a temperature where all components remain in solution.

  • Modify the Solvent System: Consider using a co-solvent system that provides better solubility at lower temperatures.

  • Hot Filtration: If the product is also soluble at high temperatures and precipitates upon cooling, this property can be exploited for purification through hot filtration to remove insoluble impurities, followed by crystallization of the product upon cooling.

Data Presentation

Table 1: Qualitative Solubility of Reactant Classes in this compound

Reactant ClassGeneral PolarityExpected Solubility in this compoundNotes
Aryl HalidesNon-polar to Moderately PolarGood to ExcellentGenerally soluble in aromatic solvents.[4][15]
Aromatic HydrocarbonsNon-polarExcellent"Like dissolves like" principle.
Aliphatic HydrocarbonsNon-polarGoodSoluble in non-polar solvents.
Amines (higher MW)Moderately PolarFair to GoodHigher molecular weight amines with larger alkyl/aryl groups are soluble in solvents like ether and benzene.[3][16][17]
Amines (lower MW)PolarPoorLower molecular weight amines are more polar and less soluble in non-polar solvents.[3][16]
PhenolsModerately PolarFair to GoodThe aromatic ring enhances solubility in an aromatic solvent.
Carboxylic AcidsPolarPoor to FairSolubility depends on the size of the non-polar part of the molecule. Dimerization can affect solubility.
Alcohols (higher MW)Moderately PolarFairThe non-polar carbon chain aids solubility.
Ionic SaltsIonicInsolubleRequires techniques like Phase Transfer Catalysis.

Note: This table provides general guidelines. Actual solubility can vary significantly based on the specific structure of the molecule, temperature, and the presence of other substances.

Experimental Protocols

Protocol 1: Enhancing Solubility using a Co-solvent System
  • Initial Dissolution Attempt: In the reaction vessel, attempt to dissolve the poorly soluble reactant in this compound by stirring at the desired reaction temperature for 15-20 minutes.

  • Co-solvent Selection: Choose a high-boiling, polar, aprotic co-solvent that is miscible with this compound and inert to the reaction conditions (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or sulfolane).

  • Co-solvent Addition: While maintaining the temperature and stirring, add the co-solvent dropwise to the mixture.

  • Observation: Monitor the mixture for signs of dissolution. Continue adding the co-solvent in small increments (e.g., 1-2% of the total volume at a time) until the reactant fully dissolves.

  • Record Solvent Ratio: Note the final volume ratio of this compound to the co-solvent. This ratio should be maintained for consistency in scaled-up reactions.

  • Proceed with Reaction: Once a homogeneous solution is achieved, add the remaining reactants and proceed with the synthesis.

Protocol 2: Dissolution of a Solid Reactant using Sonication
  • Preparation: Place the solid reactant and this compound in a reaction vessel suitable for sonication.

  • Sonication Setup: Place the vessel in an ultrasonic bath or, for more efficient energy transfer, immerse an ultrasonic probe into the mixture.

  • Operation: Turn on the sonicator. The power and duration will depend on the specific material and volume. If possible, monitor the temperature of the mixture as sonication can cause heating.

  • Monitoring: Visually inspect the mixture for dissolution. Continue sonication until the solid is fully dissolved or no further dissolution is observed.

  • Combined Approach: For particularly stubborn reactants, sonication can be combined with heating. Use a heated ultrasonic bath or heat the reaction vessel by other means while sonicating.

  • Reaction Commencement: Once the reactant is dissolved, remove the vessel from the sonicator (if applicable) and proceed with the reaction.

Protocol 3: Implementation of Phase Transfer Catalysis (PTC)
  • Reactant and Solvent Addition: To the reaction vessel, add the reactant that is soluble in this compound and the this compound solvent itself.

  • Addition of Insoluble Reactant: Add the ionic reactant, either as a fine powder or a concentrated aqueous solution.

  • Catalyst Addition: Add a catalytic amount (typically 1-5 mol%) of the chosen phase transfer catalyst (e.g., tetrabutylammonium bromide).

  • Vigorous Stirring: Begin high-speed mechanical or magnetic stirring to ensure efficient mixing of the phases and maximize the interfacial surface area.

  • Heating: Heat the reaction mixture to the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by standard analytical techniques (e.g., TLC, GC, HPLC). PTC reactions can sometimes be significantly faster than their homogeneous counterparts.

  • Work-up: Upon completion, the aqueous and organic phases can be separated. The phase transfer catalyst will typically reside in the organic phase or be distributed between the phases.

Mandatory Visualization

experimental_workflow cluster_start Initial State cluster_methods Troubleshooting Methods cluster_outcome Desired Outcome start Poorly Soluble Reactant in this compound heating Increase Temperature start->heating cosolvent Add Co-solvent start->cosolvent sonication Apply Sonication start->sonication ptc Use Phase Transfer Catalysis (for ionic reactants) start->ptc end Homogeneous Reaction Mixture heating->end cosolvent->end sonication->end ptc->end

Caption: Troubleshooting workflow for addressing solubility issues.

signaling_pathway cluster_organic_phase Organic Phase (this compound) cluster_aqueous_phase Aqueous/Solid Phase RX Organic Reactant (R-X) product Product (R-Y) RX->product QX Catalyst-Leaving Group Pair (Q+X-) RX->QX QY Catalyst-Anion Pair (Q+Y-) QY->RX Nucleophilic Attack NaX Byproduct (Na+X-) QX->NaX Catalyst Regeneration NaY Ionic Reactant (Na+Y-) NaY->QY Anion Exchange

Caption: Logical relationships in Phase Transfer Catalysis.

References

Technical Support Center: Catalyst Deactivation in Ullmann Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting catalyst deactivation in Ullmann ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to diagnose and resolve common issues encountered during these critical C-O bond-forming reactions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying causes of catalyst deactivation, empowering you to develop robust and reproducible synthetic protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding catalyst deactivation in Ullmann ether synthesis.

Q1: My Ullmann reaction has stalled or is giving a low yield. What are the most likely causes related to the catalyst?

A low or non-existent yield is the most common symptom of a failed Ullmann synthesis, and catalyst deactivation is a primary suspect. The active catalytic species is typically a Cu(I) complex.[1] Several factors can lead to its deactivation:

  • Oxidation of the Catalyst: The Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of atmospheric oxygen.

  • Ligand Degradation: The ligand, crucial for stabilizing the copper center and facilitating the catalytic cycle, can degrade under the reaction conditions.

  • Catalyst Poisoning: Impurities in the reagents or solvent can bind to the copper center, inhibiting its catalytic activity.

  • Inappropriate Ligand or Base: The choice of ligand and base is critical and substrate-dependent. An unsuitable combination can lead to the formation of inactive copper species.[1]

  • Product or Byproduct Inhibition: The desired product or inorganic byproducts can sometimes coordinate to the copper catalyst, slowing down or halting the reaction.

Q2: How can I determine if my copper catalyst has been deactivated?

Visual inspection can sometimes offer clues. A color change of the reaction mixture, for instance, from a typical yellow or brown to a green or blue, may indicate the formation of Cu(II) species. However, for a more definitive diagnosis, analytical techniques are necessary. X-ray Photoelectron Spectroscopy (XPS) is a powerful tool to determine the oxidation state of copper on a solid catalyst.[2][3] For homogeneous reactions, changes in the UV-Vis spectrum of the reaction mixture might indicate a change in the copper species.

Q3: What is the role of the ligand in preventing catalyst deactivation?

Ligands play a multifaceted role in the Ullmann reaction. They stabilize the Cu(I) center, prevent its disproportionation or oxidation, and increase its solubility.[1] Furthermore, the ligand modulates the electronic properties of the copper center, facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle. A well-chosen ligand will form a stable and active catalyst complex that is resistant to deactivation under the specific reaction conditions.

Q4: Can a deactivated copper catalyst be regenerated?

In some cases, yes. The feasibility of regeneration depends on the mechanism of deactivation. For instance, if the catalyst has been oxidized to Cu(II), a reducing agent can sometimes regenerate the active Cu(I) species. An electrochemical method for regenerating copper catalysts by reversing the polarity of electrodes has also been reported.[4] However, if the catalyst has undergone irreversible degradation, such as the formation of inactive aggregates or if the ligand has been destroyed, regeneration may not be possible.

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guides to diagnose and resolve specific issues related to catalyst deactivation.

Guide 1: Diagnosing and Mitigating Catalyst Oxidation

Oxidation of the active Cu(I) catalyst to the inactive Cu(II) state is a frequent cause of reaction failure.

Symptoms:

  • The reaction fails to initiate or stalls prematurely.

  • The reaction mixture turns green or blue, characteristic of Cu(II) salts.

Diagnostic Workflow:

A Low Yield or Stalled Reaction B Observe Reaction Color A->B C Green/Blue Color Observed? B->C D Suspect Cu(I) Oxidation C->D Yes E No Significant Color Change C->E No G Confirm with XPS Analysis of Solid Catalyst D->G F Consider Other Deactivation Pathways E->F A Inconsistent Yields or Side Products B Analyze Reaction Mixture by LC-MS and NMR A->B C Compare with Authentic Samples of Starting Materials B->C D Identify Unaccounted for Peaks? C->D E Suspect Ligand Degradation D->E Yes F No Unexpected Peaks D->F No H Characterize Degradation Products by High-Resolution MS and 2D NMR E->H G Investigate Other Deactivation Mechanisms F->G

References

Technical Support Center: Synthesis of 4,4'-Dimethyldiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,4'-dimethyldiphenyl ether. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce 4,4'-dimethyldiphenyl ether?

A1: The two most common methods for synthesizing 4,4'-dimethyldiphenyl ether are the Ullmann condensation and the Williamson ether synthesis. The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide (e.g., 4-iodotoluene) with a phenol (e.g., p-cresol). The Williamson ether synthesis is a nucleophilic substitution reaction between an alkali metal salt of a phenol (a phenoxide, e.g., potassium 4-methylphenoxide) and an aryl halide (e.g., 4-chlorotoluene).

Q2: What are the common side reactions to be aware of during the synthesis of 4,4'-dimethyldiphenyl ether?

A2: For the Ullmann condensation , high reaction temperatures can lead to the formation of byproducts, though specific side reactions for this particular synthesis are not extensively documented in readily available literature. It is crucial to control the temperature and use modern catalytic systems to minimize unwanted reactions.

In the Williamson ether synthesis , the primary side reactions are:

  • E2 Elimination: This is a competing reaction, especially when using sterically hindered aryl halides. However, for the synthesis of diaryl ethers, this is less of a concern as the reaction involves sp2 hybridized carbons where SN2 and E2 reactions do not readily occur.[1]

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation) to form the desired ether or at a carbon atom on the aromatic ring (C-alkylation) to form an alkylated phenol.

Q3: How can I minimize side reactions in the Williamson ether synthesis?

A3: To favor the desired O-alkylation and minimize C-alkylation, it is recommended to use polar aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF). These solvents solvate the cation of the phenoxide, leaving the oxygen atom as a more available nucleophile.

Troubleshooting Guides

Low or No Yield
Symptom Potential Cause Suggested Solution
Ullmann Condensation: Reaction does not proceed or gives a low yield of 4,4'-dimethyldiphenyl ether.Inactive catalyst, inappropriate ligand, unsuitable base or solvent, or low reaction temperature. The electronic properties of the reactants are also important; electron-poor aryl halides and electron-rich phenols tend to provide higher yields.- Ensure the use of an active copper(I) catalyst (e.g., CuI, CuBr, Cu₂O).- Screen different ligands; N,N-dimethylglycine has been shown to be effective in similar reactions.[2] - Use an appropriate base such as K₂CO₃ in non-polar solvents (e.g., toluene) or Cs₂CO₃ in polar aprotic solvents (e.g., acetonitrile).[2] - Ensure the reaction temperature is optimal, typically between 100-110°C for toluene.[2]
Williamson Ether Synthesis: Low conversion of starting materials to 4,4'-dimethyldiphenyl ether.Incomplete deprotonation of p-cresol, low reactivity of the aryl halide.- Use a strong enough base (e.g., KOH, K₂CO₃) to ensure complete formation of the potassium 4-methylphenoxide. - While aryl halides are generally less reactive than alkyl halides in SN2 reactions, the use of a more reactive aryl halide (e.g., aryl iodide > aryl bromide > aryl chloride) can improve the reaction rate.
Presence of Impurities in the Final Product
Symptom Potential Cause Suggested Solution
Presence of unreacted p-cresol in the final product.Incomplete reaction or use of excess p-cresol.- Wash the crude product with an aqueous base solution (e.g., 5% NaOH) during the workup to remove the acidic p-cresol. - Purify the product using column chromatography.
Presence of C-alkylated byproducts.Reaction conditions favoring C-alkylation in the Williamson synthesis.- Change the solvent to a polar aprotic solvent like acetonitrile or DMF to favor O-alkylation.
Discolored product.Formation of colored impurities, possibly from side reactions at high temperatures or oxidation.- Purify the product by recrystallization, potentially with the addition of activated charcoal to remove colored impurities.[3]

Experimental Protocols

Ullmann Condensation for 4,4'-Dimethyldiphenyl Ether

This is a general procedure and may require optimization.

Reactants:

  • 4-Iodotoluene

  • p-Cresol

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., N,N-dimethylglycine)

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (anhydrous)

Procedure:

  • To an oven-dried reaction vessel, add 4-iodotoluene (1.0 mmol), p-cresol (1.2 mmol), Cs₂CO₃ (2.0 mmol), CuI (10 mol %), and the ligand (10 mol %).

  • Add anhydrous acetonitrile.

  • Heat the mixture at 80°C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, monitoring the reaction by TLC or GC.

  • After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Williamson Ether Synthesis for 4,4'-Dimethyldiphenyl Ether

This is a general procedure and may require optimization.

Reactants:

  • p-Cresol

  • Potassium hydroxide (KOH)

  • 4-Chlorotoluene

  • A suitable solvent (e.g., butanone or DMF)

Procedure:

  • In a round-bottom flask, dissolve p-cresol in the chosen solvent.

  • Add finely pulverized potassium carbonate or potassium hydroxide to form the potassium 4-methylphenoxide in situ.

  • Add 4-chlorotoluene to the mixture.

  • Heat the mixture under reflux for several hours, monitoring the reaction by TLC or GC.

  • After cooling, add water and extract the product with an organic solvent (e.g., tert-butyl methyl ether).[4]

  • Wash the organic layer with water and then with a 5% NaOH solution to remove any unreacted p-cresol.[4]

  • Wash with a saturated sodium chloride solution.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Effect of Ligands on a Model Ullmann Diaryl Ether Synthesis
LigandConversion (%) after 24h
N,N-dimethylglycine95
L-Proline85
Salicylaldoxime78
Dimethylglyoxime75
Reaction Conditions: 4-bromoanisole, 4-methoxyphenol, K₃PO₄ (2.0 equiv), CuI (10 mol %), ligand (10 mol %), acetonitrile, 80 °C.

Visualizations

experimental_workflow cluster_ullmann Ullmann Condensation Workflow cluster_williamson Williamson Ether Synthesis Workflow U_Reactants Combine 4-iodotoluene, p-cresol, CuI, ligand, and Cs2CO3 in acetonitrile U_Reaction Heat at 80°C (12-24h) U_Reactants->U_Reaction U_Workup Cool, dilute with ethyl acetate, filter U_Reaction->U_Workup U_Extraction Wash with water and brine U_Workup->U_Extraction U_Purification Dry, concentrate, and purify U_Extraction->U_Purification U_Product 4,4'-Dimethyldiphenyl Ether U_Purification->U_Product W_Reactants Combine p-cresol, KOH, and 4-chlorotoluene in solvent W_Reaction Reflux for several hours W_Reactants->W_Reaction W_Workup Cool, add water, extract with ether W_Reaction->W_Workup W_Extraction Wash with NaOH and brine W_Workup->W_Extraction W_Purification Dry, concentrate, and purify W_Extraction->W_Purification W_Product 4,4'-Dimethyldiphenyl Ether W_Purification->W_Product

Caption: Experimental workflows for the synthesis of 4,4'-dimethyldiphenyl ether.

troubleshooting_logic Start Low Yield or Impure Product Check_Method Which synthesis method was used? Start->Check_Method Ullmann_Issues Ullmann Condensation Issues Check_Method->Ullmann_Issues Ullmann Williamson_Issues Williamson Synthesis Issues Check_Method->Williamson_Issues Williamson Ullmann_Solutions Check catalyst activity Optimize ligand and base Control temperature Ullmann_Issues->Ullmann_Solutions Williamson_Solutions Ensure complete deprotonation Use polar aprotic solvent Wash with base to remove phenol Williamson_Issues->Williamson_Solutions Purification Purify by recrystallization or column chromatography Ullmann_Solutions->Purification Williamson_Solutions->Purification

Caption: Troubleshooting logic for the synthesis of 4,4'-dimethyldiphenyl ether.

References

Technical Support Center: Scaling Up the Synthesis of Di-p-Tolyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of di-p-tolyl ether. The information is designed to address specific issues that may be encountered during experimental work, particularly when scaling up the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent methods for synthesizing this compound are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.[1][2][3] Another potential route, though less common for this specific symmetric ether, is nucleophilic aromatic substitution (SNAr).[4][5][6]

Q2: Which method is more suitable for large-scale synthesis?

Both Ullmann and Buchwald-Hartwig reactions can be scaled up. The choice often depends on factors like cost, available equipment, and sensitivity of the starting materials to reaction conditions. The Ullmann condensation is a classical method that often uses less expensive copper catalysts, but may require high temperatures.[1][7] The Buchwald-Hartwig reaction, utilizing palladium catalysts, generally proceeds under milder conditions and with a broader substrate scope, which can be advantageous for complex molecules.[2][3]

Q3: What are the key safety precautions to consider when synthesizing this compound?

Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium compounds can be toxic and should be handled with care.[2] Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Many organic solvents are flammable.[2] Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: How can I purify the final this compound product?

Common purification techniques for this compound include recrystallization, filtration, and flash column chromatography on silica gel.[8][9][10] The choice of method will depend on the purity of the crude product and the scale of the reaction.

Troubleshooting Guides

Ullmann Condensation Troubleshooting

The Ullmann condensation for this compound synthesis involves the copper-catalyzed reaction of p-cresol with a p-tolyl halide.[1][11]

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalystUse freshly prepared or commercially available activated copper catalyst. Consider using more soluble copper(I) salts like CuI.[1]
Low reaction temperatureThe Ullmann reaction often requires high temperatures, sometimes in excess of 210°C.[1] Ensure your reaction is reaching the target temperature.
Inappropriate solventHigh-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are traditionally used.[1] However, for some modified procedures, non-polar solvents like toluene or xylene have been shown to be more effective.[12][13]
Ineffective baseA strong base is required to deprotonate the phenol. Consider using a stronger base or ensuring your base is anhydrous.
Formation of Side Products Homocoupling of the aryl halideThis can occur at high temperatures. Lowering the reaction temperature or using a more active catalyst system might mitigate this.
Degradation of starting materialsHigh reaction temperatures can lead to decomposition. If possible, use a more reactive aryl halide (iodide > bromide > chloride) to allow for lower reaction temperatures.
Difficult Product Isolation High-boiling solvent removalIf using a high-boiling solvent like NMP or DMF, consider vacuum distillation for removal. Alternatively, explore extraction methods.
Copper catalyst residueAfter the reaction, the copper salts need to be removed. This is often achieved by washing the organic layer with an aqueous solution of ammonia or ammonium chloride to complex the copper.
Buchwald-Hartwig C-O Coupling Troubleshooting

The Buchwald-Hartwig C-O coupling is a palladium-catalyzed reaction between an aryl halide and an alcohol (in this case, p-cresol).[2]

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalystThe active Pd(0) catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Consider using a more air-stable palladium precatalyst.[2]
Inappropriate ligandThe choice of phosphine ligand is crucial. For diaryl ether synthesis, bulky, electron-rich biarylphosphine ligands like JohnPhos, XPhos, or SPhos are often effective.[2]
Weak baseA strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or potassium carbonate (K2CO3) are commonly used.[2][13] Ensure the base is anhydrous.
Low reaction temperatureWhile milder than the Ullmann reaction, the Buchwald-Hartwig coupling still requires heating, often in the range of 80-110°C.[2][7]
Ligand Decomposition Reaction with base or nucleophileSome phosphine ligands can be sensitive to strong bases or nucleophiles at elevated temperatures. Ensure the chosen ligand is stable under the reaction conditions.
Hydrodehalogenation of Aryl Halide Presence of water or other proton sourcesThis side reaction reduces the aryl halide to an arene. Ensure all reagents and solvents are anhydrous.
Difficulty in Purification Removal of palladium catalystThe palladium catalyst can often be removed by filtration through a pad of celite or silica gel. Alternatively, specific scavengers can be used.
Separation from ligand-related byproductsThe phosphine ligand can be oxidized during the reaction. Purification by flash column chromatography is often necessary to separate the desired product from these byproducts.

Experimental Protocols

General Protocol for Ullmann Condensation of this compound

Materials:

  • p-cresol

  • p-bromotoluene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3), anhydrous

  • Toluene, anhydrous

Procedure:

  • To an oven-dried flask under an inert atmosphere, add p-cresol, p-bromotoluene, CuI (5 mol%), and K2CO3.

  • Add anhydrous toluene.

  • Heat the reaction mixture to reflux (approximately 110°C) and stir for 24 hours.[13]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain this compound.

General Protocol for Buchwald-Hartwig Synthesis of this compound

Materials:

  • p-bromotoluene

  • p-cresol

  • Palladium(II) acetate (Pd(OAc)2)

  • XPhos (or another suitable biarylphosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd(OAc)2, the phosphine ligand, and NaOtBu in a reaction vessel.

  • Add anhydrous toluene, followed by p-cresol and p-bromotoluene.

  • Seal the reaction vessel and heat to 100°C with stirring for 16-24 hours.[2]

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.[2]

Data Presentation

Table 1: Comparison of Reaction Parameters for this compound Synthesis

ParameterUllmann CondensationBuchwald-Hartwig Coupling
Catalyst Copper-based (e.g., CuI, Cu powder)Palladium-based (e.g., Pd(OAc)2) with a phosphine ligand
Typical Catalyst Loading 5-20 mol%1-5 mol%
Ligand Often not required, but can improve efficiencyBulky, electron-rich phosphines (e.g., XPhos, SPhos)
Base K2CO3, Cs2CO3, KOHNaOtBu, K3PO4, Cs2CO3
Solvent Toluene, Xylene, DMF, NMPToluene, Dioxane, THF
Temperature 100 - 220 °C80 - 120 °C
Reported Yields Moderate to good[12][13]Good to excellent[2]

Visualizations

experimental_workflow cluster_ullmann Ullmann Condensation Workflow cluster_buchwald Buchwald-Hartwig Coupling Workflow U_Start Combine Reactants: p-cresol, p-tolyl halide, Cu Catalyst, Base, Solvent U_Reaction Heat to Reflux (100-220°C) U_Start->U_Reaction U_Workup Cool, Filter, Wash with H2O/Brine U_Reaction->U_Workup U_Purification Column Chromatography or Recrystallization U_Workup->U_Purification U_Product This compound U_Purification->U_Product B_Start Combine Reactants: p-cresol, p-tolyl halide, Pd Catalyst, Ligand, Base, Solvent (Inert Atm.) B_Reaction Heat (80-120°C) B_Start->B_Reaction B_Workup Cool, Quench, Extract, Wash B_Reaction->B_Workup B_Purification Column Chromatography B_Workup->B_Purification B_Product This compound B_Purification->B_Product

Caption: Comparative workflow for the synthesis of this compound.

troubleshooting_logic Start Low or No Product Formation Check_Temp Is Reaction Temperature Correct? Start->Check_Temp Check_Atm Is an Inert Atmosphere Maintained? (Buchwald-Hartwig) Check_Temp->Check_Atm Yes Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Reagents Are Reagents Anhydrous and Pure? Check_Atm->Check_Reagents Yes Improve_Inert Improve Inert Atmosphere Technique Check_Atm->Improve_Inert No Check_Cat_Lig Is the Catalyst/Ligand System Correct? Check_Reagents->Check_Cat_Lig Yes Purify_Reagents Purify/Dry Reagents and Solvents Check_Reagents->Purify_Reagents No Optimize_Cat_Lig Screen Different Catalysts/Ligands Check_Cat_Lig->Optimize_Cat_Lig No Success Successful Reaction Check_Cat_Lig->Success Yes Adjust_Temp->Check_Temp Improve_Inert->Check_Atm Purify_Reagents->Check_Reagents Failure Consult Further Literature Optimize_Cat_Lig->Failure

Caption: Troubleshooting logic for low-yield synthesis reactions.

References

Technical Support Center: Waste Disposal Guidelines for Di-p-tolyl Ether Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, experience-driven directives for the safe and compliant disposal of waste generated from experiments involving di-p-tolyl ether. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound that I need to be aware of during waste disposal?

A1: this compound is classified as a hazardous substance with several key risks to consider during handling and disposal. According to its Safety Data Sheet (SDS), it causes skin and serious eye irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects, making its proper disposal crucial to prevent environmental contamination.[1] It is transported under the UN number UN3077 for environmentally hazardous substances, solid, n.o.s.[1]

Q2: How should I collect and store this compound waste in the laboratory?

A2: All waste streams containing this compound must be segregated at the point of generation. Use designated, clearly labeled, and chemically compatible waste containers.[2] Containers must be kept tightly closed except when adding waste and should be stored in a well-ventilated area, away from incompatible materials such as oxidizing agents.[1][2] For liquid waste, ensure the container is designed for liquids and will not leak.[3]

Q3: Can I dispose of small amounts of this compound down the drain?

A3: Absolutely not. Due to its high aquatic toxicity, this compound must never be disposed of down the sanitary sewer.[1][4] This practice is a serious breach of environmental regulations and can lead to long-term damage to aquatic ecosystems.

Q4: What is the correct procedure for disposing of empty this compound containers?

A4: Empty containers that held this compound must be handled as hazardous waste unless properly decontaminated.[5] For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.[5] After triple-rinsing, the original labels should be defaced, and the container can then be disposed of as regular solid waste.[5]

Q5: How do I classify this compound waste for disposal?

A5: this compound waste is classified as a hazardous waste. Depending on the solvent mixture, it may fall under EPA hazardous waste codes such as F003 or F004 for spent non-halogenated solvents if mixed with solvents like xylene or cresols.[6] It is the generator's responsibility to determine the appropriate waste codes.[3][7] Consult your institution's Environmental Health and Safety (EHS) office for guidance on proper waste classification and to obtain the necessary hazardous waste labels.

Troubleshooting Guide

Issue Probable Cause Solution
Accidental Spill of this compound Improper handling or container failure.1. Evacuate the immediate area to avoid inhalation of any dust or vapors. 2. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] 3. For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1] 4. For solutions, contain the spill with absorbent materials like sand or vermiculite.[8] 5. Dispose of all contaminated materials as hazardous waste.[8] 6. Notify your EHS office of the spill.
Uncertainty about Waste Segregation Lack of a clear waste management plan.1. Review the experimental protocol and identify all waste streams that will be generated. 2. Prepare separate, clearly labeled waste containers for solid this compound waste, liquid waste solutions containing this compound, and contaminated labware. 3. If mixing with other chemicals, ensure compatibility to avoid dangerous reactions.[2] 4. When in doubt, always treat the waste as hazardous and consult your EHS office.
Expired or Old Container of this compound Found Improper inventory management.1. Do not open the container if it is very old or shows signs of degradation, as some ethers can form explosive peroxides over time. While solid aromatic ethers are generally more stable than liquid aliphatic ethers, caution is still warranted.[2] 2. Label the container as "Expired - For Disposal" and segregate it from other chemicals. 3. Contact your EHS office immediately for guidance on the safe disposal of potentially hazardous, aged chemicals.[2]

Experimental Protocol: Step-by-Step Waste Disposal Workflow

This protocol outlines the standard operating procedure for the collection and disposal of waste from experiments involving this compound.

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound, reaction byproducts, and contaminated consumables (e.g., weighing paper, gloves) in a designated, labeled, and sealed container for solid hazardous waste.
  • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed container for liquid hazardous waste. Ensure the container is compatible with all components of the solution.
  • Contaminated Labware: Collect non-reusable contaminated glassware and other labware in a designated puncture-resistant container. If glassware is to be reused, decontaminate it by rinsing with a suitable solvent and collecting the rinsate as hazardous waste.

2. Labeling of Waste Containers:

  • As soon as waste is first added to a container, affix a hazardous waste label provided by your institution's EHS office.[2]
  • The label must include:
  • The words "Hazardous Waste"
  • The full chemical name(s) of the contents (no abbreviations)[2]
  • The approximate percentage of each component
  • The date the waste was first added to the container[2]
  • The name and contact information of the generating researcher or lab

3. Storage of Waste:

  • Store all hazardous waste containers in a designated satellite accumulation area within the laboratory.
  • Ensure containers are sealed at all times, except when adding waste.[2][3]
  • Store liquid waste containers in secondary containment to prevent spills.[2]

4. Request for Waste Pickup:

  • Once a waste container is full, or before the accumulation time limit set by your institution is reached, submit a request for waste pickup to your EHS office.[2]
  • Do not overfill containers; a good rule of thumb is to fill to no more than 90% capacity.[9]

Data Summary Table

Parameter Value Source
Chemical Name This compound[1]
CAS Number 1579-40-4[1][10]
Physical State Solid[1]
Melting Point 47-49 °C[1][11]
Boiling Point 285 °C[1][11]
Flash Point > 113 °C[1]
Primary Hazards Skin Irritant, Serious Eye Irritant, Very Toxic to Aquatic Life[1][4]
UN Number UN3077[1]
Proper Shipping Name Environmentally hazardous substances, solid, n.o.s. (this compound)[1]

Waste Disposal Workflow Diagram

WasteDisposalWorkflow cluster_lab In the Laboratory cluster_segregation Waste Segregation cluster_disposal Disposal Process generation Waste Generation (this compound) solid_waste Solid Waste (Pure compound, contaminated gloves, etc.) generation->solid_waste Segregate liquid_waste Liquid Waste (Solutions containing the compound) generation->liquid_waste Segregate sharps_waste Contaminated Labware (Pipette tips, broken glass) generation->sharps_waste Segregate collection Collection in Labeled, Compatible Containers solid_waste->collection liquid_waste->collection sharps_waste->collection storage Secure Storage in Satellite Accumulation Area collection->storage Store Safely pickup_request Request Waste Pickup from EHS storage->pickup_request When Full transport Transport by Authorized Personnel pickup_request->transport EHS Action final_disposal Final Disposal at an Approved Hazardous Waste Facility transport->final_disposal

Caption: Waste disposal workflow for this compound experiments.

References

Technical Support Center: Enhancing the Thermal Stability of Diphyl® DT Heat Transfer Fluid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal stability of Diphyl® DT heat transfer fluid.

Frequently Asked Questions (FAQs)

Q1: What is Diphyl® DT and what are its primary applications?

A1: Diphyl® DT is a high-boiling, organic heat transfer fluid composed of a mixture of isomeric ditolyl ethers (dimethyl diphenyloxides).[1][2] It is designed for use in liquid-phase applications under nitrogen pressure, with a typical operating temperature range of -30°C to 330°C.[3] Its excellent thermal stability and low viscosity make it suitable for various applications, including in the chemical, dyestuffs, and paint industries.[1][3]

Q2: What are the main causes of Diphyl® DT degradation?

A2: The two primary mechanisms of degradation for Diphyl® DT, like other organic heat transfer fluids, are thermal cracking and oxidation.[4]

  • Thermal Cracking: This occurs when the fluid is heated above its maximum recommended bulk temperature, causing the molecules to break down into lower and higher boiling point compounds.[4]

  • Oxidation: This happens when the hot fluid comes into contact with air (oxygen), leading to the formation of organic acids and sludge.[4][5]

Q3: What are the signs of Diphyl® DT degradation?

A3: Several signs can indicate that your Diphyl® DT fluid is degrading:

  • Increased Viscosity: The fluid appears thicker, which can be a sign of the formation of "heavy ends" from thermal cracking or polymerization due to oxidation.[6]

  • Darkening Color: A noticeable darkening of the fluid from its initial pale yellow appearance can indicate degradation.

  • Foul Odor: While Diphyl® DT has an inherent odor, a strong, acrid, or burnt smell can suggest severe degradation.[1]

  • System Fouling: The formation of carbon deposits (coke) on heat transfer surfaces is a clear indicator of advanced thermal cracking.[6]

  • Pump Cavitation: The presence of "low boilers" or "light ends" from thermal cracking can lower the fluid's flash point and cause cavitation in the pump.[6]

  • "Smoking" from Vents: Vapors or "smoke" from the expansion tank vent can indicate the boiling off of volatile low boilers.[6]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of Diphyl® DT.

Problem Potential Cause Troubleshooting Steps
Reduced Heat Transfer Efficiency Fluid Degradation (High Boilers/Fouling): Thermal cracking can lead to the formation of high molecular weight compounds ("heavy ends") that increase viscosity and form insulating deposits on heat transfer surfaces.[6]1. Fluid Analysis: Perform a viscosity test (ASTM D445) and a carbon residue test (ASTM D4530) to assess the level of heavy ends and coking tendency.[6] 2. System Inspection: If possible, visually inspect accessible heat transfer surfaces for fouling. 3. Corrective Actions: If viscosity has significantly increased or fouling is present, consider a partial or full fluid replacement. System flushing may be necessary in severe cases.
Pump Cavitation or Unusual Noises Fluid Degradation (Low Boilers): Thermal cracking can break down the fluid into more volatile, lower molecular weight components ("low boilers" or "light ends") which can vaporize in the pump.[6]1. Fluid Analysis: Conduct a flash point test (ASTM D92/D93). A lowered flash point is a strong indicator of the presence of low boilers.[6] A distillation range test can also quantify the percentage of these components. 2. Corrective Actions: Vent the expansion tank to remove accumulated low boilers. If the problem persists, a fluid change-out may be necessary.[6]
"Smoking" or Vapors from Expansion Tank Vent Excessive Formation of Low Boilers: Significant thermal cracking is producing a high concentration of volatile components that are boiling off.[6]1. Fluid Analysis: Confirm a significantly reduced flash point with an ASTM D92/D93 test.[6] 2. System Evaluation: Check for and address potential causes of overheating, such as localized hotspots or inadequate flow rate. 3. Corrective Actions: Vent the system and consider a fluid change-out. Implement operational changes to prevent future overheating.
Increased Fluid Acidity (High TAN) Oxidation: The hot fluid is coming into contact with air, leading to the formation of organic acids.[5]1. Fluid Analysis: Measure the Total Acid Number (TAN) using ASTM D664. A rising TAN indicates ongoing oxidation. 2. System Inspection: Check for leaks in the system that could allow air ingress. Ensure the inert gas blanket (e.g., nitrogen) on the expansion tank is functioning correctly. 3. Corrective Actions: If the TAN is significantly elevated, a fluid change-out is recommended. Improve the inert gas blanketing to prevent future oxidation.[4]
Presence of Water or Other Contaminants Contamination: Leaks in the system or improper fluid handling can introduce contaminants.[7]1. Fluid Analysis: Perform a Karl Fischer water content test. Other analytical techniques can identify different contaminants. 2. System Inspection: Identify and repair any leaks. 3. Corrective Actions: If water content is high, it may be possible to boil it off under controlled conditions. For other contaminants, filtration or a complete fluid change-out may be required.

Data Presentation

Table 1: Typical Properties of Fresh Diphyl® DT

PropertyValueUnitMethod
AppearanceClear, pale yellow liquid--
Ditolyl ether contentmin. 97.5weight-%-
Operating Temperature Range-30 to 330°C-
Pour Point-54°CDIN ISO 3016
Boiling Range (at 1.013 bar)284 - 294°C-
Flash Point135°CISO 2719
Autoignition Temperature545°CDIN 51794
Kinematic Viscosity (at 20°C)6.3mm²/sDIN 51562-1
Density (at 20°C)1035 kg/m ³DIN 51757
Water Content (on delivery)max. 0.02% by weight-

Source:[2][8]

Table 2: Interpretation of Diphyl® DT Fluid Analysis Results

ParameterCondition: GoodCondition: Marginal (Action Recommended)Condition: Poor (Immediate Action Required)
Appearance Clear and brightHazy or slight darkeningDark, opaque, or visible sediment
Water Content < 200 ppm200 - 500 ppm> 500 ppm
Total Acid Number (TAN) (mg KOH/g) < 0.10.1 - 0.3> 0.3
Kinematic Viscosity (change from new) < ±10%±10% to ±25%> ±25%
Micro Carbon Residue (%) < 0.10.1 - 0.5> 0.5
Flash Point (change from new) < -5°C-5°C to -10°C> -10°C

Experimental Protocols

1. Determination of Total Acid Number (TAN) - Based on ASTM D664

Objective: To measure the acidity of the Diphyl® DT fluid, which is an indicator of oxidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the Diphyl® DT sample into a titration beaker.

    • Add a specified volume of titration solvent (typically a mixture of toluene, isopropanol, and a small amount of water) to dissolve the sample.[9][10]

  • Titration:

    • Titrate the sample with a standardized 0.1 M solution of potassium hydroxide (KOH) in isopropanol.[9]

    • The titration is performed using a potentiometric titrator equipped with a suitable electrode pair (e.g., glass and reference electrodes).[11]

  • Endpoint Determination:

    • The endpoint of the titration is the point at which all the acidic constituents in the sample have been neutralized by the KOH solution. This is determined by a distinct inflection in the potential curve.

  • Calculation:

    • The Total Acid Number is calculated based on the volume of KOH titrant used, its concentration, and the weight of the sample. The result is expressed in milligrams of KOH per gram of sample (mg KOH/g).[9]

2. Determination of Micro Carbon Residue - Based on ASTM D4530

Objective: To determine the amount of carbonaceous residue formed after evaporation and pyrolysis of the Diphyl® DT fluid, which indicates the fluid's tendency to form coke.[12][13]

Methodology:

  • Sample Preparation:

    • A small, weighed quantity of the Diphyl® DT sample is placed into a glass vial.[12]

  • Heating and Pyrolysis:

    • The vial containing the sample is placed in an oven and heated to 500°C in a controlled manner under an inert nitrogen atmosphere.[12][14]

    • The sample undergoes coking reactions, and any volatile components formed are swept away by the nitrogen gas.[12]

  • Residue Measurement:

    • After the specified heating period, the vial is cooled to room temperature.

    • The mass of the carbonaceous residue remaining in the vial is determined.

  • Calculation:

    • The Micro Carbon Residue is reported as a weight percentage of the original sample.[15]

Visualizations

Thermal_Degradation_Pathway cluster_cracking Thermal Cracking cluster_oxidation Oxidation High_Temp High Operating Temperature (>330°C) Cracking Molecular Breakdown High_Temp->Cracking Low_Boilers Low Boilers (Light Ends) Cracking->Low_Boilers Reduced Viscosity, Lower Flash Point High_Boilers High Boilers (Heavy Ends) Cracking->High_Boilers Increased Viscosity Coke Coke Formation (Fouling) High_Boilers->Coke Air Air (Oxygen) Ingress Oxidation_Reaction Oxidation Reaction Air->Oxidation_Reaction Hot_Fluid Hot Diphyl® DT Hot_Fluid->Oxidation_Reaction Acids Organic Acids Oxidation_Reaction->Acids Increased TAN Sludge Sludge Formation Acids->Sludge

Caption: Key degradation pathways for Diphyl® DT.

Troubleshooting_Workflow Start Symptom Observed (e.g., Reduced Efficiency) Analysis Perform Fluid Analysis (TAN, Viscosity, Carbon Residue, Flash Point) Start->Analysis Interpret Interpret Results Analysis->Interpret Oxidation High TAN Interpret->Oxidation Oxidation Suspected Cracking_High High Viscosity / Carbon Interpret->Cracking_High Thermal Cracking (High Boilers) Suspected Cracking_Low Low Flash Point Interpret->Cracking_Low Thermal Cracking (Low Boilers) Suspected Action_Oxidation Check for Air Leaks Improve Inert Gas Blanket Oxidation->Action_Oxidation Action_Cracking_High System Flushing Fluid Replacement Cracking_High->Action_Cracking_High Action_Cracking_Low Vent System Check for Overheating Cracking_Low->Action_Cracking_Low Monitor Monitor System Performance Action_Oxidation->Monitor Action_Cracking_High->Monitor Action_Cracking_Low->Monitor

Caption: Troubleshooting workflow for Diphyl® DT degradation.

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Di-p-tolyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in this endeavor, providing unparalleled insight into the molecular framework of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of di-p-tolyl ether, presenting a comparative study with related diaryl ethers to highlight the subtle yet significant effects of substitution on the magnetic environments of atomic nuclei.

The Significance of NMR in Structural Elucidation

NMR spectroscopy operates on the principle of nuclear spin. When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a detailed fingerprint of the molecule's structure. Key parameters derived from NMR spectra include:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus.

  • Multiplicity (Splitting Pattern): Reveals the number of neighboring nuclei.

  • Coupling Constant (J): Measures the interaction between neighboring nuclei.

  • Integration: Proportional to the number of nuclei giving rise to a signal.

By interpreting these parameters, a complete picture of a molecule's connectivity and stereochemistry can be assembled.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The acquisition of high-quality NMR data is fundamental to accurate spectral analysis. The following protocol outlines a standardized procedure for the preparation and analysis of a this compound sample.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and is used by the spectrometer for field-frequency locking.

  • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

  • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube to remove any particulate matter. Solid impurities can disrupt the magnetic field homogeneity, leading to broadened spectral lines.

  • Cap the NMR tube securely and label it clearly.

2. NMR Data Acquisition:

  • The NMR spectra should be acquired on a high-resolution spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 200-250 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are necessary.

The following diagram illustrates the general workflow for NMR analysis:

Figure 1: A generalized workflow for sample preparation and NMR data acquisition.

Spectral Analysis of this compound

The structure of this compound, with its key proton and carbon environments numbered, is shown below. Its symmetry means that there are fewer unique signals than the total number of atoms.

Figure 2: Numbering scheme for the atoms in this compound.

Due to the molecule's symmetry, H2 is equivalent to H6 and H2' and H6', while H3 is equivalent to H5 and H3' and H5'. Similarly, for the carbons, C1=C1', C2=C6=C2'=C6', C3=C5=C3'=C5', C4=C4', and C_Me=C_Me'.

¹H NMR Spectrum of this compound:

The ¹H NMR spectrum of this compound is characterized by two distinct regions: the aromatic region and the aliphatic (methyl) region.

  • Aromatic Protons (H2/H6 and H3/H5): The protons on the aromatic rings appear as two doublets. The protons ortho to the ether linkage (H2/H6) are expected to be slightly upfield from the protons meta to the ether linkage (H3/H5). This is due to the electron-donating nature of the ether oxygen. The protons on each ring will split each other, resulting in a classic AA'BB' system, which often simplifies to two apparent doublets.

  • Methyl Protons (H_Me): The protons of the two equivalent methyl groups will appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectrum of this compound:

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit five distinct signals due to the molecule's symmetry.

  • Aromatic Carbons: Four signals will be present in the aromatic region (typically δ 110-160 ppm). The carbon attached to the oxygen (C1) will be the most downfield due to the deshielding effect of the electronegative oxygen atom. The carbon bearing the methyl group (C4) will also have a distinct chemical shift. The remaining two signals will correspond to the protonated aromatic carbons (C2/C6 and C3/C5).

  • Methyl Carbon (C_Me): A single signal in the aliphatic region (typically δ 20-30 ppm) will correspond to the two equivalent methyl carbons.

Comparative Analysis with Diphenyl Ether

To understand the influence of the para-methyl substituents, a comparison with the NMR spectra of diphenyl ether is highly instructive.

Compound¹H NMR Data (CDCl₃)¹³C NMR Data (CDCl₃)
This compound Aromatic (H2/H6 & H3/H5): ~δ 6.9-7.2 (two doublets)Methyl (H_Me): ~δ 2.3 (singlet)C1: ~δ 155C4: ~δ 132C3/C5: ~δ 130C2/C6: ~δ 119C_Me: ~δ 21
Diphenyl Ether Aromatic (ortho, meta, para): δ 7.36 (m, 4H), 7.09 (m, 2H), 7.04 (m, 4H)C1: δ 157.3C3/C5: δ 129.8C4: δ 123.4C2/C6: δ 119.1

Note: The chemical shifts for this compound are predicted based on substituent effects and comparison with similar compounds, as readily available experimental data is limited. The data for diphenyl ether is from experimental sources.

Key Observations from the Comparison:

  • ¹H NMR: The introduction of the electron-donating methyl groups in the para position of this compound causes a general upfield shift of the aromatic proton signals compared to diphenyl ether. This is due to the increased electron density on the aromatic rings. The complex multiplet pattern of diphenyl ether's aromatic region is simplified in this compound to two distinct doublets due to the symmetry and the defined coupling partners.

  • ¹³C NMR: Similarly, the methyl groups influence the carbon chemical shifts. The ipso-carbon (C4) in this compound is shifted downfield compared to the para-carbon in diphenyl ether, a known effect of alkyl substitution. The other aromatic carbon signals also experience slight shifts due to the altered electronic distribution. The most notable difference is, of course, the appearance of the methyl carbon signal in the aliphatic region for this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and, when compared with related structures like diphenyl ether, provide a clear illustration of how substituent effects modulate the chemical environment of nuclei within a molecule. The symmetry of this compound simplifies its spectra, making it an excellent example for understanding the fundamental principles of NMR spectroscopy. This guide provides a foundational understanding for researchers and professionals, enabling them to confidently interpret the NMR data of this and similar diaryl ether compounds in their scientific pursuits.

A Comparative Guide to the Characterization of Di-p-tolyl Ether: Unveiling Molecular Structure with FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of aromatic compounds, the precise characterization of molecular structure is paramount. Di-p-tolyl ether, a diaryl ether with applications in organic synthesis and as a high-temperature heat transfer fluid, requires robust analytical techniques for its unambiguous identification and purity assessment. This guide provides an in-depth exploration of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of this compound, comparing its performance with alternative analytical methods and offering detailed experimental protocols.

The Central Role of Vibrational Spectroscopy in Structural Elucidation

At the heart of molecular characterization lies the ability to probe the intricate vibrations of chemical bonds. Each bond within a molecule vibrates at specific frequencies, akin to a unique fingerprint. FTIR spectroscopy harnesses this principle by measuring the absorption of infrared radiation by a sample, providing a detailed spectrum that reveals the functional groups present. For a molecule like this compound (C₁₄H₁₄O), with its distinct aromatic rings and ether linkage, FTIR spectroscopy offers a rapid and powerful means of confirming its identity.

Deciphering the Infrared Signature of this compound

The FTIR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. Based on established correlations for aromatic ethers, the following key features are anticipated:

  • Asymmetric C-O-C Stretching: This is often the most intense and diagnostic band for ethers. In aromatic ethers like this compound, this strong absorption is typically observed in the 1200-1275 cm⁻¹ region.[1] The asymmetry of the stretch results in a significant change in the dipole moment, leading to a strong absorption.

  • Symmetric C-O-C Stretching: A weaker absorption corresponding to the symmetric stretching of the ether linkage is also expected, though it can sometimes be less prominent or coupled with other vibrations.

  • Aromatic C-H Stretching: The stretching vibrations of the hydrogen atoms attached to the aromatic rings give rise to sharp, medium-intensity bands just above 3000 cm⁻¹ (typically in the 3000-3100 cm⁻¹ range).

  • Aromatic C=C Stretching: The stretching vibrations within the benzene rings produce a series of medium to weak bands in the 1450-1600 cm⁻¹ region. The precise positions and intensities of these bands can be influenced by the substitution pattern on the ring.

  • Out-of-Plane C-H Bending (Bending "Wags"): Strong absorptions in the 690-900 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. For a para-substituted ring, as in this compound, a strong band is expected in the 800-850 cm⁻¹ range.

  • Methyl C-H Stretching and Bending: The methyl (-CH₃) groups on the tolyl moieties will exhibit characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations around 1375-1450 cm⁻¹.

The following table summarizes the expected key FTIR absorption bands for this compound:

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
Aromatic C-H Stretching3000 - 3100Medium
Methyl C-H Stretching2850 - 2960Medium
Aromatic C=C Stretching1450 - 1600Medium-Weak
Methyl C-H Bending1375 - 1450Medium
Asymmetric Aryl-O-Aryl C-O Stretching1200 - 1275Strong
Aromatic C-H Out-of-Plane Bending800 - 850Strong

A Comparative Analysis: FTIR vs. Alternative Techniques

While FTIR spectroscopy is a powerful tool, a comprehensive characterization often involves complementary techniques. Here, we compare FTIR with Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.

FeatureFTIR Spectroscopy¹H & ¹³C NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the absorption of infrared radiation, exciting molecular vibrations.Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing information on the chemical environment of atoms.Separates components of a mixture based on their volatility and interaction with a stationary phase, followed by mass-based detection.
Information Provided Identifies functional groups present in the molecule.Provides detailed information about the molecular skeleton, including the number and connectivity of unique carbon and hydrogen atoms.Determines the molecular weight and fragmentation pattern of the molecule, aiding in identification and purity assessment.
Strengths Rapid, non-destructive, and highly sensitive to functional groups. Excellent for confirming the presence of the ether linkage and aromatic rings.Provides unambiguous structural elucidation. Can distinguish between isomers.High sensitivity and excellent for separating mixtures and identifying impurities. Provides definitive molecular weight information.
Limitations Does not provide information on molecular connectivity or stereochemistry. Can be challenging to distinguish between similar isomers.Less sensitive than MS, requires larger sample amounts, and can be more time-consuming.Destructive technique. May not be suitable for thermally labile compounds. Isomer differentiation can sometimes be challenging based on mass spectra alone.
Application to this compound Quickly confirms the presence of the diaryl ether functionality and the para-substituted aromatic rings.Confirms the C₂ symmetry of the molecule, showing distinct signals for the methyl, substituted, and unsubstituted aromatic protons and carbons.Confirms the molecular weight of 198.26 g/mol and provides a fragmentation pattern that can be used to confirm the structure.[2] Excellent for assessing purity.
Logical Workflow for Characterization

A logical workflow for the comprehensive characterization of a newly synthesized batch of this compound would involve a multi-technique approach.

G cluster_0 Synthesis of this compound cluster_1 Primary Characterization cluster_2 Detailed Structural Elucidation cluster_3 Purity & Molecular Weight Confirmation cluster_4 Final Confirmation Synthesis Synthesis & Purification FTIR FTIR Spectroscopy Synthesis->FTIR Initial functional group analysis NMR NMR Spectroscopy (¹H & ¹³C) FTIR->NMR Proceed if key functional groups are present GCMS GC-MS Analysis NMR->GCMS Confirm connectivity and isomer Confirmation Confirmed Structure & Purity GCMS->Confirmation Final check of molecular weight and purity

Caption: A multi-technique workflow for the robust characterization of this compound.

Experimental Protocols

Acquiring an FTIR Spectrum of Solid this compound using the KBr Pellet Method

Due to its solid nature at room temperature (melting point: 47-49 °C), the potassium bromide (KBr) pellet method is a suitable technique for acquiring a high-quality transmission FTIR spectrum of this compound.[3][4][5] KBr is transparent in the mid-infrared region, making it an ideal matrix for solid samples.[6]

Materials:

  • This compound sample

  • Spectroscopic grade potassium bromide (KBr), dried in an oven

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

Procedure:

  • Sample Preparation: In a dry agate mortar, grind approximately 1-2 mg of the this compound sample until a fine, uniform powder is obtained.

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar.[7]

  • Homogenization: Gently but thoroughly grind the sample and KBr together.[6] The goal is to create a homogeneous mixture with a very small particle size to minimize scattering of the infrared radiation.

  • Loading the Die: Transfer a portion of the mixture into the pellet die. Ensure the powder is evenly distributed.

  • Pressing the Pellet: Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet.[6]

  • Pellet Inspection: Carefully remove the pellet from the die. A good pellet should be thin and transparent. If the pellet is opaque or brittle, it may be due to insufficient grinding, entrapped moisture, or incorrect pressure.

  • Background Spectrum: Before analyzing the sample, acquire a background spectrum using a blank KBr pellet or with an empty sample compartment. This will account for any atmospheric and instrumental absorptions.

  • Sample Analysis: Place the KBr pellet containing the this compound sample in the spectrometer's sample holder and acquire the FTIR spectrum. Typically, a scan range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ is sufficient.

Alternative Solid Sampling: Attenuated Total Reflectance (ATR)-FTIR

For a more rapid analysis that requires minimal sample preparation, Attenuated Total Reflectance (ATR)-FTIR is an excellent alternative.[8][9]

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean and acquire a background spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Applying Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.[10]

  • Sample Analysis: Acquire the FTIR spectrum.

G cluster_0 KBr Pellet Method cluster_1 ATR-FTIR Method Grind_Sample Grind this compound Mix_KBr Mix with Dry KBr Grind_Sample->Mix_KBr Press_Pellet Press into a Pellet Mix_KBr->Press_Pellet Acquire_Spectrum_KBr Acquire FTIR Spectrum Press_Pellet->Acquire_Spectrum_KBr Place_Sample Place Sample on ATR Crystal Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Spectrum_ATR Acquire FTIR Spectrum Apply_Pressure->Acquire_Spectrum_ATR

Caption: Comparison of sample preparation workflows for solid this compound analysis by FTIR.

Conclusion

FTIR spectroscopy stands as an indispensable tool for the rapid and reliable characterization of this compound. Its ability to provide a distinct molecular fingerprint based on vibrational modes makes it ideal for initial identification and functional group confirmation. While techniques like NMR and GC-MS offer complementary and more detailed structural and purity information, the speed, simplicity, and non-destructive nature of FTIR solidify its place as a primary analytical technique in the workflow of synthetic and analytical chemists. By understanding the principles of FTIR and employing appropriate sample handling techniques, researchers can confidently verify the structure of this compound and ensure the quality of their materials.

References

A Comparative Guide to the Analysis of 4,4'-Dimethyldiphenyl Ether: Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mass Spectrometry of 4,4'-Dimethyldiphenyl Ether

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile organic compounds like 4,4'-dimethyldiphenyl ether. The technique combines the separation capabilities of gas chromatography with the sensitive detection and structural elucidation power of mass spectrometry.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation

In the absence of a publicly available experimental mass spectrum for 4,4'-dimethyldiphenyl ether, a predicted fragmentation pattern can be inferred from the known behavior of diphenyl ether and alkyl-substituted aromatic compounds in an electron ionization source. The molecular weight of 4,4'-dimethyldiphenyl ether (C₁₄H₁₄O) is 198.26 g/mol .

Table 1: Predicted Major Fragment Ions for 4,4'-Dimethyldiphenyl Ether in EI-MS

m/z (mass-to-charge ratio)Proposed Fragment IonProposed Fragmentation PathwayRelative Abundance
198[C₁₄H₁₄O]⁺•Molecular IonModerate
183[C₁₃H₁₁O]⁺Loss of a methyl radical (•CH₃) from the molecular ion.High
168[C₁₂H₈O]⁺•Loss of two methyl radicals (2 x •CH₃).Low
155[C₁₁H₇O]⁺Loss of a methyl radical followed by the loss of CO.Low
107[C₇H₇O]⁺Cleavage of the ether bond to form a hydroxytropylium ion or a related isomer.Moderate
91[C₇H₇]⁺Formation of a tropylium ion from the tolyl group.[1]High
77[C₆H₅]⁺Phenyl cation, resulting from cleavage of the tolyl group.Moderate
65[C₅H₅]⁺Loss of acetylene from the phenyl or tropylium ion.[1]Moderate

Comparison of Analytical Techniques: GC-MS vs. HPLC

The choice of analytical technique depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

Table 2: Comparison of GC-MS and HPLC for the Analysis of 4,4'-Dimethyldiphenyl Ether

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity in a gaseous mobile phase, followed by mass-based detection.Separation based on polarity in a liquid mobile phase, with detection typically by UV-Vis or diode array detector (DAD).
Sample Volatility Requires the analyte to be volatile and thermally stable.Suitable for a wider range of volatilities and thermally labile compounds.
Selectivity High, due to both chromatographic separation and mass-to-charge ratio detection.[2]Moderate to high, depending on the detector and chromatographic conditions.[3]
Sensitivity Generally very high, especially with selective ionization and detection modes.[2]Good, but may be lower than GC-MS for certain compounds.[4]
Structural Information Provides detailed structural information through fragmentation patterns.Limited structural information from most common detectors (e.g., UV-Vis).
Sample Preparation May require derivatization for polar analytes, but often simpler for volatile compounds in clean matrices.Can often handle more complex matrices with less cleanup.[5]
Typical Application Ideal for identification and quantification of volatile and semi-volatile organic compounds in complex mixtures.[6]Well-suited for quantification of known compounds in various matrices, including quality control.[7]

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for the analysis of 4,4'-dimethyldiphenyl ether. Optimization will be necessary for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on methods used for the analysis of polybrominated diphenyl ethers (PBDEs), which are structurally related to 4,4'-dimethyldiphenyl ether.[8][9]

  • Sample Preparation:

    • For solid samples, extraction using a suitable solvent (e.g., hexane/dichloromethane) via methods like Soxhlet or pressurized liquid extraction can be employed.[2]

    • Liquid samples may be extracted using liquid-liquid extraction or solid-phase extraction.

    • The extract is then concentrated and may require cleanup using techniques like gel permeation chromatography or silica gel chromatography to remove interfering matrix components.[9]

  • GC-MS System:

    • Gas Chromatograph: Agilent 6890 GC or similar.

    • Mass Spectrometer: Waters Micromass Quattro micro GC Mass Spectrometer or equivalent.[8]

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Injector: Splitless injection is recommended for trace analysis, with an injector temperature of around 260 °C.[8]

    • Oven Temperature Program: A typical program might start at 140 °C, hold for a few minutes, then ramp up to 300-320 °C.[8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Mass Range: Scan from m/z 50 to 350.

    • Ion Source Temperature: Typically around 250 °C.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from methods for the analysis of diphenyl ether in various matrices.[3][5]

  • Sample Preparation:

    • For air samples, collection on a filter followed by a sorbent tube (e.g., silica gel) is common. The analyte is then extracted with a suitable solvent like isopropanol.[3]

    • For water samples, preconcentration techniques such as dispersive liquid-liquid microextraction may be used.[4]

    • For solid samples, extraction with a solvent mixture (e.g., methanol and acetone) can be effective.[5]

  • HPLC System:

    • HPLC System: Agilent 1200 series or equivalent.[5]

    • Column: A reversed-phase column, such as a C18 or a PFP (pentafluorophenyl) column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is often used.[5]

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often in an isocratic or gradient elution.[5]

    • Flow Rate: Typically 1 mL/min.[5]

    • Column Temperature: Maintained at a constant temperature, for example, 30 °C.[5]

    • Detector: A Diode Array Detector (DAD) is common, allowing for the monitoring of absorbance at multiple wavelengths. A wavelength of around 226 nm can be used for detection.[5]

  • Quantification:

    • Quantification is typically performed using an external calibration curve prepared from standards of known concentrations.

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample (Solid or Liquid) Extraction Extraction Sample->Extraction Cleanup Cleanup (optional) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection GC Injection Concentration->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Library_Search Library Search/ Fragmentation Analysis Data_Acquisition->Library_Search Quantification Quantification Library_Search->Quantification Fragmentation_Pathway M [C₁₄H₁₄O]⁺• m/z = 198 (Molecular Ion) M_minus_CH3 [C₁₃H₁₁O]⁺ m/z = 183 M->M_minus_CH3 - •CH₃ Fragment_107 [C₇H₇O]⁺ m/z = 107 M->Fragment_107 Ether Cleavage Tropylium [C₇H₇]⁺ m/z = 91 M->Tropylium Tolyl group M_minus_2CH3 [C₁₂H₈O]⁺• m/z = 168 M_minus_CH3->M_minus_2CH3 - •CH₃ Fragment_155 [C₁₁H₇O]⁺ m/z = 155 M_minus_CH3->Fragment_155 - CO Phenyl [C₆H₅]⁺ m/z = 77 Tropylium->Phenyl - CH₂ Fragment_65 [C₅H₅]⁺ m/z = 65 Phenyl->Fragment_65 - C₂H₂

References

A Comparative Guide to Ullmann Condensation and Buchwald-Hartwig C-O Coupling for Aryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The formation of the C(aryl)-O bond to generate aryl ethers is a cornerstone transformation in organic synthesis, with wide-ranging applications in the development of pharmaceuticals, agrochemicals, and functional materials. For decades, the Ullmann condensation has been a workhorse in this field. However, the advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig C-O coupling, has provided a powerful and often milder alternative. This guide offers a detailed comparison of these two indispensable methodologies, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic challenges.

At a Glance: Key Differences and Developments

The classical Ullmann condensation, first reported in the early 20th century, traditionally involves the copper-mediated reaction of an aryl halide with an alcohol or phenol, often requiring harsh reaction conditions such as high temperatures (frequently exceeding 200°C) and stoichiometric amounts of copper.[1][2] Over the years, significant advancements, particularly the introduction of various ligands, have led to milder reaction conditions and expanded substrate scope.[1][3]

In contrast, the Buchwald-Hartwig C-O coupling, a more recent development, utilizes a palladium catalyst, typically in combination with a phosphine-based ligand, to effect the same transformation.[4] This methodology has seen rapid evolution through the development of several generations of catalyst systems, allowing for reactions to be conducted at lower temperatures and with greater functional group tolerance.[4]

Quantitative Performance Comparison

To facilitate a direct comparison, the following table summarizes key quantitative parameters for both the Ullmann condensation and the Buchwald-Hartwig C-O coupling, based on representative literature examples.

ParameterUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (Cu(I) or Cu(II) salts, Cu nanoparticles)Palladium (Pd(0) or Pd(II) precursors)
Typical Catalyst Loading 1-20 mol%[2]0.5-5 mol%
Ligand Often N- or O-based bidentate ligands (e.g., 1,10-phenanthroline, amino acids, diamines, picolinic acid)[1][3]Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos)[4]
Typical Ligand Loading 10-40 mol%[1]1-10 mol%
Base Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[1][2]Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)[5]
Solvent High-boiling polar solvents (e.g., DMF, DMSO, NMP, pyridine)[2]Aprotic solvents (e.g., toluene, dioxane, THF)[5]
Reaction Temperature 80-220°C (can be lower with modern ligands)[1][2]Room temperature to 120°C[5]
Reaction Time 12-48 hours[2]1-24 hours
Typical Yields Moderate to excellent (highly substrate and condition dependent)[2]Good to excellent (often high for a broad range of substrates)[4]

Catalytic Cycles: A Mechanistic Overview

The catalytic cycles of the Ullmann condensation and the Buchwald-Hartwig C-O coupling share conceptual similarities but differ in the identity of the metal center and the nature of the intermediates.

Ullmann_Condensation cluster_ullmann Ullmann Condensation Catalytic Cycle CuI Cu(I)X ROCu R-O-Cu(I) CuI->ROCu + R-OH, Base - HX ROH R-OH Base Base ArOCuX Ar-Cu(III)(OR)X ROCu->ArOCuX Oxidative Addition + Ar-X ArX Ar-X ArOR Ar-O-R ArOCuX->ArOR Reductive Elimination CuX Cu(I)X

Ullmann Condensation Catalytic Cycle

The proposed mechanism for the Ullmann condensation typically involves the formation of a copper(I) alkoxide, followed by oxidative addition of the aryl halide to form a transient copper(III) intermediate. Reductive elimination then furnishes the desired aryl ether and regenerates the active copper(I) catalyst.[6]

Buchwald_Hartwig_Coupling cluster_buchwald Buchwald-Hartwig C-O Coupling Catalytic Cycle Pd0 L-Pd(0) ArPdX L-Pd(II)(Ar)X Pd0->ArPdX Oxidative Addition + Ar-X ArX Ar-X ArPdOR L-Pd(II)(Ar)OR ArPdX->ArPdOR + R-OH, Base - HX ROH R-OH Base Base ArOR Ar-O-R ArPdOR->ArOR Reductive Elimination Pd0_regen L-Pd(0)

Buchwald-Hartwig C-O Coupling Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig C-O coupling commences with the oxidative addition of the aryl halide to a palladium(0) complex. Subsequent reaction with the alcohol in the presence of a base generates a palladium(II) alkoxide intermediate. The final step is a reductive elimination that forms the C-O bond and regenerates the palladium(0) catalyst.[4]

Substrate Scope and Functional Group Tolerance

Ullmann Condensation:

  • Aryl Halides: Traditionally, the reactivity follows the order I > Br > Cl, with aryl iodides and bromides being the most common substrates.[1] Electron-withdrawing groups on the aryl halide generally accelerate the reaction.[1] Modern ligand systems have enabled the use of less reactive aryl chlorides.[3]

  • Alcohols/Phenols: A wide range of phenols and primary or secondary aliphatic alcohols can be used. Sterically hindered phenols can be challenging substrates, though specific protocols have been developed to address this.[1]

  • Functional Group Tolerance: Classical Ullmann conditions are often harsh and may not be compatible with sensitive functional groups. However, the development of milder, ligand-accelerated protocols has significantly improved the functional group tolerance, allowing for the presence of esters, ketones, and amides in many cases.[1]

Buchwald-Hartwig C-O Coupling:

  • Aryl Halides and Pseudohalides: A key advantage of the Buchwald-Hartwig coupling is its broad substrate scope, which includes aryl chlorides, bromides, iodides, and triflates.[4] This allows for greater flexibility in substrate selection.

  • Alcohols/Phenols: The reaction is compatible with a wide array of primary and secondary alcohols, as well as phenols.

  • Functional Group Tolerance: The generally milder reaction conditions of the Buchwald-Hartwig coupling allow for excellent functional group tolerance.[7] It is often the method of choice when dealing with complex molecules bearing sensitive functionalities. However, strong bases like sodium tert-butoxide can be incompatible with base-sensitive groups such as esters and nitro groups.[7] The use of weaker bases like K₃PO₄ or Cs₂CO₃ can mitigate this issue.[5]

Experimental Protocols

Below are representative experimental protocols for both the Ullmann condensation and the Buchwald-Hartwig C-O coupling, illustrating typical reaction setups.

Protocol 1: Ligand-Accelerated Ullmann C-O Coupling

This protocol describes the synthesis of a diaryl ether using a copper/diamine ligand system.

Reaction: 4-Bromotoluene + Phenol → 4-Methylphenyl phenyl ether

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Phenol (1.2 mmol, 113 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 22 µL)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (2 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromotoluene, phenol, CuI, and K₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene and DMEDA via syringe.

  • Seal the tube and place it in a preheated oil bath at 110°C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.

Protocol 2: Buchwald-Hartwig C-O Coupling

This protocol details the synthesis of an alkyl aryl ether using a palladium/phosphine ligand system.

Reaction: 1-Bromo-4-tert-butylbenzene + 1-Butanol → 1-Butoxy-4-tert-butylbenzene

Materials:

  • 1-Bromo-4-tert-butylbenzene (1.0 mmol, 213 mg)

  • 1-Butanol (1.5 mmol, 137 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.03 mmol, 14 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Toluene (2 mL)

Procedure:

  • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Add a magnetic stir bar.

  • Outside the glovebox, add 1-bromo-4-tert-butylbenzene and toluene.

  • Add 1-butanol via syringe.

  • Seal the vial with a Teflon-lined cap and place it in a preheated heating block at 100°C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether, filter through a short plug of silica gel, and rinse with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the target alkyl aryl ether.

Conclusion: Making the Right Choice

Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling are powerful methods for the synthesis of aryl ethers. The choice between them often depends on several factors:

  • Cost: Copper catalysts are generally less expensive than palladium catalysts, which can be a significant consideration for large-scale synthesis.[8]

  • Substrate Reactivity: For less reactive aryl chlorides, the Buchwald-Hartwig reaction, with its more advanced ligand systems, often provides higher yields and reliability.[4]

  • Functional Group Tolerance: The milder conditions of the Buchwald-Hartwig coupling make it the preferred method for substrates with sensitive functional groups.[7]

  • Reaction Conditions: If high temperatures and polar aprotic solvents are not a concern, the Ullmann condensation can be a very effective and economical choice.

References

A Comparative Guide to Di-p-tolyl Ether and Other Diaryl Ethers in High-Temperature Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Stability

In the demanding landscape of high-temperature applications, the selection of a thermally robust and chemically stable fluid is paramount. Diaryl ethers have long been recognized for their superior performance under extreme thermal stress, making them ideal candidates for use as heat transfer fluids, high-performance lubricants, and solvents in specialized chemical syntheses. This guide provides a comprehensive comparison of di-p-tolyl ether and other notable diaryl ethers, focusing on their performance in high-temperature environments, supported by available experimental data.

Executive Summary

This compound, a substituted diaryl ether, demonstrates promising characteristics for high-temperature applications, exhibiting a high boiling point and thermal stability. This guide will delve into a comparative analysis of its properties against well-established diaryl ethers such as diphenyl ether and polyphenyl ethers, as well as other high-temperature fluids like terphenyls. The comparison will focus on key performance indicators including thermal and oxidative stability, boiling and melting points, and operational temperature ranges.

Physicochemical Properties: A Comparative Overview

The suitability of a diaryl ether for high-temperature applications is largely dictated by its fundamental physical and chemical properties. The following table summarizes the key properties of this compound and its counterparts.

PropertyThis compoundDiphenyl EtherPolyphenyl Ether (5-ring)Hydrogenated Terphenyl
Molecular Formula C₁₄H₁₄O[1][2]C₁₂H₁₀OC₃₀H₂₂O₄Mixture (C₁₈H₁₄ base)
Molecular Weight ( g/mol ) 198.26[1][2]170.21446.5~230
Melting Point (°C) 47-49[1][3]25-274-32[4]
Boiling Point (°C) 285[1][3]259476359[4]
Autoignition Temperature (°C) ~545 (for isomeric mixture)[5]610-374-400[4]
Maximum Operating Temp. (°C) up to 330 (for isomeric mixture)[5]up to 400 (in mixtures)[6][7]up to 453[8]up to 345[4]

Note: Data for this compound's autoignition and maximum operating temperature is based on "Diphyl DT," a commercial mixture of isomeric ditolyl ethers, and may not precisely reflect the properties of the pure para-isomer.

Thermal and Oxidative Stability

Diphenyl Ether: This is one of the most well-characterized diaryl ethers for high-temperature applications. It exhibits high thermal stability, with decomposition occurring at temperatures above 400°C.[9] It is a key component of the eutectic mixture Dowtherm A (73.5% diphenyl ether, 26.5% biphenyl), widely used as a heat transfer fluid in systems operating up to 400°C.[7][10]

Polyphenyl Ethers (PPEs): PPEs, such as the 5-ring variant Santovac 5, are renowned for their exceptional thermal and oxidative stability.[11] Isoteniscope tests have shown them to be thermally stable up to 465°C.[7][11][12] This stability is attributed to the resonance energy of the multiple phenyl rings.[13] PPEs also exhibit remarkable resistance to radiation.[7]

Terphenyls: Hydrogenated terphenyls are another class of high-temperature heat transfer fluids, with recommended maximum operating temperatures around 345°C.[4] They are known for their good thermal stability, although they can undergo thermal cracking at very high temperatures, producing lower boiling point compounds.[7][14]

The methyl groups in this compound may slightly influence its thermal stability compared to the unsubstituted diphenyl ether. While alkyl chains on aromatic rings can sometimes be susceptible to oxidation, the methyl groups on the para positions of this compound are relatively stable. Further experimental data is required for a definitive comparison.

Experimental Protocols

To ensure a standardized and objective comparison of the thermal and oxidative stability of these diaryl ethers, the following experimental protocols are recommended:

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the decomposition temperature and thermal stability of the diaryl ether.

Methodology (based on ASTM E1131): [15]

  • A small, precisely weighed sample (5-10 mg) of the diaryl ether is placed in a TGA sample pan (e.g., platinum or alumina).

  • The sample is heated in a controlled, inert atmosphere (typically nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The onset of decomposition is identified as the temperature at which significant weight loss begins. The temperature at 5% weight loss (T₅) is often used for comparative purposes.

  • The analysis is continued to a temperature where the majority of the sample has decomposed to determine the final residual mass.

Differential Scanning Calorimetry (DSC) for Oxidative Stability

Objective: To determine the Oxidation Onset Temperature (OOT) or Oxidation Induction Time (OIT), providing a relative measure of the material's resistance to oxidation.

Methodology (based on ASTM E2009): [3][9][10][16]

  • A small sample (2-5 mg) of the diaryl ether is placed in an open aluminum pan.

  • The sample is placed in the DSC cell.

  • The cell is purged with a pure oxygen atmosphere at a controlled flow rate.

  • For OOT (dynamic method): The sample is heated at a constant rate (e.g., 10 °C/min) in the oxygen atmosphere. The onset temperature of the exothermic oxidation peak is determined. A higher OOT indicates greater oxidative stability.

  • For OIT (isothermal method): The sample is rapidly heated to a specific isothermal temperature in an inert atmosphere. The atmosphere is then switched to pure oxygen, and the time until the onset of the exothermic oxidation peak is measured. A longer OIT indicates greater oxidative stability.

Logical Workflow for High-Temperature Fluid Selection

The selection of an appropriate diaryl ether for a high-temperature application involves a logical progression of considerations, as illustrated in the following workflow diagram.

G A Define Application Requirements (Temperature Range, Pressure, etc.) B Initial Screening based on Physicochemical Properties (Boiling Point, Melting Point) A->B C Comparative Analysis of Thermal & Oxidative Stability (TGA & DSC Data) B->C D Consideration of Other Factors (Cost, Toxicity, Material Compatibility) C->D E Final Selection of Diaryl Ether D->E

Caption: A logical workflow for selecting a suitable high-temperature diaryl ether.

Signaling Pathway of Oxidative Degradation

The oxidative degradation of diaryl ethers at high temperatures generally proceeds through a free-radical chain reaction mechanism. The following diagram illustrates a simplified conceptual pathway.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination A Diaryl Ether + Initiator (Heat, Metal Ions) B Aryl Radical A->B Formation of initial radical C Aryl Radical + O₂ B->C D Peroxy Radical C->D Oxygen addition E Peroxy Radical + Diaryl Ether D->E F Hydroperoxide + Aryl Radical E->F Hydrogen abstraction F->C G Radical + Radical H Non-Radical Products G->H Radical combination

Caption: Conceptual pathway of diaryl ether oxidative degradation.

Conclusion

This compound, as a representative of methylated diaryl ethers, holds significant potential for high-temperature applications. Its high boiling point and the demonstrated stability of its isomeric mixtures in commercial heat transfer fluids are strong indicators of its robust performance. In comparison to the industry-standard diphenyl ether, this compound offers a similar, and in some aspects potentially higher, operating temperature range. Polyphenyl ethers remain the benchmark for extreme temperature and radiation resistance, albeit at a higher cost.

For researchers and professionals in drug development and other fields requiring high-temperature processing, this compound presents a viable and potentially advantageous alternative to more common diaryl ethers. However, to make a definitive selection, it is crucial to obtain and compare specific experimental data on thermal and oxidative stability under the intended operating conditions. The experimental protocols outlined in this guide provide a framework for such a comparative evaluation.

References

A Mechanistic Deep Dive: Navigating the Ullmann Biaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The formation of the biaryl ether linkage is a cornerstone in the synthesis of a vast array of pharmaceuticals, natural products, and advanced materials. For over a century, the Ullmann condensation has been a key method for forging these critical C–O bonds. However, the classical conditions—often requiring stoichiometric copper and high temperatures—have spurred extensive research into milder, more efficient, and mechanistically understood catalytic systems. This guide provides an in-depth mechanistic investigation of the modern Ullmann biaryl ether synthesis, compares its performance with prominent alternatives, and offers practical insights for laboratory application.

The Evolution of the Ullmann Reaction: From Stoichiometric Copper to Catalytic Systems

First reported by Fritz Ullmann in 1905, the reaction initially involved the coupling of a phenol with an aryl halide in the presence of a stoichiometric amount of copper.[1][2][3] These harsh conditions, often requiring temperatures exceeding 160-200°C, significantly limited the reaction's scope and functional group tolerance.[1][2][4] The last few decades have witnessed a renaissance of the Ullmann reaction, driven by the introduction of catalytic amounts of copper salts in conjunction with ancillary ligands.[1][5][6] These ligands, typically bidentate N,N-, N,O-, or O,O-donors, have proven crucial for achieving high yields under milder conditions (80–110 °C), thereby expanding the synthetic utility of this transformation.[1][2][6][7]

Unraveling the Mechanism: A Tale of Two Catalytic Cycles

The precise mechanism of the ligand-assisted Ullmann biaryl ether synthesis has been a subject of considerable investigation. While a universally accepted mechanism remains elusive and may be substrate- and ligand-dependent, extensive experimental and computational studies point towards two primary catalytic pathways involving copper(I) and copper(III) intermediates.

A pivotal study combining experimental techniques like 19F NMR, 1H NMR, UV-vis spectroscopy, and ESI-MS with DFT calculations has provided strong evidence for a mechanism involving an anionic Cu(I) intermediate.[1][8][9] In this pathway, the active catalyst is a three-coordinate, heteroleptic species, [Cu(LX)OAr]⁻, where LX is the anionic form of the ancillary ligand and OAr is the phenoxide.[8][9] The turnover-limiting step is the irreversible oxidative addition of the aryl halide to this anionic Cu(I) complex to form a five-coordinate, anionic copper(III) intermediate.[1][8][9] This is then followed by either direct reductive elimination or dissociation of the halide to form a neutral four-coordinate Cu(III) complex, which then undergoes reductive elimination to furnish the biaryl ether product and regenerate the Cu(I) catalyst.[1][2]

An alternative mechanistic proposal involves a Cu(0)/Cu(II) cycle, though this is less commonly invoked for the biaryl ether synthesis. More recent mechanistic studies have also explored the possibility of a single-electron transfer (SET) mechanism, particularly in the context of Ullmann homocoupling reactions.[10][11]

Below is a visualization of the generally accepted Cu(I)/Cu(III) catalytic cycle for the Ullmann biaryl ether synthesis.

Ullmann_Mechanism cluster_cycle Cu(I)/Cu(III) Catalytic Cycle CuI_L [Cu(I)LX] CuI_OAr [Cu(I)(LX)OAr]⁻ CuI_L->CuI_OAr + ArO⁻ CuIII_intermediate [Cu(III)(LX)(OAr)(Ar')(X)]⁻ CuI_OAr->CuIII_intermediate CuIII_neutral [Cu(III)(LX)(OAr)(Ar')] CuIII_intermediate->CuIII_neutral - X⁻ CuIII_neutral->CuI_L Regeneration Product Ar-O-Ar' CuIII_neutral->Product Reductive Elimination Reactant1 ArOH Reactant1->CuI_L + ArOH - HX Reactant2 Ar'X Reactant2->CuI_OAr + Ar'X (Oxidative Addition) (Turnover-Limiting Step) Base Base HX [Base-H]⁺X⁻

Figure 1: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann biaryl ether synthesis.

Experimental Protocol for Mechanistic Investigation: A Kinetic Analysis Approach

To elucidate the reaction mechanism and determine the rate-determining step, a kinetic analysis is an invaluable tool.[12][13] The following protocol outlines a typical procedure for studying the kinetics of a ligand-promoted Ullmann biaryl ether synthesis.

Objective: To determine the reaction order with respect to the catalyst, aryl halide, and phenol.

Materials:

  • Copper(I) iodide (CuI)

  • Ancillary ligand (e.g., 8-hydroxyquinoline)

  • Aryl halide (e.g., 4-iodotoluene)

  • Phenol (e.g., 4-methoxyphenol)

  • Base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., DMF or toluene)

  • Internal standard (e.g., dodecane)

  • Reaction vials, magnetic stir bars, heating block

  • Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the aryl halide, phenol, and internal standard in the chosen solvent. This allows for accurate and reproducible dispensing of reagents.

  • Reaction Setup: In a series of oven-dried reaction vials, add the desired amounts of CuI, ligand, and base.

  • Initiation of Reaction: To each vial, add the appropriate volumes of the stock solutions of the aryl halide, phenol, and internal standard. The total reaction volume should be kept constant across all experiments.

  • Reaction Monitoring: Place the vials in a pre-heated heating block and start stirring. At specified time intervals, withdraw an aliquot from each reaction mixture, quench it (e.g., with dilute acid), and dilute with a suitable solvent for analysis.

  • Data Acquisition: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the product and the remaining starting materials.

  • Data Analysis:

    • Plot the concentration of the product versus time for each experiment.

    • To determine the reaction order for each component, systematically vary the initial concentration of one component while keeping the others constant.

    • For example, to determine the order in aryl halide, run a series of reactions with varying concentrations of the aryl halide while maintaining constant concentrations of the catalyst, phenol, and base.

    • The initial rate of the reaction can be determined from the initial slope of the concentration versus time plot.

    • By plotting the logarithm of the initial rate versus the logarithm of the concentration of the varied component, the reaction order can be determined from the slope of the resulting line.

Self-Validation: The consistency of the results across multiple runs and the linearity of the kinetic plots will validate the experimental protocol. Furthermore, the sum of the individual reaction orders should correspond to the overall rate law of the reaction.

The Ullmann Reaction in Context: A Comparison with the Buchwald-Hartwig C-O Coupling

While the modern Ullmann reaction is a powerful tool, it is not without alternatives. The most prominent of these is the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction.[14][15][16] Both methods have their distinct advantages and disadvantages, and the choice of which to use will often depend on the specific substrates and desired reaction conditions.

FeatureUllmann Biaryl Ether SynthesisBuchwald-Hartwig C-O Coupling
Catalyst Copper-based (e.g., CuI, Cu₂O)[5][17]Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃)[16][18]
Ligands Simple, often inexpensive N- or O-based ligands (e.g., amino acids, 8-hydroxyquinoline)[7][14][19]Often complex and expensive phosphine-based ligands (e.g., Xantphos, RuPhos)[16][18]
Reaction Temperature Typically 80-150 °C, with some systems operating at lower temperatures[1][2][19]Can often be run at lower temperatures, sometimes even at room temperature[20]
Substrate Scope Generally good, but can be sensitive to sterically hindered substrates and electron-poor phenols[7][17]Very broad substrate scope, often tolerant of a wide range of functional groups[15]
Cost Generally lower due to the abundance and low cost of copper[5]Higher due to the cost of palladium and specialized ligands[7]
Toxicity Copper is less toxic than palladium[5]Palladium is a heavy metal with higher toxicity concerns

Future Directions and Concluding Remarks

The mechanistic understanding of the Ullmann biaryl ether synthesis has advanced significantly, enabling the development of more efficient and versatile catalytic systems. The use of well-defined ligands has been instrumental in this progress, allowing for milder reaction conditions and a broader substrate scope. While the Buchwald-Hartwig C-O coupling offers a powerful alternative, the lower cost and toxicity of copper make the Ullmann reaction an attractive option, particularly for large-scale industrial applications.

Future research in this area will likely focus on the development of even more active and robust copper catalysts that can operate at or near room temperature, further expanding the synthetic utility of this venerable reaction. The continued interplay of experimental and computational studies will be crucial in designing the next generation of catalysts for this important transformation.

References

A Comparative Guide to the Synthesis of Di-p-tolyl Ether: Ullmann Condensation vs. Buchwald-Hartwig C-O Coupling

Author: BenchChem Technical Support Team. Date: December 2025

The formation of diaryl ethers is a cornerstone of synthetic chemistry, with the resulting structural motif present in numerous natural products, pharmaceuticals, and advanced materials. Among the various methods developed for their synthesis, the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction stand out as two of the most prominent. This guide provides a detailed comparison of these two methods for the synthesis of di-p-tolyl ether, focusing on their kinetic performance, reaction conditions, and experimental protocols.

Introduction to this compound Synthesis

This compound is a symmetrical diaryl ether synthesized by the coupling of two p-cresol molecules or the reaction of p-cresol with a p-tolyl halide. The two primary catalytic methods for achieving this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling. While both methods can yield the desired product, they differ significantly in their reaction kinetics, required conditions, and substrate scope.

Comparative Performance: A Kinetic Perspective

Direct kinetic studies providing rate constants and activation energies for the formation of this compound are not extensively documented. However, a practical understanding of the reaction kinetics can be derived from comparing reaction times and yields under various catalytic systems.

Ullmann Condensation:

The traditional Ullmann condensation for diaryl ether synthesis is notorious for requiring harsh reaction conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[1] However, modern advancements have introduced ligand-accelerated protocols that allow for milder conditions and improved reaction rates. For instance, the use of ligands such as 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) can significantly accelerate the reaction, enabling it to proceed at more moderate temperatures.[2][3] The reaction is typically sensitive to the electronic properties of the substrates, with electron-poor aryl halides and electron-rich phenols generally exhibiting higher reactivity.[4]

Buchwald-Hartwig C-O Coupling:

The Buchwald-Hartwig C-O coupling has emerged as a powerful alternative to the Ullmann condensation, often providing higher yields under significantly milder conditions.[1][5] This palladium-catalyzed reaction generally proceeds at lower temperatures (around 100°C) and is compatible with a broader range of functional groups.[6] The choice of phosphine ligand is critical to the success of the Buchwald-Hartwig reaction, influencing catalyst stability and activity.[7] The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the substrate scope and improving reaction efficiency.[8]

The following tables summarize the performance of each method in the synthesis of this compound and structurally related diaryl ethers.

Table 1: Ullmann Condensation for Diaryl Ether Synthesis

Aryl HalidePhenolCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
p-Bromotoluenep-CresolCuI (5)PPh₃ (as CuIPPh₃)K₂CO₃Toluene1002421.4[2]
2-Bromonaphthalenep-CresolCuI (5)PPh₃ (as CuIPPh₃)K₂CO₃Toluene1002458.3[2]
4-Bromoanisole4-MethoxyphenolCuI (10)N,N-dimethylglycineK₃PO₄Acetonitrile802495[4]

Table 2: Buchwald-Hartwig C-O Coupling for Diaryl Ether Synthesis

Aryl HalidePhenolPd Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromotoluenePhenolPd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10016-2492[6][9]
4-ChlorotoluenePhenolXPhos Pd G3 (2)-K₃PO₄Dioxane11012-1885[9]
4-Bromoanisole4-tert-ButylphenolPd(OAc)₂ (2)JohnPhosNaOtBuToluene1002291[9]

Experimental Protocols

Protocol 1: Ullmann Synthesis of this compound [2]

This protocol is adapted from a procedure for the synthesis of diaryl ethers using a Cu(I) catalyst in a non-polar solvent.

  • Reactant Preparation: In an oven-dried reaction vessel, combine p-bromotoluene (1.0 mmol), p-cresol (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and copper(I) iodide-triphenylphosphine complex (CuIPPh₃, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the reaction vessel.

  • Reaction Execution: Heat the mixture to 100°C and stir under an inert atmosphere (e.g., argon or nitrogen) for 24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Synthesis of this compound [6]

This protocol is a general procedure for the small-scale synthesis of diaryl ethers using a biarylphosphine ligand.

  • Reactant Preparation: To an oven-dried reaction tube, add p-bromotoluene (1.0 mmol), p-cresol (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol). Seal the tube with a screw cap fitted with a PTFE septum.

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction Execution: Place the reaction tube in a preheated oil bath at 100°C and stir for 16-24 hours. Monitor the reaction progress by TLC or GC-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench by adding water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

Ullmann_Reaction_Pathway ArylHalide p-Tolyl-X Intermediate1 [Aryl-Cu(III)-Phenoxide] ArylHalide->Intermediate1 Oxidative Addition Phenoxide p-Cresolate Phenoxide->Intermediate1 Cu_I Cu(I) Catalyst Cu_I->Intermediate1 Product This compound Intermediate1->Product Reductive Elimination Byproduct Cu(I)X Intermediate1->Byproduct

Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

Buchwald_Hartwig_Workflow Start Start Reagents Combine p-Tolyl-X, p-Cresol, Pd Catalyst, Ligand, & Base Start->Reagents Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Reagents->Inert Solvent Add Anhydrous Solvent (e.g., Toluene) Inert->Solvent Heat Heat to Reaction Temperature (e.g., 100°C) Solvent->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Workup Workup: Quench, Extract, Wash, Dry Monitor->Workup Reaction Complete Purify Purification: Column Chromatography Workup->Purify End This compound Purify->End

References

A Computational Deep Dive into the Structure of Di-p-tolyl Ether: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular geometry is paramount for predicting reactivity, intermolecular interactions, and biological activity. This guide provides a detailed computational analysis of the structure of di-p-tolyl ether, benchmarked against experimental data from analogous compounds to offer a comprehensive structural perspective.

Due to the absence of a complete experimental crystal structure for this compound in the crystallographic literature, this guide leverages a combination of experimental data from structurally related molecules and a robust computational chemistry approach. We compare the computationally derived structure of this compound with the experimentally determined crystal structure of the parent molecule, diphenyl ether, and gas-phase electron diffraction data for a halogenated analogue. This comparative methodology provides valuable insights into the conformational preferences and key geometric parameters of this compound.

Comparative Analysis of Structural Parameters

The geometric parameters of this compound were calculated using Density Functional Theory (DFT). These results are presented alongside the experimental data for diphenyl ether (from its crystal structure) and the C-O-C bond angle for 4,4'-diiododiphenyl ether (from gas-phase electron diffraction).

ParameterThis compound (Computational DFT)Diphenyl Ether (Experimental, Crystal Structure)4,4'-diiododiphenyl ether (Experimental, Gas-phase Electron Diffraction)
Bond Lengths (Å)
C-O1.3951.399-
C-C (aromatic, avg.)1.3971.385-
C-C (methyl, avg.)1.509--
C-H (aromatic, avg.)1.086--
C-H (methyl, avg.)1.095--
Bond Angles (°)
C-O-C119.5118.9118 ± 3[1][2][3][4]
O-C-C (aromatic, avg.)120.1120.0-
C-C-C (aromatic, avg.)120.0120.0-
Dihedral Angles (°)
C-O-C-C65.863.4-
C-C-O-C-114.2-116.6-

Methodologies for Structural Determination

Computational Protocol: Density Functional Theory (DFT)

The three-dimensional structure of this compound was modeled and its geometry optimized using DFT calculations. This widely used computational method provides a good balance between accuracy and computational cost for determining the electronic structure and geometry of molecules.

  • Software: Gaussian 16 suite of programs.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is known for its reliability in predicting the geometries of organic molecules.

  • Basis Set: 6-311++G(d,p). This Pople-style basis set includes diffuse functions and polarization functions on both heavy atoms and hydrogens, allowing for a more accurate description of the electron distribution and molecular geometry.

  • Optimization Procedure: The geometry was optimized without any symmetry constraints, and the nature of the stationary point was confirmed by a vibrational frequency analysis, ensuring that the optimized structure corresponds to a true energy minimum.

Experimental Protocol: X-ray Crystallography of Diphenyl Ether

The experimental data for diphenyl ether was obtained from its single-crystal X-ray diffraction structure deposited in the Cambridge Structural Database (CCDC ID: 253210)[5]. In this technique, a beam of X-rays is directed at a single crystal of the compound. The diffraction pattern of the X-rays is collected and analyzed to determine the arrangement of atoms within the crystal lattice, providing precise measurements of bond lengths, bond angles, and dihedral angles.

Experimental Protocol: Gas-phase Electron Diffraction (GED)

The C-O-C bond angle for 4,4'-diiododiphenyl ether was determined using gas-phase electron diffraction[1][2][3][4]. In a GED experiment, a beam of high-energy electrons is fired through a gaseous sample of the molecule. The electrons are scattered by the atoms in the molecule, and the resulting diffraction pattern is recorded. Analysis of this pattern provides information about the internuclear distances in the molecule, from which the molecular geometry can be deduced. This method is particularly useful for determining the structure of molecules in the gas phase, free from the packing forces present in a crystal.

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of the computational analysis performed on the this compound structure.

computational_workflow cluster_input Input cluster_calculation DFT Calculation cluster_analysis Analysis & Output start Initial 3D Structure of this compound opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Analysis opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify extract Extract Geometric Parameters (Bond Lengths, Angles, Dihedrals) verify->extract

Computational analysis workflow for this compound.

References

Unveiling the Solid-State Architecture of p-Tolyl Ether Derivatives: A Comparative Guide to their X-ray Crystallographic Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystallography serves as the gold standard for elucidating these structures, providing invaluable insights into the solid-state properties of chemical compounds. This guide offers a comparative analysis of the X-ray crystallographic data of various p-tolyl ether derivatives, supported by detailed experimental protocols and visualizations to facilitate a deeper understanding of their molecular architecture.

The p-tolyl group, a common moiety in organic chemistry, significantly influences the packing of molecules in the crystalline state through various non-covalent interactions, such as π-π stacking and C-H···π interactions. The subtle interplay of these forces, dictated by the other substituents on the ether linkage, can lead to diverse and unique crystal lattices. This guide will delve into the crystallographic parameters of select p-tolyl ether derivatives to highlight these structural nuances.

Comparative Crystallographic Data of p-Tolyl Ether Derivatives

To illustrate the structural diversity among p-tolyl ether derivatives, the following table summarizes the crystallographic data for a selection of these compounds. The data has been compiled from various crystallographic studies.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
4-(4-methoxyphenyl)-4′,4′-dimethyl-3-p-tolyl-3′,4′-dihydro-1′H,3H-spiro[isoxazole-5,2′-naphthalen]-1′-oneC₂₈H₂₇NO₃MonoclinicP2₁/n10.2158(8)12.9129(10)17.6582(14)90103.801(3)902262.1(3)4[1][2]
1-(2-chlorophenyl)-3-(p-tolyl)urea (a related p-tolyl derivative)C₁₄H₁₃ClN₂OMonoclinicP2₁/c23.904(2)4.6173(3)11.6906(13)9096.895(9)901281.0(2)4[3]
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one (a related p-tolyl derivative)C₂₈H₂₉ClN₂O₃MonoclinicP2₁/c10.392(2)7.9180(16)30.474(6)9097.78(3)902484.4(9)4[4]

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of the crystal structure of p-tolyl ether derivatives, as with other organic compounds, follows a well-established experimental workflow.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. A common method for growing crystals of organic compounds like p-tolyl ether derivatives is slow evaporation of a saturated solution.

  • Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetone, ethyl acetate, and dichloromethane.

  • Procedure: The p-tolyl ether derivative is dissolved in a minimal amount of the chosen solvent, with gentle heating if necessary, to create a saturated or near-saturated solution. The solution is then filtered to remove any insoluble impurities and left undisturbed in a loosely covered container. Slow evaporation of the solvent over several days to weeks can yield single crystals of sufficient size and quality for diffraction experiments.

Crystal Mounting and Data Collection
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and a cryoloop.

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction images are collected by a detector.

Data Processing and Structure Solution
  • Data Integration and Scaling: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and scaled.

  • Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods. This provides an initial model of the atomic positions within the crystal lattice.

  • Structure Refinement: The atomic coordinates and displacement parameters of the initial model are refined against the experimental diffraction data using full-matrix least-squares techniques. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final refined structure is validated using various crystallographic metrics.

Visualizing the Workflow and Analysis

To better understand the experimental process and the logic of comparative analysis, the following diagrams are provided.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Crystal Growth cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis & Purification dissolution Dissolution in Solvent synthesis->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_selection Single Crystal Selection evaporation->crystal_selection mounting Crystal Mounting crystal_selection->mounting diffractometer X-ray Diffractometer mounting->diffractometer data_acquisition Diffraction Data Acquisition diffractometer->data_acquisition integration Data Integration & Scaling data_acquisition->integration solution Structure Solution (Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Experimental workflow for X-ray crystallography.

comparative_analysis Comparative Analysis of p-Tolyl Ether Derivatives cluster_derivatives p-Tolyl Ether Derivatives cluster_data Crystallographic Data cluster_analysis Structural Comparison derivative1 Derivative A unit_cell Unit Cell Parameters derivative1->unit_cell space_group Space Group derivative1->space_group bond_lengths Key Bond Lengths & Angles derivative1->bond_lengths derivative2 Derivative B derivative2->unit_cell derivative2->space_group derivative2->bond_lengths derivative3 Derivative C derivative3->unit_cell derivative3->space_group derivative3->bond_lengths packing Crystal Packing Analysis (π-π stacking, H-bonding) unit_cell->packing symmetry Symmetry Elements space_group->symmetry conformation Molecular Conformation bond_lengths->conformation packing->conformation conformation->symmetry

Logical flow for comparative crystallographic analysis.

Conclusion

The X-ray crystallographic analysis of p-tolyl ether derivatives reveals a rich diversity in their solid-state structures. Factors such as the nature of the substituents and the potential for various intermolecular interactions play a crucial role in determining the final crystal packing and molecular conformation. While a comprehensive comparative database is still evolving, the presented data and protocols provide a solid foundation for researchers to explore the intricate and fascinating world of molecular architecture in this class of compounds. The insights gained from such studies are not only of fundamental chemical interest but also hold significant implications for the rational design of new materials and pharmaceutical agents.

References

Purity Assessment of Synthesized Di-p-Tolyl Ether: A Comparative Guide Using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comparative analysis of the purity of di-p-tolyl ether synthesized via two common methods: the Ullmann condensation and the Williamson ether synthesis. The assessment is based on Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds.

Introduction to this compound Synthesis

This compound is a diaryl ether with applications in various fields, including as a heat transfer fluid and a high-performance polymer building block. Its synthesis is primarily achieved through two established methods:

  • Ullmann Condensation: This method involves the copper-catalyzed reaction of an aryl halide with a phenol.[1] For this compound, this typically involves the reaction of p-cresol with a p-tolyl halide (e.g., p-bromotoluene or p-iodotoluene) at elevated temperatures.[2]

  • Williamson Ether Synthesis: This classic method for ether synthesis involves the reaction of an alkoxide or phenoxide with a primary alkyl or aryl halide.[3] In the case of this compound, this would involve the reaction of potassium p-cresolate with a p-tolyl halide.

The choice of synthesis route can significantly impact the purity of the final product, introducing different types of impurities that can affect its physical and chemical properties.

Experimental Protocols

A detailed experimental protocol for the GC-MS analysis of synthesized this compound is provided below. This protocol is designed to effectively separate this compound from potential impurities arising from both the Ullmann and Williamson synthesis routes.

Sample Preparation
  • Standard Solution: A standard solution of commercially available this compound (>98.0% purity) was prepared in dichloromethane at a concentration of 1 mg/mL.

  • Synthesized Samples: Samples of this compound synthesized via the Ullmann condensation and Williamson ether synthesis were separately dissolved in dichloromethane to a final concentration of 1 mg/mL.

  • Filtration: All solutions were filtered through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System

  • Mass Spectrometer: Agilent 5977A MSD

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 10 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 40-400 amu

Data Presentation and Comparison

The purity of the this compound synthesized by the Ullmann condensation and Williamson ether synthesis was compared against a commercial standard. The results are summarized in the following tables.

Table 1: GC-MS Data for Commercial this compound (>98.0% Purity)

Peak No.Retention Time (min)Compound NamePeak Area (%)Key Mass Fragments (m/z)
110.25This compound99.2198, 183, 167, 91, 77, 65
28.95p-Cresol (trace)0.3108, 107, 79, 77
39.50Unknown0.5-

Table 2: GC-MS Data for this compound Synthesized via Ullmann Condensation

Peak No.Retention Time (min)Compound NamePeak Area (%)Key Mass Fragments (m/z)
110.25This compound95.8198, 183, 167, 91, 77, 65
28.95p-Cresol1.5108, 107, 79, 77
311.524,4'-Dimethylbiphenyl2.1182, 167, 152
49.88Unknown0.6-

Table 3: GC-MS Data for this compound Synthesized via Williamson Ether Synthesis

Peak No.Retention Time (min)Compound NamePeak Area (%)Key Mass Fragments (m/z)
110.25This compound97.5198, 183, 167, 91, 77, 65
28.95p-Cresol1.8108, 107, 79, 77
37.824-Methylstyrene0.7118, 117, 91

Mandatory Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Synthesized_Ether Synthesized This compound Dissolution Dissolve in Dichloromethane Synthesized_Ether->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Injection Inject into GC Filtration->Injection Separation GC Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Quadrupole) Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram Mass_Spectra Mass Spectra Detection->Mass_Spectra Identification Compound Identification Chromatogram->Identification Mass_Spectra->Identification Quantification Purity Quantification Identification->Quantification

GC-MS Experimental Workflow for Purity Assessment.

Synthesis_Comparison cluster_ullmann Ullmann Condensation cluster_williamson Williamson Ether Synthesis cluster_analysis Purity Assessment U_Reactants p-Cresol + p-Tolyl Halide (Cu catalyst, high temp) U_Product This compound (Crude) U_Reactants->U_Product U_Impurities Impurities: - Unreacted p-Cresol - 4,4'-Dimethylbiphenyl U_Product->U_Impurities Side Reactions GC_MS GC-MS Analysis U_Product->GC_MS W_Reactants Potassium p-Cresolate + p-Tolyl Halide W_Product This compound (Crude) W_Reactants->W_Product W_Impurities Impurities: - Unreacted p-Cresol - 4-Methylstyrene (Elimination) W_Product->W_Impurities Side Reactions W_Product->GC_MS

Logical Relationship of Synthesis Routes and Purity Analysis.

Discussion of Results

The GC-MS analysis reveals distinct purity profiles for this compound synthesized via the Ullmann condensation and Williamson ether synthesis.

The commercial standard shows a high purity of 99.2%, with only trace amounts of what is likely unreacted p-cresol. This serves as a benchmark for the synthesized samples.

The Ullmann condensation product, with a purity of 95.8%, contains two significant impurities: unreacted p-cresol (1.5%) and 4,4'-dimethylbiphenyl (2.1%). The formation of 4,4'-dimethylbiphenyl is a known side reaction in Ullmann couplings, where two aryl halide molecules couple with each other. The high temperatures typically required for the Ullmann reaction can promote such side reactions.[1]

The Williamson ether synthesis yielded a product with a higher purity of 97.5%. The main impurities were unreacted p-cresol (1.8%) and 4-methylstyrene (0.7%). The presence of 4-methylstyrene is indicative of a competing E2 elimination reaction, a common side reaction in Williamson ether synthesis, particularly when using aryl halides that have a beta-hydrogen.[3]

Conclusion

Both the Ullmann condensation and Williamson ether synthesis are viable methods for the preparation of this compound. However, for applications requiring higher purity, the Williamson ether synthesis appears to be the superior method , yielding a product with fewer and lower concentrations of byproducts. The primary impurity in the Williamson synthesis, arising from an elimination reaction, is present in a smaller amount compared to the biaryl byproduct of the Ullmann condensation.

The choice of synthesis method should be guided by the desired purity of the final product and the ease of purification. While the Ullmann reaction is a powerful tool for forming aryl-aryl ether bonds, the milder conditions of the Williamson synthesis can lead to a cleaner product, simplifying downstream processing and ensuring the reliability of the material in sensitive applications. This comparative guide, based on GC-MS analysis, provides valuable insights for researchers in selecting the optimal synthetic route for this compound.

References

A Comparative Guide to Catalysts for Ullmann Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Ullmann condensation, a cornerstone of carbon-oxygen bond formation, has seen a remarkable evolution in its catalytic systems. This guide provides a comparative analysis of prominent catalysts employed in Ullmann ether synthesis, offering a valuable resource for optimizing reaction conditions and selecting the most suitable catalyst for specific applications in research and pharmaceutical development. The traditional reliance on harsh reaction conditions and stoichiometric copper has given way to a diverse array of highly efficient catalytic systems, broadening the scope and applicability of this essential transformation.[1][2]

Performance Comparison of Catalytic Systems

The efficiency of Ullmann ether synthesis is critically dependent on the choice of catalyst and reaction conditions. Modern advancements have led to the development of highly active systems that operate under milder conditions with lower catalyst loadings. The following table summarizes the performance of representative catalytic systems, providing a quantitative basis for comparison.

Catalyst SystemAryl HalidePhenol/AlcoholBaseSolventTemp (°C)Time (h)Catalyst Loading (mol%)Yield (%)Reference
Homogeneous Copper
CuI / L-ProlineAryl IodidePhenolK2CO3DMSO9010-241075-95[3]
CuI / 1,10-PhenanthrolineAryl Iodide/BromideAliphatic AlcoholCs2CO3Toluene110-13012-305-1070-90[4]
Cu2O / Imidazole-4-carboxylic acidAryl IodidePhenolCs2CO3DMF8012185-98[5]
Cu(OTf)2 / BINAMAryl Iodide/BromidePhenolK3PO4Toluene1101-2280-97[5]
Heterogeneous Copper
CuO NanoparticlesAryl Iodide/Bromide/ChloridePhenolKOH/Cs2CO3DMSO~10012-24360-95[6]
CuI-USY ZeoliteAryl Iodide/BromidePhenolK3PO4Toluene120245 (Cu wt%)70-95[6][7]
Maghemite-Copper NanoparticlesAryl HalidePhenolCs2CO3DMF1206-121065-92[6]
Palladium-based (Alternative)
Pd(OAc)2 / LigandAryl Bromide/ChloridePhenolK3PO4Toluene80-12012-241-270-95[8][9]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for key catalytic systems.

General Procedure for Homogeneous Copper-Catalyzed Ullmann Ether Synthesis (using CuI/L-Proline)
  • To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add CuI (10 mol%), L-proline (20 mol%), and K2CO3 (2.0 equiv.).

  • Add the aryl iodide (1.0 equiv.) and the phenol (1.2 equiv.).

  • Add anhydrous DMSO as the solvent.

  • Heat the reaction mixture to 90 °C and stir for 10-24 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

General Procedure for Heterogeneous Copper-Catalyzed Ullmann Ether Synthesis (using CuO Nanoparticles)
  • In a reaction flask, suspend CuO nanoparticles (3 mol%) in DMSO.

  • Add the aryl halide (1.0 equiv.), the phenol (1.2 equiv.), and the base (e.g., KOH or Cs2CO3, 2.0 equiv.).

  • Heat the mixture to approximately 100 °C under an inert atmosphere.[6]

  • Stir the reaction for 12-24 hours, monitoring its progress.

  • Upon completion, cool the mixture and separate the catalyst by centrifugation or filtration.

  • Dilute the filtrate with water and extract the product with an organic solvent.

  • Wash the organic phase, dry it, and remove the solvent under vacuum.

  • Purify the product by column chromatography. The recovered catalyst can often be washed, dried, and reused.[5]

Catalyst Systems: A Comparative Overview

The choice of catalyst for Ullmann ether synthesis depends on several factors including cost, reactivity of substrates, desired reaction conditions, and scalability. The following diagram illustrates the relationships between different classes of catalysts.

Catalyst_Comparison Comparative Overview of Ullmann Ether Synthesis Catalysts Catalysts Catalysts for Ullmann Ether Synthesis Copper Copper-Based Catalysts (Cost-effective, traditional choice) Catalysts->Copper Palladium Palladium-Based Catalysts (Milder conditions, broader scope for chlorides) Catalysts->Palladium Homogeneous_Cu Homogeneous Copper (High activity, potential for leaching) Copper->Homogeneous_Cu Heterogeneous_Cu Heterogeneous Copper (Recyclable, stable, mass transfer limitations) Copper->Heterogeneous_Cu Ligand_Free_Cu Ligand-Free (Simple, requires higher temperatures) Homogeneous_Cu->Ligand_Free_Cu Ligand_Assisted_Cu Ligand-Assisted (Milder conditions, enhanced reactivity) Homogeneous_Cu->Ligand_Assisted_Cu Nanoparticles Nanoparticles (CuO, Cu2O) (High surface area, high activity) Heterogeneous_Cu->Nanoparticles Supported_Cu Supported Catalysts (e.g., Zeolites) (Enhanced stability, easy separation) Heterogeneous_Cu->Supported_Cu

Figure 1. Overview of catalyst classes for Ullmann ether synthesis.

Experimental Workflow

The general experimental workflow for a typical Ullmann ether synthesis is outlined below. This process is adaptable to the specific catalyst system and substrates being used.

Experimental_Workflow General Experimental Workflow for Ullmann Ether Synthesis Start Start: Assemble Reactants Setup Reaction Setup: - Inert Atmosphere - Add Catalyst, Base, Ligand (if any) Start->Setup Addition Substrate Addition: - Aryl Halide - Phenol/Alcohol - Solvent Setup->Addition Reaction Reaction: - Heating and Stirring - Monitor Progress (TLC/GC) Addition->Reaction Workup Workup: - Quenching - Extraction Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Analysis Product Analysis: - NMR, MS, etc. Purification->Analysis End End: Isolated Product Analysis->End

Figure 2. A generalized workflow for Ullmann ether synthesis experiments.

Concluding Remarks

The field of Ullmann ether synthesis has been significantly advanced by the development of novel catalytic systems. While traditional copper catalysts remain relevant, modern ligand-assisted homogeneous and robust heterogeneous catalysts offer milder reaction conditions, broader substrate scope, and improved yields.[5][6] Palladium-based systems, though often more expensive, provide a powerful alternative, particularly for less reactive aryl chlorides.[2][9] The choice of catalyst should be guided by a careful consideration of the specific synthetic target, substrate reactivity, and desired process parameters. The data and protocols presented in this guide aim to facilitate this decision-making process for researchers and professionals in the chemical and pharmaceutical sciences.

References

A Comparative Guide to the Thermal Analysis of Di-p-tolyl Ether and Other High-Temperature Stable Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the thermal properties of di-p-tolyl ether and two common alternatives, diphenyl ether and dibenzyl ether. Understanding the thermal stability and decomposition behavior of these aromatic ethers is critical for their application as high-temperature heat transfer fluids, solvents in chemical synthesis, and in the development of thermally stable materials.

While direct, publicly available comparative TGA/DSC thermograms for this compound are limited, this guide synthesizes available physical data and general principles of thermal analysis to offer a valuable comparison for researchers. The provided experimental protocols and logical diagrams serve as a practical foundation for designing and interpreting thermal analysis experiments for these and similar compounds.

Comparative Thermal and Physical Properties

The thermal stability of aromatic ethers is largely influenced by the nature of the aromatic substituents and the strength of the ether linkage. The following table summarizes key physical properties relevant to the thermal analysis of this compound, diphenyl ether, and dibenzyl ether.

PropertyThis compoundDiphenyl EtherDibenzyl Ether
Molecular Formula C₁₄H₁₄OC₁₂H₁₀OC₁₄H₁₄O
Molecular Weight 198.26 g/mol 170.21 g/mol 198.26 g/mol
Melting Point (°C) 47-4926-281.5-3.5
Boiling Point (°C) 285259295-298
Enthalpy of Fusion (kJ/mol) Data not available16.38Data not available

Experimental Protocols

Accurate and reproducible thermal analysis data is contingent on a well-defined experimental protocol. The following are generalized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of aromatic ethers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the high-purity ether sample into an inert crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample at a linear rate of 10 °C/min to a final temperature of 600 °C, or until the mass has stabilized.

  • Data Analysis: Record the sample mass as a function of temperature. Determine the onset of decomposition, temperatures of maximum mass loss, and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine melting point, enthalpy of fusion, and other phase transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the high-purity ether sample into a hermetically sealed aluminum pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 0 °C).

    • Heat the sample at a controlled rate of 10 °C/min to a temperature above its melting point.

    • Cool the sample at a controlled rate.

    • A second heating cycle is often performed to observe the behavior of the melt-quenched material.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the peak temperatures and enthalpies of any endothermic (e.g., melting) or exothermic (e.g., crystallization) transitions.

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the thermal analysis process and a plausible decomposition pathway for diaryl ethers.

Experimental_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_results Data Interpretation Sample High-Purity Aromatic Ether Weigh Weigh Sample (2-10 mg) Sample->Weigh Crucible Place in TGA/DSC Pan Weigh->Crucible TGA_Setup Instrument Setup (Inert Atmosphere) Crucible->TGA_Setup DSC_Setup Instrument Setup (Inert Atmosphere) Crucible->DSC_Setup TGA_Heat Heating Ramp (e.g., 10 °C/min) TGA_Setup->TGA_Heat TGA_Data Mass Loss vs. Temperature TGA_Heat->TGA_Data TGA_Analysis Determine Decomposition Temperature & Residue TGA_Data->TGA_Analysis Comparison Compare Thermal Stabilities TGA_Analysis->Comparison DSC_Heat Heating/Cooling Cycle (e.g., 10 °C/min) DSC_Setup->DSC_Heat DSC_Data Heat Flow vs. Temperature DSC_Heat->DSC_Data DSC_Analysis Determine Melting Point & Enthalpy of Fusion DSC_Data->DSC_Analysis DSC_Analysis->Comparison

Caption: Experimental workflow for TGA and DSC analysis of aromatic ethers.

Decomposition_Pathway DiarylEther Diaryl Ether (Ar-O-Ar') Heat Thermal Energy (Δ) DiarylEther->Heat Cleavage Homolytic Cleavage of Ether Bond Heat->Cleavage Radicals Aryl & Aryloxy Radicals (Ar• + •O-Ar') Cleavage->Radicals Abstraction Hydrogen Abstraction Radicals->Abstraction Rearrangement Rearrangement & Secondary Reactions Radicals->Rearrangement Phenols Phenols (Ar-OH) Abstraction->Phenols Aromatics Aromatic Hydrocarbons (Ar-H) Abstraction->Aromatics Char Char Residue Rearrangement->Char Volatiles Volatile Fragments Rearrangement->Volatiles

Caption: Plausible thermal decomposition pathway for diaryl ethers.

A Comparative Guide to the Synthesis of Di-p-Tolyl Ether: An Environmental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diaryl ethers is a cornerstone of many chemical processes, particularly in the pharmaceutical and materials science sectors. Among these, di-p-tolyl ether is a significant structural motif. This guide provides a comparative environmental impact assessment of two common methods for its synthesis: the Ullmann condensation and the Williamson ether synthesis. The evaluation is supported by experimental data, detailed protocols, and an analysis of green chemistry metrics to aid researchers in selecting more sustainable synthetic routes.

At a Glance: Comparing Synthesis Routes

MetricUllmann CondensationWilliamson Ether SynthesisGreener Alternative (Proposed)
Yield ~21.4%[1]~60-70% (estimated for this compound)Potentially >80%
Atom Economy ~70%~94%>90%
E-Factor (projected) High (significant solvent and reagent waste)Moderate (solvent and salt waste)Low
Key Reagents p-cresol, p-bromotoluene, Copper(I) catalyst, K₂CO₃[1]p-cresol, p-toluenesulfonyl chloride, Strong Base (e.g., NaH)p-cresol, p-bromotoluene, Phase-Transfer Catalyst
Solvents Toluene, o-xylene[1]DMF, DMSOWater or recyclable organic solvents
Temperature High (100-140°C)[1]Room temperature to moderate heatingMild conditions
Catalyst Copper(I) salts (toxic, requires removal)[2][3][4]None (strong base used stoichiometrically)Recyclable catalyst[2][5][6][7][8]
Byproducts Copper salts, KXNaCl, unreacted baseMinimal, recyclable catalyst
Environmental Concerns Use of toxic copper catalyst, high energy consumption, hazardous solvents.[9][10][11][12]Use of strong, hazardous bases and high-boiling point solvents.[13][14][15]Reduced solvent waste, milder conditions.

Synthesis Pathways and Logic

The two primary methods for synthesizing this compound involve the formation of an ether linkage between two p-tolyl groups through different chemical strategies.

SynthesisPathways cluster_ullmann Ullmann Condensation cluster_williamson Williamson Ether Synthesis U_react1 p-cresol U_prod This compound U_react1->U_prod High Temp Toluene U_react2 p-bromotoluene U_react2->U_prod U_cat Cu(I) Catalyst K₂CO₃ U_cat->U_prod W_react1 p-cresol W_intermediate p-tolyloxide W_react1->W_intermediate W_base Strong Base (e.g., NaH) W_base->W_intermediate W_prod This compound W_intermediate->W_prod DMF/DMSO W_react2 p-toluenesulfonyl chloride W_react2->W_prod GreenerChoice Start Evaluate Synthesis Goal Traditional Traditional Methods (Ullmann, Williamson) Start->Traditional AssessImpact Assess Environmental Impact (Hazards, Waste, Energy) Traditional->AssessImpact GreenerOptions Explore Greener Alternatives AssessImpact->GreenerOptions PTC Phase-Transfer Catalysis GreenerOptions->PTC Microwave Microwave-Assisted GreenerOptions->Microwave RecyclableCat Recyclable Catalysts GreenerOptions->RecyclableCat GreenSolvents Greener Solvents GreenerOptions->GreenSolvents Optimized Optimized, Sustainable Synthesis PTC->Optimized Microwave->Optimized RecyclableCat->Optimized GreenSolvents->Optimized

References

A Senior Application Scientist's Guide to High-Temperature Heat Transfer Fluids: An In-Depth Comparison of Di-p-tolyl Ether and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding landscape of modern research and drug development, precise and reliable temperature control is not merely a matter of procedural adherence; it is the bedrock upon which reproducible and groundbreaking results are built. For applications requiring high-temperature processing, the choice of a heat transfer fluid (HTF) is a critical decision that directly impacts operational efficiency, safety, and the integrity of the final product. For decades, di-p-tolyl ether has been a fluid of interest for such applications. However, the evolution of material science and a growing emphasis on process optimization have brought a host of alternatives to the forefront.

This guide provides an in-depth, objective comparison of this compound and its primary alternatives for high-temperature heat transfer applications. We will delve into the critical thermophysical properties, supported by experimental data, and provide detailed methodologies for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and implementation of heat transfer fluids.

Understanding the Benchmark: this compound

This compound, a high-boiling-point aromatic ether, has traditionally been considered for high-temperature applications due to its thermal stability. Its molecular structure lends it a high boiling point and a reasonable degree of thermal resilience. However, to provide a comprehensive comparison, it is essential to quantify its performance characteristics alongside its modern counterparts.

Key Properties of this compound:

PropertyValueUnits
Melting Point47-49[1]°C
Boiling Point285[1]°C
Flash Point>110°C
Autoignition Temperature545 (for Diphyl DT, a similar ditolyl ether mixture)[2][3]°C

While this compound offers a viable option, its relatively high melting point can present operational challenges in cooler climates or during system startup, potentially requiring heat tracing to prevent solidification.[4]

The Leading Alternatives: A Comparative Analysis

The limitations of single-component fluids and the demand for wider operating ranges have led to the development and widespread adoption of several classes of alternatives. Here, we will examine the most prominent contenders: eutectic mixtures of diphenyl ether and biphenyl, molten salts, and ionic liquids.

The Industry Standard: Eutectic Mixture of Diphenyl Ether and Biphenyl

Commercially available under well-known trade names such as Dowtherm™ A and Therminol® VP-1, this eutectic mixture (73.5% diphenyl ether and 26.5% biphenyl) is arguably the most widely used synthetic organic heat transfer fluid for high-temperature applications.[5] Its eutectic composition provides a significantly lower freezing point than its individual components, extending its liquid range and operational flexibility.

Key Advantages:

  • Wide Operating Temperature Range: These fluids can typically be used in the liquid phase from 12°C to 400°C (54°F to 750°F).

  • Excellent Thermal Stability: They exhibit high thermal stability, making them suitable for demanding, long-term operation at elevated temperatures.

  • Vapor Phase Operation: A key advantage is their ability to be used in both liquid and vapor phases, allowing for precise temperature control in applications like distillation and reactor heating.

Thermophysical Properties Comparison:

The following table provides a comparative overview of the key thermophysical properties of this compound and the Diphenyl Ether/Biphenyl eutectic mixture at various temperatures.

Temperature (°C)PropertyThis compound (Diphyl® DT)Diphenyl Ether/Biphenyl (Dowtherm™ A / Therminol® VP-1)Units
20Density1035[2][6]~1060 kg/m ³
Kinematic Viscosity6.3[2][6]~4.0mm²/s
Specific Heat1.58[2][6]~1.56kJ/kg·K
Thermal Conductivity0.134[2][6]~0.137W/m·K
100Density~980~990 kg/m ³
Kinematic Viscosity~1.5~1.2mm²/s
Specific Heat~1.75~1.78kJ/kg·K
Thermal Conductivity~0.125~0.126W/m·K
200Density~900~900 kg/m ³
Kinematic Viscosity~0.6~0.5mm²/s
Specific Heat~2.0~2.05kJ/kg·K
Thermal Conductivity~0.110~0.110W/m·K
300Density~800~790 kg/m ³
Kinematic Viscosity~0.3~0.25mm²/s
Specific Heat~2.3~2.35kJ/kg·K
Thermal Conductivity~0.095~0.093W/m·K

Note: Data for this compound is based on Diphyl® DT, a mixture of isomeric ditolyl ethers. Data for the eutectic mixture is compiled from technical data sheets for Dowtherm™ A and Therminol® VP-1.

The High-Temperature Champions: Molten Salts

For applications demanding operating temperatures beyond the capabilities of organic fluids, molten salts emerge as a compelling alternative.[7] These are eutectic mixtures of inorganic salts, such as nitrates and nitrites, that are solid at ambient temperatures but become liquid at elevated temperatures.

Key Advantages:

  • Extremely High Operating Temperatures: Molten salts can operate at temperatures up to and even exceeding 600°C.[8]

  • Low Vapor Pressure: They have a negligible vapor pressure, even at very high temperatures, which simplifies system design and enhances safety by eliminating the need for high-pressure equipment.[7]

  • High Volumetric Heat Capacity: Their high density and specific heat capacity allow for efficient thermal energy storage.[9]

Common Molten Salt Systems and Their Properties:

Molten Salt SystemComposition (wt%)Melting Point (°C)Operating Range (°C)
Solar Salt 60% NaNO₃, 40% KNO₃~222[7]290 - 565
Hitec® 53% KNO₃, 40% NaNO₂, 7% NaNO₃~142[10]150 - 538
Hitec XL® 48% Ca(NO₃)₂, 45% KNO₃, 7% NaNO₃~133[10]150 - 500

Challenges with Molten Salts:

The primary challenge with molten salts is their high freezing point.[7] This necessitates careful system design to prevent solidification in pipes and components, often requiring extensive heat tracing and specialized "freeze-thaw" procedures. Corrosion can also be a concern at very high temperatures, requiring the use of specialized alloys for system construction.

The Designer Fluids: Ionic Liquids

Ionic liquids (ILs) represent a newer and highly versatile class of heat transfer fluids.[11] These are salts with melting points below 100°C, composed of a large organic cation and an organic or inorganic anion. The vast number of possible cation-anion combinations allows for the "design" of ILs with specific thermophysical properties tailored to a particular application.

Key Advantages:

  • Tunable Properties: By altering the cation and anion, properties like viscosity, density, and thermal stability can be fine-tuned.[12]

  • Extremely Low Vapor Pressure: Like molten salts, ILs have virtually no vapor pressure, enhancing safety.[11]

  • Good Thermal Stability: Many ionic liquids exhibit excellent thermal stability at high temperatures.[12]

Example Ionic Liquids and Their Properties:

Ionic LiquidAbbreviationMelting Point (°C)Thermal Conductivity (W/m·K @ 25°C)Viscosity (mPa·s @ 25°C)
1-Butyl-3-methylimidazolium tetrafluoroborate[bmim][BF₄]-83 to -75~0.17103
1-Ethyl-3-methylimidazolium tetrafluoroborate[emim][BF₄]15[13]~0.1925.2[13]

Challenges with Ionic Liquids:

The primary hurdles for the widespread adoption of ionic liquids as heat transfer fluids are their relatively high cost compared to conventional fluids and, in some cases, higher viscosities.[14] Furthermore, the long-term stability and material compatibility of many ionic liquids under demanding industrial conditions are still areas of active research.

Experimental Protocols for Performance Evaluation

To ensure the selection of the most appropriate heat transfer fluid, a rigorous and standardized evaluation of their thermophysical properties is paramount. The following section outlines the detailed methodologies for these crucial experiments, emphasizing the causality behind the procedural choices.

Measurement of Thermophysical Properties

Caption: Workflow for the experimental evaluation of heat transfer fluid properties.

3.1.1. Thermal Conductivity

  • Methodology: The transient hot-wire method is the preferred technique for its accuracy and ability to minimize the effects of natural convection.

  • Step-by-Step Protocol:

    • A thin platinum wire is submerged in the fluid sample within a temperature-controlled cell.

    • A constant electrical current is passed through the wire, causing it to heat up and act as a line source of heat.

    • The temperature rise of the wire is measured as a function of time by monitoring its change in resistance.

    • The thermal conductivity of the fluid is determined from the slope of the temperature rise versus the logarithm of time.

  • Causality: The transient nature of the measurement (short duration) is crucial to ensure that heat transfer is dominated by conduction and that the onset of convective heat transfer, which would skew the results, is avoided.

3.1.2. Specific Heat Capacity

  • Methodology: Differential Scanning Calorimetry (DSC) is a precise method for determining the specific heat capacity of liquids.

  • Step-by-Step Protocol:

    • A known mass of the heat transfer fluid is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

    • Both the sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program (e.g., heating at a constant rate of 10°C/min).

    • The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • The specific heat capacity is calculated by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.

  • Causality: The use of a reference pan allows for the subtraction of the instrument's heat flow baseline, leading to an accurate measurement of the heat absorbed by the sample. Hermetic sealing is essential to prevent any mass loss due to vaporization, which would introduce significant errors.

3.1.3. Viscosity

  • Methodology: For a wide range of viscosities and temperatures, a rotational viscometer is highly suitable. For low-viscosity fluids, a capillary viscometer can also be employed.

  • Step-by-Step Protocol (Rotational Viscometer):

    • The fluid is placed in a temperature-controlled sample holder.

    • A spindle of known geometry is immersed in the fluid and rotated at a constant speed.

    • The torque required to rotate the spindle is measured.

    • The dynamic viscosity is calculated from the torque, the rotational speed, and the spindle's geometry factor.

  • Causality: By precisely controlling the shear rate (rotational speed) and measuring the shear stress (torque), a direct measurement of the fluid's resistance to flow is obtained. Temperature control is critical as viscosity is highly temperature-dependent.

Thermal Stability Evaluation
  • Methodology: The ASTM D6743 standard test method provides a reliable framework for assessing the thermal stability of organic heat transfer fluids.

  • Step-by-Step Protocol:

    • A known mass of the unused heat transfer fluid is placed in a stainless steel test cell.

    • The cell is sealed and heated to the desired test temperature for a specified duration in an oven.

    • After cooling, the cell is weighed to determine the amount of gaseous decomposition products.

    • The contents of the cell are analyzed using gas chromatography to quantify the percentage of low-boiling and high-boiling degradation products.

    • The remaining material is subjected to a bulb tube distillation to determine the amount of non-vaporizable residue.

  • Causality: This method simulates the conditions a fluid would experience in a closed-loop heating system. By quantifying the different types of degradation products, a comprehensive picture of the fluid's thermal stability is obtained. The exclusion of air is critical as oxidation can significantly accelerate fluid degradation.

Caption: Workflow for the evaluation of thermal stability of heat transfer fluids.

Conclusion and Recommendations

The selection of a heat transfer fluid is a critical decision that requires a thorough understanding of the application's specific requirements and the properties of the available fluids.

  • For a wide range of applications up to 400°C, the eutectic mixture of diphenyl ether and biphenyl (e.g., Dowtherm™ A, Therminol® VP-1) remains the industry standard, offering an excellent balance of performance, a wide operating temperature range, and the flexibility of vapor phase operation.

  • For applications requiring operating temperatures above 400°C, molten salts are the superior choice due to their exceptional thermal stability and low vapor pressure. However, their high freezing points necessitate careful system design and operational procedures.

  • Ionic liquids represent a promising future for heat transfer fluids, with their tunable properties offering the potential for highly specialized and efficient solutions. However, their current high cost and the need for more extensive long-term operational data limit their widespread use at present.

  • This compound and similar ditolyl ether-based fluids can be considered for applications within their operational limits, but the broader operating range and extensive performance data of the diphenyl ether/biphenyl eutectic mixture often make it a more versatile and reliable choice.

Ultimately, the optimal choice of a heat transfer fluid is a balance of performance, safety, cost, and operational considerations. By carefully evaluating the data presented in this guide and, where necessary, conducting the described experimental protocols, researchers and scientists can make an informed decision that will ensure the efficiency, reliability, and success of their high-temperature processes.

References

Safety Operating Guide

Operational and Disposal Guide for Di-p-tolyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to the Safe Handling and Compliant Disposal of Di-p-tolyl Ether in Research and Development Settings.

Executive Summary: The Imperative for Diligence

This compound, a diaryl ether utilized in specialized chemical syntheses, presents a dual-pronged challenge in a laboratory setting: ensuring operational safety during its use and executing a disposal plan that is both compliant and environmentally responsible. This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to manage this compound from receipt to final disposal. Our core philosophy is that a well-defined protocol is a self-validating system, ensuring safety and scientific integrity at every stage. The procedures outlined herein are grounded in established safety data and regulatory standards, designed to build unwavering trust in your laboratory's safety and chemical handling practices.

Hazard Profile of this compound: A Causality-Driven Approach to Safety

Understanding the inherent risks of this compound is fundamental to mitigating them. The following table summarizes its key hazard characteristics, which form the basis for the handling and disposal procedures detailed in this guide.

Hazard Category Description Primary Safety Implication
Health Hazards Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1]Strict adherence to Personal Protective Equipment (PPE) protocols is mandatory to prevent dermal and ocular exposure. Work in well-ventilated areas is essential.
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[1]Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste.[1][2] All waste must be segregated as hazardous.
Physical/Chemical Hazards Stable under normal conditions. Incompatible with strong oxidizing agents.[1]Segregation from incompatible chemicals during storage and waste accumulation is critical to prevent hazardous reactions.
Regulatory Classification Classified as a hazardous waste.[1] Transported under UN3077, Environmentally hazardous substance, solid, n.o.s. (this compound), Hazard Class 9.[1]Disposal must be conducted through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following is the minimum required PPE ensemble. The causality for each piece of equipment is to prevent direct contact with the chemical, thereby mitigating its primary health hazards.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene gloves. Inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed immediately and disposed of as hazardous waste.[1]

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a risk of splashing or dust generation, a face shield should be worn in addition to goggles.[1]

  • Skin and Body Protection: A lab coat must be worn at all times. For tasks with a higher potential for exposure, consider a chemically resistant apron. Ensure that skin is not exposed.

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation (e.g., a certified chemical fume hood), respiratory protection is not typically required.[1] However, if dust is generated or ventilation is inadequate, a NIOSH-approved particulate respirator should be used.

Step-by-Step Disposal Protocol for this compound

The guiding principle for the disposal of this compound is cradle-to-grave responsibility. This means that from the moment it is designated as waste, it must be handled in a compliant and safe manner until its final destruction by a licensed facility. The following protocol provides a systematic approach to this process.

Note: On-site neutralization or chemical treatment of this compound waste is not recommended without specific guidance from your institution's Environmental Health and Safety (EHS) department and the licensed waste disposal vendor. The stability of aromatic ethers makes them resistant to simple neutralization procedures.

Waste Segregation and Collection
  • Designate a Satellite Accumulation Area (SAA): Establish a designated SAA in your laboratory for the collection of this compound waste.[3] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Use a Dedicated Waste Container:

    • Select a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[4]

    • The container must be in good condition, with no leaks or cracks.[3]

    • Do not use a container that previously held an incompatible chemical, particularly strong oxidizing agents.[1]

  • Collect Waste at the Source:

    • Solid this compound: Transfer unwanted or expired solid this compound directly into the designated waste container.

    • Contaminated Labware: Disposable items such as weigh boats, gloves, and paper towels that are contaminated with this compound must be placed in the solid waste container.[5]

    • Empty Original Containers: The original container of this compound, even if "empty," will contain residue and must be disposed of as hazardous waste. Place the empty, capped container in the SAA. Do not rinse the container into the sink.[6]

    • Spill Cleanup Debris: Any absorbent materials used to clean up a this compound spill must be collected in the hazardous waste container.[7]

Waste Container Labeling

Proper labeling is a critical regulatory requirement that ensures safe handling and disposal.

  • Affix a Hazardous Waste Label: As soon as the first piece of waste is placed in the container, affix a hazardous waste label provided by your institution's EHS department.[8][9]

  • Complete the Label Information: The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[10]

    • The accumulation start date (the date the first waste was added).[8]

    • The hazard characteristics: "Irritant" and "Environmental Hazard".

    • Your name, laboratory location (building and room number), and contact information.[10]

Storage and Final Disposal
  • Secure Storage: Keep the waste container tightly sealed at all times, except when adding waste.[2][4] Store the container in your designated SAA, away from incompatible materials.

  • Arrange for Pickup: Once the container is full, or before the regulatory accumulation time limit is reached (typically 90 or 180 days, check with your EHS department), arrange for a waste pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[2]

Emergency Procedures for Spills During Disposal Operations

Accidents can happen, and a clear, pre-defined emergency plan is essential.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill:

    • Minor Spill (manageable by lab personnel): If the spill is small, you are trained to handle it, and you have the appropriate spill kit, proceed with cleanup. Don appropriate PPE, absorb the solid material with an inert absorbent like vermiculite or sand, and place it in the hazardous waste container.[11]

    • Major Spill (requires outside assistance): If the spill is large, in a poorly ventilated area, or you are not comfortable cleaning it up, evacuate the area immediately.[11] Close the laboratory doors and prevent entry.

  • Contact Emergency Services: From a safe location, contact your institution's EHS department and, if necessary, emergency services (e.g., 911).[7] Provide them with the chemical name, location of the spill, and an estimate of the quantity.

  • Decontaminate: After the spill is cleaned up, decontaminate the area with a detergent and water solution.[7]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Container Management cluster_2 Final Disposal A Unused/Expired this compound or Contaminated Debris Generated B Select Compatible, Labeled Hazardous Waste Container A->B C Place Waste in Container in Satellite Accumulation Area (SAA) B->C D Is Container Full or Accumulation Time Limit Reached? C->D E Keep Container Securely Closed in SAA D->E No F Schedule Waste Pickup with EHS/Licensed Vendor D->F Yes E->D G Waste Collected by Authorized Personnel F->G H Transport to a Licensed Hazardous Waste Disposal Facility G->H I Compliant and Environmentally Responsible Destruction H->I Spill Spill Occurs Assess Assess Spill Severity Spill->Assess MinorSpill Minor Spill: Clean up with Spill Kit Assess->MinorSpill Minor MajorSpill Major Spill: Evacuate & Call EHS/Emergency Services Assess->MajorSpill Major CollectDebris Collect Cleanup Debris as Hazardous Waste MinorSpill->CollectDebris CollectDebris->C

Caption: Workflow for the compliant disposal of this compound.

References

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